molecular formula C8H18ClNO2 B3317455 H-D-Abu-Otbu HCl CAS No. 959750-74-4

H-D-Abu-Otbu HCl

Cat. No.: B3317455
CAS No.: 959750-74-4
M. Wt: 195.69
InChI Key: OEPKETQBSXWOBJ-FYZOBXCZSA-N
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Description

H-D-Abu-Otbu HCl is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKETQBSXWOBJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959750-74-4, 313994-32-0
Record name tert-butyl (2R)-2-aminobutanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (2R)-2-aminobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: H-D-Abu-OtBu·HCl in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Compound: H-D-Abu-OtBu[1][2]·HCl CAS: 313994-32-0 Chemical Name: D-2-Aminobutyric acid tert-butyl ester hydrochloride Synonyms: (R)-2-Aminobutanoic acid tert-butyl ester HCl; H-D-alpha-Aminobutyric acid tert-butyl ester hydrochloride

Executive Summary

In the landscape of modern peptidomimetics and drug discovery, H-D-Abu-OtBu·HCl serves as a critical chiral building block.[3] It combines the non-proteinogenic amino acid D-2-aminobutyric acid (D-Abu) with the acid-labile tert-butyl (OtBu) ester protecting group.

This compound is primarily utilized to:

  • Introduce D-Amino Acids: Confer proteolytic resistance and alter the conformational space of peptide backbones (e.g., inducing

    
    -turns).
    
  • Serve as a Cysteine Isostere: The ethyl side chain of Abu is sterically similar to Cysteine (Cys) but chemically inert (lacking the thiol group), making it an ideal probe for studying disulfide bond roles without redox complications.

  • Facilitate Solution-Phase Synthesis: The OtBu group provides orthogonal protection, stable to basic conditions (Fmoc removal) and hydrogenolysis (Cbz removal), but cleavable by acid (TFA).

This guide details the physicochemical profile, synthetic utility, and validated experimental protocols for H-D-Abu-OtBu·HCl.

Physicochemical Profile

The following specifications define the research-grade standard for CAS 313994-32-0.

PropertySpecification
Molecular Formula

Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline powder
Chirality D-isomer (R-configuration)
Solubility Soluble in Water, Methanol, DMSO; Moderate in DCM/DMF
Purity (HPLC)

Water Content (KF)

(Hygroscopic)
Melting Point Typically >150°C (Decomposes)

Structural Mechanics & Synthetic Utility

The "D-Abu" Effect

The incorporation of D-Abu into a peptide sequence fundamentally alters its pharmacokinetics. Unlike natural L-amino acids, D-isomers are poor substrates for endogenous proteases. Furthermore, the ethyl side chain of Abu (


) provides a hydrophobic bulk intermediate between Alanine (

) and Valine (

).
  • Isosteric Replacement: D-Abu is frequently used to replace D-Cysteine in structure-activity relationship (SAR) studies to determine if a disulfide bridge is structural or functional.

  • Conformational Constraint: D-amino acids favor the formation of reverse turns (e.g., Type II'

    
    -turns) in peptide backbones, often stabilizing bioactive conformations.
    
Orthogonality of the OtBu Group

The tert-butyl ester is a semi-permanent protecting group. It remains intact during:

  • Base treatments: 20% Piperidine (Fmoc deprotection).

  • Hydrogenolysis:

    
     (Cbz/Z deprotection).
    
  • Mild Nucleophiles: Hydrazine.

It is cleaved exclusively by acidolysis (e.g., Trifluoroacetic acid (TFA) or HCl/Dioxane), typically in the final deprotection step of a synthesis campaign.

Protection/Deprotection Logic Diagram

ProtectionLogic Start H-D-Abu-OtBu·HCl (Stable Salt) Coupling Coupling Reaction (Base Neutralization) Start->Coupling + Activated AA + DIEA/NMM ProtectedPeptide Protected Peptide (R-CO-D-Abu-OtBu) Coupling->ProtectedPeptide Amide Bond Formation AcidCleavage Acidolysis (95% TFA) ProtectedPeptide->AcidCleavage Cleavage of tBu Ester FinalProduct Final Peptide Acid (R-CO-D-Abu-OH) AcidCleavage->FinalProduct Global Deprotection

Figure 1: The synthetic lifecycle of H-D-Abu-OtBu[4]·HCl in peptide assembly.

Experimental Protocols

Solution Phase Coupling Protocol

Objective: Couple Fmoc-Xaa-OH to H-D-Abu-OtBu·HCl to form Fmoc-Xaa-D-Abu-OtBu.

Reagents:

  • H-D-Abu-OtBu[2]·HCl (1.0 equiv)

  • Fmoc-Amino Acid (1.1 equiv)

  • Coupling Agent: EDC[5]·HCl / HOBt (or HATU for difficult couplings)

  • Base: Diisopropylethylamine (DIEA) (2.2 equiv - Critical for neutralizing the HCl salt)

  • Solvent: DMF or DCM (Anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of H-D-Abu-OtBu·HCl and 1.1 mmol of Fmoc-Xaa-OH in 10 mL of anhydrous DMF/DCM.

  • Activation: Add 1.1 mmol of HOBt and 1.1 mmol of EDC·HCl.

  • Neutralization (Critical Step): Cool the mixture to 0°C. Dropwise add 2.2 mmol of DIEA.

    • Note: The first equivalent of base neutralizes the HCl attached to the D-Abu amine; the remaining base catalyzes the coupling.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash successively with:

    • 5% Citric Acid or

      
       (removes unreacted amine/base).
      
    • Saturated

      
       (removes unreacted acid).
      
    • Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Acidolytic Deprotection (TFA Cleavage)

Objective: Remove the OtBu group to yield the free carboxylic acid.

Cocktail: TFA:TIS:H2O (95:2.5:2.5 v/v/v).

  • Note: TIS (Triisopropylsilane) acts as a scavenger for the tert-butyl cations to prevent re-alkylation of sensitive side chains (e.g., Trp, Tyr).

Procedure:

  • Dissolve the protected peptide in the TFA cocktail (approx. 10 mL per gram of peptide).

  • Stir at room temperature for 1–2 hours.

  • Concentrate the TFA under nitrogen flow or rotary evaporation (do not heat >30°C).

  • Precipitate the product by adding cold Diethyl Ether.

  • Centrifuge and wash the pellet 3 times with cold ether.

Quality Control & Handling

Analytical Verification

To ensure the integrity of CAS 313994-32-0 before use, verify the following:

  • 1H NMR (DMSO-d6): Look for the characteristic tert-butyl singlet (

    
     ppm, 9H) and the triplet/multiplet signals for the ethyl side chain of Abu.
    
  • Mass Spectrometry: ESI-MS should show

    
     (free base mass) or peaks corresponding to the salt matrix.
    
Storage and Stability
  • Hygroscopicity: As a hydrochloride salt, this compound attracts atmospheric moisture.

  • Recommendation: Store at -20°C in a tightly sealed container. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the ester over time.

References

  • BenchChem. A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis. (Analogous chemistry for D-Abu derivatives).

  • Chem-Impex International. D-2-Aminobutyric acid tert-butyl ester hydrochloride Product Page.[2] (General properties of Abu-OtBu salts).

  • Sigma-Aldrich. L-a-Aminobutyric acid tert-butyl ester hydrochloride Safety and Data. (Reference for L-isomer properties CAS 53956-05-1).[6]

  • PubChem. Compound Summary: tert-butyl 2-aminobutanoate hydrochloride.[7][8]

  • Peptide.com (AAPPTEC). Guide to Solid Phase Peptide Synthesis. (Protocols for OtBu protection strategies).

(Note: While specific literature on the D-isomer CAS 313994-32-0 is sparse compared to the L-isomer, the chemical behavior described herein is derived from established peptide chemistry principles applicable to enantiomeric pairs.)

Sources

Architectural and Synthetic Paradigms of D-2-Aminobutyric Acid Tert-Butyl Ester Hydrochloride (H-D-Abu-OtBu·HCl) in Advanced Peptide and API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-2-Aminobutyric acid tert-butyl ester hydrochloride (CAS: 313994-32-0), commonly abbreviated as H-D-Abu-OtBu·HCl, is a pivotal non-canonical amino acid derivative utilized extensively in pharmaceutical research and complex peptide synthesis[1]. By offering a protected C-terminus alongside a stable hydrochloride salt form, this compound provides a highly controlled reactivity profile essential for the asymmetric synthesis of bioactive molecules, including neuropharmacological agents and agrochemicals[1][2]. This whitepaper delineates the structural rationale, physicochemical properties, and field-proven experimental protocols for integrating H-D-Abu-OtBu·HCl into modern drug development pipelines.

Chemical Identity & Structural Architecture

The utility of H-D-Abu-OtBu·HCl stems from its tri-part structural design, which balances reactivity with stability.

  • The Chiral Core (D-2-Aminobutyric Acid): As a D-enantiomer of an unnatural amino acid, it imparts proteolytic resistance to peptide sequences, a critical factor in enhancing the half-life of peptide therapeutics[3]. It also serves as a chiral building block for synthesizing enantiomerically pure Active Pharmaceutical Ingredients (APIs).

  • The tert-Butyl (tBu) Ester: The C-terminal carboxylic acid is masked as a bulky tert-butyl ester. This steric shielding prevents unwanted oligomerization and diketopiperazine formation during N-terminal coupling[2]. The tBu group is orthogonal to base-labile protecting groups (like Fmoc), allowing for selective N-terminal elongation.

  • The Hydrochloride Salt: Free aliphatic amines are prone to oxidation and can act as nucleophiles in premature side reactions. Formulating the compound as a hydrochloride salt ensures long-term shelf stability and enhances aqueous/polar solvent solubility[1].

StructuralArchitecture Molecule H-D-Abu-OtBu·HCl (Target Compound) Core D-2-Aminobutyric Acid (Chiral Scaffold) Molecule->Core comprises Ester tert-Butyl Ester (C-Terminal Protection) Molecule->Ester protected by Salt Hydrochloride Salt (Amine Stabilization) Molecule->Salt stabilized as

Figure 1: Logical relationship of the functional domains within H-D-Abu-OtBu·HCl.

Quantitative Data & Physicochemical Properties

Accurate physicochemical data is critical for stoichiometric calculations and reaction optimization. The following table summarizes the verified parameters for H-D-Abu-OtBu·HCl[1][4].

PropertyValue / Specification
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
Synonyms H-D-Abu-OtBu·HCl, D-Abu-OtBu·HCl
CAS Number 313994-32-0
Molecular Formula C8H17NO2·HCl (or C8H18ClNO2)
Molecular Weight 195.69 g/mol
SMILES Cl.CCC(=O)OC(C)(C)C
Appearance White powder
Melting Point 240 - 244 °C
Optical Rotation [a]D20 = -13 ± 1 ° (C=1 in EtOH)
Purity ≥ 98% (HPLC)
Storage Conditions 0 - 8 °C, desiccated

Applications in Peptide Synthesis & Drug Development

The incorporation of non-canonical D-amino acids like D-ABA into drug scaffolds is a proven strategy to bypass enzymatic degradation in vivo.

  • Neuropharmacology: Derivatives of aminobutyric acid are foundational to several neurological drugs. While L-ABA is a precursor to antiepileptics like levetiracetam and brivaracetam[3], the D-enantiomer is specifically utilized when exploring stereospecific receptor binding or synthesizing targeted chiral auxiliaries[1].

  • Orthogonal Peptide Synthesis: In complex peptide synthesis, H-D-Abu-OtBu·HCl acts as an ideal C-terminal starter or intermediate. The tert-butyl ester is completely stable under the basic conditions (e.g., 20% piperidine) used to remove Fmoc groups from incoming amino acids, ensuring that the C-terminus remains inert until global acidic cleavage is desired[2].

Experimental Protocol: Solution-Phase Peptide Coupling Workflow

To maximize the utility of H-D-Abu-OtBu·HCl, researchers must employ highly controlled coupling environments. The following protocol outlines a self-validating methodology for coupling an Fmoc-protected amino acid to H-D-Abu-OtBu·HCl.

Causality & Logic: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic amine. HATU is selected as the coupling reagent due to its superior efficiency in minimizing racemization at the activated carboxylate, while the bulky tBu ester on the D-Abu moiety naturally suppresses intermolecular side reactions.

Step-by-Step Methodology:

  • Free Base Generation:

    • Dissolve 1.0 equivalent (eq) of H-D-Abu-OtBu·HCl in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Add 2.5 eq of N,N-diisopropylethylamine (DIEA) dropwise at 0 °C.

    • Validation: The solution should become completely homogeneous, indicating the successful neutralization of the HCl salt and liberation of the free amine.

  • Carboxyl Activation:

    • In a separate dry vial, dissolve 1.1 eq of the desired Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF.

    • Add 2.0 eq of DIEA and stir for 5 minutes at room temperature to form the active O-At ester.

    • Validation: A slight color change (often pale yellow) confirms active ester formation.

  • Peptide Coupling:

    • Transfer the activated Fmoc-AA-OH solution to the vial containing the free H-D-Abu-OtBu amine.

    • Stir continuously at room temperature for 2 to 4 hours.

    • Validation: Monitor reaction progress via LC-MS. The disappearance of the H-D-Abu-OtBu mass peak (m/z [M+H]+ = 160.1 for the free base) indicates completion.

  • Work-up and Purification:

    • Quench the reaction by adding a 10-fold volume of cold water, then extract three times with ethyl acetate.

    • Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove unreacted free amines and DIEA), saturated aqueous NaHCO3 (to remove unreacted Fmoc-AA-OH), and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • C-Terminal Deprotection (Optional):

    • If the free carboxylic acid of the D-Abu moiety is required for subsequent steps, treat the purified intermediate with a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature.

    • Causality: The strong acid protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which is trapped by scavengers or eliminated as isobutylene), yielding the free acid.

ExperimentalWorkflow Step1 1. Free Base Generation Neutralize HCl with DIEA Step3 3. Amide Bond Formation Coupling at Room Temp (2-4h) Step1->Step3 Step2 2. Carboxyl Activation Fmoc-AA-OH + HATU/DIEA Step2->Step3 Step4 4. Aqueous Work-Up Citric Acid & NaHCO3 Washes Step3->Step4 LC-MS Confirmed Step5 5. C-Terminal Deprotection TFA/DCM Cleavage of tBu Step4->Step5 Optional

Figure 2: Experimental workflow for solution-phase peptide coupling using H-D-Abu-OtBu·HCl.

References

  • Chem-Impex International. "D-2-Aminobutyric acid tert-butyl ester hydrochloride". chemimpex.com. 1

  • Chem-Space. "Tert-butyl (2R)-2-aminobutanoate hydrochloride - C8H18ClNO2 | CSCS00020588577". chem-space.com.4

  • Smolecule. "Buy Tert-butyl 2-aminobutanoate hydrochloride". smolecule.com. 2

  • Frontiers in Bioengineering and Biotechnology. "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids". frontiersin.org. 3

Sources

H-D-Abu-Otbu HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to H-D-Abu-Otbu HCl: A Protected Amino Acid for Advanced Peptide Synthesis

Abstract

This compound, known chemically as D-2-Aminobutyric acid tert-butyl ester hydrochloride, is a specialized amino acid derivative serving as a critical building block in synthetic organic chemistry and peptide science. Its primary utility is in the field of peptide synthesis, a foundational technology for drug discovery, biochemical research, and the development of novel biomaterials. This compound is a protected form of the non-proteinogenic D-amino acid, D-2-aminobutyric acid, where the carboxylic acid functional group is masked as a tert-butyl (tBu) ester, and the molecule is stabilized as a hydrochloride salt. This protection strategy is fundamental to the controlled, stepwise assembly of amino acids into precisely defined peptide sequences. This technical guide offers a comprehensive overview of the compound's properties, its core applications within the dominant Fmoc/tBu orthogonal synthesis strategy, and detailed protocols for its use, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder valued for its stability and high purity. The hydrochloride salt form enhances its shelf-life and improves handling characteristics compared to the free base. Its key physicochemical properties are summarized below.

PropertyValue
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
Synonyms H-D-Abu-OtBu·HCl, (R)-tert-Butyl 2-aminobutanoate hydrochloride
CAS Number 53956-05-1
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to almost white powder/crystal
Purity Typically ≥97%
Solubility Soluble in polar organic solvents like methanol
Storage Conditions Store at room temperature
Chemical Structure

The structure consists of a D-2-aminobutyric acid core, where the carboxylic acid is esterified with a tert-butyl group, and the alpha-amino group is protonated as a hydrochloride salt.

Caption: Structure of this compound

Core Application in Synthetic Peptide Chemistry

The principal application of this compound is as a specialized building block in peptide synthesis.[1] To appreciate its role, one must understand the foundational principles of protecting groups and orthogonal synthesis strategies.

Pillar 1: The Imperative of Protecting Groups

Peptides are assembled by forming amide (peptide) bonds between the α-amino group of one amino acid and the α-carboxylic acid group of another. To ensure this reaction proceeds in a controlled, specific manner, all other reactive functional groups (the N-terminus of the incoming amino acid and any side-chain functionalities) must be temporarily masked or "protected."[2] The tert-butyl (tBu) ester in this compound serves as a robust protecting group for the C-terminal carboxylic acid.

Pillar 2: The Fmoc/tBu Orthogonal Strategy

Modern Solid-Phase Peptide Synthesis (SPPS) is dominated by the Fmoc/tBu orthogonal protection strategy.[3][4] This methodology relies on two classes of protecting groups that are removed by chemically distinct mechanisms, allowing for selective deprotection at different stages of the synthesis.

  • N-α-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the growing peptide chain. It is base-labile and is selectively removed at the start of each coupling cycle using a solution of a secondary amine, typically 20-40% piperidine in DMF.[5]

  • tBu-based Groups: The tert-butyl (tBu) group and its derivatives are used to protect amino acid side chains (e.g., Ser, Asp, Tyr) and, in the case of this compound, the C-terminus. These groups are highly stable to the basic conditions used for Fmoc removal but are cleanly cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin support using trifluoroacetic acid (TFA).[2]

The stability of the OtBu ester in this compound to piperidine makes it fully compatible with the Fmoc/tBu SPPS workflow.

Pillar 3: The Strategic Value of D-Amino Acids

The incorporation of non-natural D-amino acids, such as D-2-aminobutyric acid, is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Introducing D-amino acids can significantly increase a peptide's proteolytic stability and, consequently, its in vivo half-life. Furthermore, the altered stereochemistry can impose specific conformational constraints on the peptide backbone, which can be used to fine-tune its binding affinity and selectivity for a biological target.

Methodologies and Protocols

A common misconception is that C-terminally protected amino acids like this compound are used for the initial loading of the first amino acid onto the resin in SPPS. In standard Fmoc/tBu SPPS, the first Fmoc-protected amino acid is anchored to the resin via its C-terminal carboxylic acid. Therefore, a C-terminally protected derivative cannot be used for this initial step.

Instead, the primary value of this compound is in solution-phase synthesis of dipeptides or larger peptide fragments , which are then purified and subsequently incorporated into a standard SPPS workflow.[4] This "fragment condensation" approach can improve the synthesis of difficult or aggregation-prone sequences.

Workflow: Dipeptide Fragment Synthesis and SPPS Incorporation

The following diagram outlines the process of using this compound to create a dipeptide fragment (Fmoc-Xaa-D-Abu-Otbu), which is then used in SPPS.

G start Start Materials: 1. Fmoc-Xaa-OH 2. This compound coupling Solution-Phase Coupling (e.g., HBTU, DIEA in DMF) start->coupling dipeptide Fmoc-Xaa-D-Abu-Otbu (Dipeptide Fragment) coupling->dipeptide Forms peptide bond neutralize Base (DIEA) neutralizes HCl salt neutralize->coupling Prerequisite purify Work-up & Purification (e.g., Chromatography) dipeptide->purify activate_dipeptide Activate Dipeptide Fragment (Treat as a single amino acid) purify->activate_dipeptide spps_start Begin SPPS: Deprotect Fmoc on Resin-Bound Peptide spps_couple Couple Activated Dipeptide to Resin spps_start->spps_couple Provides free N-terminus activate_dipeptide->spps_couple spps_continue Continue SPPS Cycles spps_couple->spps_continue final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) spps_continue->final_cleavage final_peptide Purified Peptide with C-terminal D-Abu final_cleavage->final_peptide

Caption: Workflow for using this compound in fragment-based peptide synthesis.

Experimental Protocol: Solution-Phase Synthesis of an Fmoc-Xaa-D-Abu-Otbu Dipeptide

This protocol describes a representative procedure for coupling a generic Fmoc-protected L-amino acid (Fmoc-Xaa-OH) to this compound.

1. Reagents and Equipment:

  • Fmoc-Xaa-OH (1.0 eq)

  • This compound (1.05 eq)

  • HBTU (1.05 eq) or other suitable coupling reagent

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round bottom flask, magnetic stirrer, argon/nitrogen atmosphere

  • Silica gel for column chromatography

2. Procedure:

  • Dissolution: In a round bottom flask under an inert atmosphere, dissolve Fmoc-Xaa-OH (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF. Stir for 5-10 minutes.

  • Neutralization & Addition: In a separate flask, dissolve this compound (1.05 eq) in DMF. Add DIEA (1.0 eq) to neutralize the hydrochloride salt and form the free amine. Stir for 5 minutes. Add this solution to the activated Fmoc-amino acid solution.

  • Coupling: Add additional DIEA (1.5 eq) to the main reaction flask to raise the pH and facilitate the coupling reaction. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-Xaa-D-Abu-Otbu dipeptide fragment.

7. Incorporation into SPPS: The purified and characterized dipeptide fragment can now be used in a standard Fmoc/tBu SPPS protocol. It is dissolved, activated with a coupling reagent, and coupled to the deprotected N-terminus of the resin-bound peptide chain, just as a single Fmoc-amino acid would be.

Safety and Handling

While a comprehensive toxicological profile has not been thoroughly investigated, standard laboratory safety practices should be observed when handling this compound and its parent compound, D-2-Aminobutyric acid.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

  • Inhalation: Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Stable under recommended room temperature storage conditions.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a highly valuable, specialized reagent for the synthesis of complex peptides. Its utility is defined by the strategic combination of a D-amino acid core, which imparts proteolytic resistance, and an acid-labile C-terminal tert-butyl ester protecting group. This structure makes it an ideal component for the Fmoc/tBu orthogonal synthesis strategy, particularly in the construction of peptide fragments for subsequent use in SPPS. For researchers aiming to synthesize novel peptides with enhanced stability and tailored biological activity, this compound remains a reliable and effective choice.

References

  • MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 8, 2024, from [Link]

Sources

Stereochemical Engineering in Peptide Synthesis: A Comparative Analysis of H-D-Abu-OtBu HCl and L-Abu-OtBu HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist directing peptide synthesis and drug development workflows, I frequently leverage non-proteinogenic amino acids to overcome the pharmacokinetic limitations of native peptides. Among these,


-aminobutyric acid (Abu) stands out as a highly versatile chiral building block. Specifically, the tert-butyl ester hydrochloride derivatives—H-D-Abu-OtBu HCl  and H-L-Abu-OtBu HCl —serve as critical intermediates for solution-phase fragment condensation and C-terminal modification.

This technical guide dissects the stereochemical divergence between the D- and L-enantiomers of Abu-OtBu HCl, detailing the causality behind their structural protective groups, their mechanistic impact on drug design, and the field-proven protocols required for their successful integration into complex peptide architectures.

Stereochemical Divergence & Physicochemical Profiling

While this compound and H-L-Abu-OtBu HCl share identical molecular weights and atomic connectivity, their mirror-image stereocenters dictate entirely different biological and structural trajectories in drug development.

  • H-L-Abu-OtBu HCl (The (S)-Enantiomer): L-Abu is an isosteric mimic of natural aliphatic amino acids like valine and cysteine. In advanced synthetic strategies, such as selenocysteine-mediated native chemical ligation, L-Abu derivatives are utilized to synthesize monocarba-analogues of disulfide-bridged peptides. This allows researchers to study oxidative refolding pathways without the confounding variables of off-target disulfide scrambling[1].

  • This compound (The (R)-Enantiomer): The incorporation of D-Abu introduces a right-handed twist into the peptide backbone. This stereochemical inversion is a field-proven strategy to confer resistance against endogenous proteolytic degradation. By disrupting standard

    
    -helices and 
    
    
    
    -sheets, D-amino acids drastically increase the in vivo half-life of peptide therapeutics and enhance their ability to diffuse across the blood-brain barrier[2],[3].
Quantitative Data Comparison

To ensure precision in stoichiometric calculations during synthesis, the physicochemical properties of both enantiomers are summarized below:

PropertyThis compound[4]H-L-Abu-OtBu HCl[5]
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochlorideL-2-Aminobutyric acid tert-butyl ester hydrochloride
CAS Number 313994-32-053956-05-1
Stereochemistry (R)-enantiomer(S)-enantiomer
Molecular Formula C₈H₁₇NO₂ · HClC₈H₁₇NO₂ · HCl
Molecular Weight 195.69 g/mol 195.69 g/mol
Purity (Typical)

98% (HPLC)

98% (HPLC)
Optical Rotation

(c=1, EtOH)

(c=1, 6N HCl)*
Appearance White crystalline powderWhite to off-white solid

*Note: Optical rotation values vary based on the solvent system utilized during polarimetry.

Mechanistic Rationale for Protective Group Strategy

The selection of the OtBu (tert-butyl ester) and HCl (hydrochloride salt) modifications is not arbitrary; it is rooted in strict chemical causality designed to preserve molecular integrity during iterative synthesis.

  • The OtBu Group (C-Terminal Protection): The tert-butyl ester provides robust steric shielding and orthogonal protection against the basic conditions (e.g., 20% piperidine in DMF) typically used for Fmoc deprotection. This ensures the C-terminus remains strictly unreactive while the peptide chain is elongated from the N-terminus.

  • The HCl Salt (Amine Stabilization): Formulating the ester as a hydrochloride salt protonates the

    
    -amine, drastically reducing its nucleophilicity. This prevents auto-condensation into diketopiperazines (DKPs) during long-term storage and prevents oxidative degradation. The amine is only rendered reactive upon the deliberate introduction of a non-nucleophilic base (like DIPEA) during the coupling step.
    

Workflow Visualization

The following diagram illustrates the self-validating workflow for incorporating H-D/L-Abu-OtBu HCl into a peptide fragment via solution-phase coupling.

G N1 H-D/L-Abu-OtBu HCl Starting Material N2 Neutralization (DIPEA in DMF) N1->N2 N3 Amide Coupling (Fmoc-AA-OH + HATU) N2->N3 N4 Kaiser Test Validation N3->N4 N5 Positive (Blue) Incomplete Coupling N4->N5 Fail N6 Negative (Colorless) Complete Coupling N4->N6 Pass N5->N3 Re-couple N7 OtBu Cleavage (TFA / Scavengers) N6->N7 N8 Enantiopure Abu-Modified Peptide N7->N8

Workflow of enantiomer-specific peptide synthesis utilizing Abu-OtBu HCl with self-validation.

Self-Validating Experimental Protocols

To guarantee high-fidelity synthesis without racemization, the following step-by-step methodologies must be employed. Every step includes a self-validating mechanism to ensure trustworthiness in the resulting data.

Protocol 1: Solution-Phase Fragment Condensation

This protocol details the coupling of an Fmoc-protected amino acid to the free N-terminus of the Abu-OtBu building block.

Step 1: Amine Liberation (Neutralization)

  • Action: Dissolve 1.0 equivalent (eq) of this compound or H-L-Abu-OtBu HCl in anhydrous N,N-Dimethylformamide (DMF) at 0.1 M concentration. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The first 1.0 eq of DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The remaining 1.5 eq maintains a basic environment necessary for the subsequent coupling reaction.

Step 2: Pre-Activation of the Incoming Amino Acid

  • Action: In a separate vial, dissolve 1.1 eq of the incoming Fmoc-AA-OH, 1.1 eq of HATU, and 1.1 eq of HOAt in DMF. Stir for 5 minutes.

  • Causality: HATU rapidly activates the carboxylic acid, while HOAt forms a highly reactive, yet stable, OAt-ester intermediate. This specific combination suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the incoming amino acid.

Step 3: Coupling and Validation

  • Action: Transfer the activated Fmoc-AA-OH solution dropwise to the neutralized Abu-OtBu solution. Stir at room temperature for 2 hours.

  • Validation: Perform a Kaiser (Ninhydrin) Test on a micro-aliquot. A color change to deep blue indicates unreacted free amines (coupling failure). A colorless or faint yellow result validates complete amide bond formation.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol 2: Orthogonal C-Terminal Deprotection (OtBu Cleavage)

Once the peptide fragment is fully assembled, the C-terminal OtBu group must be removed to allow for downstream fragment ligation or final formulation.

Step 1: Acidolysis

  • Action: Treat the purified Fmoc-Peptide-Abu-OtBu intermediate with a cleavage cocktail consisting of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / H₂O in a 95:2.5:2.5 (v/v/v) ratio for 2 hours at room temperature.

  • Causality: TFA drives the acid-catalyzed cleavage of the tert-butyl ester via an Sₙ1 mechanism, generating a highly reactive tert-butyl carbocation. If left unchecked, this carbocation will re-alkylate electron-rich side chains (like Tryptophan or Tyrosine). The TIPS acts as a targeted carbocation scavenger, permanently quenching the reactive species.

Step 2: Precipitation and LC-MS Validation

  • Action: Concentrate the reaction mixture under a gentle stream of N₂ to 10% of its original volume. Add ice-cold diethyl ether to precipitate the free peptide acid. Centrifuge at 4000 rpm for 5 minutes and decant the supernatant.

  • Validation: Dissolve a 1 mg sample of the pellet in Acetonitrile/Water (1:1) and analyze via LC-MS. The successful cleavage of the OtBu group is definitively validated by a mass shift of exactly -56 Da (corresponding to the loss of an isobutylene molecule) relative to the protected precursor.

References

  • Title: D-2-Aminobutyric acid tert-butyl ester hydrochloride | Source: chemimpex.com | URL: 4

  • Title: H-ABU-OTBU HCL | 53956-05-1 | Source: chemicalbook.com | URL: 5

  • Title: Selenocysteine-Mediated Native Chemical Ligation and Peptide Synthesis | Source: thieme-connect.de | URL: 1

  • Title: Peptide synthesis: special amino acids | Source: lifetein.com.cn | URL: 2

  • Title: Precision D-Amino Acid Peptides | Source: biorunstar.com | URL: 3

Sources

(R)-2-Aminobutanoic Acid tert-Butyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetics and active pharmaceutical ingredient (API) synthesis, the incorporation of unnatural amino acids is a primary strategy for enhancing proteolytic stability and structural rigidity. (R)-2-Aminobutanoic acid tert-butyl ester hydrochloride (commonly referred to as H-D-Abu-OtBu·HCl) serves as a critical chiral building block in these efforts.

By utilizing the D-enantiomer of α-aminobutyric acid, researchers can engineer peptides that resist endogenous enzymatic degradation. The strategic protection of the C-terminus with a tert-butyl (OtBu) ester ensures orthogonality with standard Fmoc-based solid-phase and solution-phase synthesis chemistries, while the hydrochloride salt stabilizes the highly reactive primary amine, preventing premature self-condensation. This whitepaper provides an in-depth analysis of the compound's chemical identity, mechanistic utility, and self-validating experimental protocols for its application in drug discovery workflows.

Chemical Identity and Physicochemical Properties

Accurate identification and handling of H-D-Abu-OtBu·HCl are foundational to reproducible synthesis. The compound is widely recognized across various chemical databases under multiple synonyms and CAS registry numbers due to historical cataloging differences[1][2].

Table 1: Identifiers and Physicochemical Data

ParameterSpecification / Value
IUPAC Name tert-butyl (2R)-2-aminobutanoate hydrochloride
Common Synonyms H-D-Abu-OtBu·HCl; D-2-Aminobutyric acid tert-butyl ester HCl; D-α-Aminobutyric acid tert-butyl ester hydrochloride
CAS Registry Numbers 313994-32-0[1]; 959750-74-4[2]
Molecular Formula C₈H₁₇NO₂ · HCl
Molecular Weight 195.69 g/mol [1]
Melting Point 240 – 244 °C[1]
Storage Conditions 0 – 8 °C, desiccated[1]
Appearance White to off-white crystalline powder

Mechanistic Rationale in Peptide Synthesis

The molecular architecture of H-D-Abu-OtBu·HCl is purposefully designed to solve three distinct synthetic challenges:

  • Chiral Stability (The D-Isomer): The (R)-configuration corresponds to the unnatural D-amino acid. Incorporating D-Abu into a peptide backbone disrupts the recognition sequences of natural proteases, significantly extending the in vivo half-life of peptide-drug conjugates.

  • C-Terminal Shielding (The tert-Butyl Ester): The bulky tert-butyl group provides immense steric hindrance, shielding the carbonyl carbon from unwanted nucleophilic attacks during upstream N-terminal elongations[3]. Crucially, it is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection, ensuring true orthogonal synthesis[3].

  • Amine Stabilization (The Hydrochloride Salt): Free amino acid alkyl esters are notoriously unstable; they rapidly undergo intermolecular aminolysis to form diketopiperazines (cyclic dipeptides). By protonating the primary amine with hydrochloric acid, the nucleophilicity of the nitrogen is neutralized, allowing for long-term storage without degradation.

Experimental Workflows & Self-Validating Protocols

Workflow 1: HATU/DIPEA-Mediated Peptide Coupling

To utilize H-D-Abu-OtBu·HCl in a coupling reaction, the inert hydrochloride salt must be neutralized in situ to generate the nucleophilic free amine. We employ [4] and N,N-Diisopropylethylamine (DIPEA) for this process. HATU generates an highly reactive OAt-active ester from the incoming carboxylic acid, while the pyridine nitrogen of HATU stabilizes the transition state via a neighboring group effect, suppressing racemization[4][5]. DIPEA is selected because its steric bulk prevents it from acting as a competing nucleophile while efficiently neutralizing the HCl salt[6][7].

G A H-D-Abu-OtBu·HCl B Free Amine A->B DIPEA E Amide Bond B->E Nucleophilic Attack C Fmoc-AA-OH + HATU D OAt-Active Ester C->D DIPEA D->E Acylation F Fmoc-AA-D-Abu-OtBu E->F Final Product

Caption: Workflow of HATU/DIPEA-mediated peptide coupling with H-D-Abu-OtBu·HCl.

Table 2: Standard Coupling Equivalents

ReagentEquivalentsFunction
Carboxylic Acid (e.g., Fmoc-AA-OH)1.0 eqElectrophile precursor
H-D-Abu-OtBu·HCl1.1 eqNucleophile
HATU1.2 eqActivating Agent[7]
DIPEA4.0 eqBase (Neutralization & Deprotonation)[7]
Step-by-Step Protocol (Solution Phase)
  • Step 1: Pre-activation. Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Argon). Add DIPEA (2.0 eq) and stir for 15 minutes[7].

    • Causality & Validation: Pre-activation ensures complete conversion to the OAt-active ester before the amine is introduced, preventing HATU from reacting directly with the amine to form an unreactive guanidinium byproduct. Validate via TLC (disappearance of starting acid).

  • Step 2: Nucleophile Preparation. In a separate vial, dissolve H-D-Abu-OtBu·HCl (1.1 eq) in DMF and add DIPEA (2.0 eq) to liberate the free amine.

  • Step 3: Coupling. Add the free amine solution dropwise to the pre-activated ester mixture. Stir at room temperature for 2–4 hours[7].

    • Causality & Validation: The dropwise addition controls the exothermic nature of the acylation. Validate via LC-MS (appearance of the target dipeptide mass).

  • Step 4: Work-up. Dilute with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure[7].

Workflow 2: Global Deprotection via Acidolysis (TFA)

Once the peptide sequence is fully assembled, the tert-butyl ester must be removed to yield the free C-terminal carboxylic acid. The defining characteristic of the tert-butyl ester is its extreme lability to strong acids like [8]. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by unimolecular cleavage to form a highly stable tertiary carbocation (tert-butyl cation)[3].

Because the tert-butyl cation is a powerful electrophile, it will alkylate electron-rich amino acid side chains (e.g., Tryptophan, Tyrosine, Methionine) if left unchecked. Therefore, the addition of nucleophilic scavengers (e.g., Triisopropylsilane (TIPS) and water) is mandatory[8].

G A Peptide-D-Abu-OtBu B Protonated Ester A->B TFA (H+) C tert-Butyl Cation Formation B->C Acidolysis D Peptide-D-Abu-OH C->D - tBu+ E Scavenger Adducts C->E Trapping (TIPS/H2O)

Caption: Mechanistic pathway of TFA-mediated tert-butyl ester cleavage.

Step-by-Step Protocol
  • Step 1: Cleavage Cocktail Preparation. Prepare a standardized cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5% H₂O (v/v/v).

  • Step 2: Acidolysis. Add the cocktail to the dry, protected peptide (approx. 10 mL per 1 g of substrate). Stir gently at room temperature for 1.5 to 3 hours[3][8].

    • Causality & Validation: The high concentration of TFA drives the equilibrium toward carbocation formation, while TIPS irreversibly quenches the tert-butyl cation. Validate via LC-MS (observe a mass shift of -56 Da, corresponding to the loss of isobutylene).

  • Step 3: Precipitation. Concentrate the reaction mixture under a stream of nitrogen to approximately 20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide[8].

  • Step 4: Isolation. Centrifuge the suspension, decant the ether layer, and wash the pellet twice more with cold ether to remove residual TFA and scavenger adducts. Dry the pellet under high vacuum[8].

Analytical Validation Standards

To ensure the integrity of the synthesized API, the final product incorporating D-Abu must undergo rigorous analytical validation:

  • Reverse-Phase HPLC (RP-HPLC): Utilized to confirm the chemical purity of the final peptide. The removal of the highly hydrophobic tert-butyl group will result in a significant shift toward an earlier retention time compared to the protected precursor.

  • Chiral Chromatography: Essential for verifying that no racemization occurred at the D-Abu α-carbon during the HATU-mediated coupling process.

References

  • Alfa Chemistry. "CAS 313994-32-0 D-2-Aminobutyric acid tert-butyl ester hydrochloride". 1

  • Chem-Space. "Tert-butyl (2R)-2-aminobutanoate hydrochloride". 2

  • YouTube (Organic Chemistry). "HATU, DIPEA Peptide Coupling Mechanism".6

  • Benchchem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection". 3

  • Wikipedia. "HATU". 4

  • ThermoFisher. "Introduction to Cleavage Techniques".8

  • Thieme-Connect. "Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent". 5

  • Benchchem. "Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols". 7

Sources

Thermodynamic Solubility Profiling of H-D-Abu-OtBu HCl: Aqueous vs. Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-2-Aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-OtBu HCl, CAS: 313994-32-0) is a critical chiral building block extensively utilized in peptide synthesis, neuropharmacology, and pharmaceutical development[1][2]. The successful integration of this intermediate into synthetic workflows—whether in Solid-Phase Peptide Synthesis (SPPS) or liquid-phase reactions—depends heavily on its solubility profile. This technical guide provides an in-depth mechanistic analysis of its solubility in water versus organic solvents, supported by a self-validating experimental protocol designed to determine precise thermodynamic solubility.

Molecular Architecture & Solubility Causality

The solubility behavior of this compound is dictated by its zwitterionic-like precursor state, stabilized commercially as a hydrochloride salt. The molecule presents a distinct structural dichotomy that governs its solvent interactions:

  • The Hydrochloride Amine Terminus (Hydrophilic): The protonated primary amine (

    
    ) paired with the chloride counterion (
    
    
    
    ) creates a highly polar, ionic domain. This drives strong ion-dipole interactions with protic solvents, rendering the compound freely soluble in water and acetic acid[3]. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant to overcome the strong crystal lattice energy of the salt.
  • The tert-Butyl Ester Terminus (Hydrophobic): The bulky tert-butyl group (

    
    ) provides significant steric hindrance and lipophilicity. While the ester linkage offers minor hydrogen-bond accepting capability, the massive non-polar hydrocarbon bulk prevents dissolution in purely non-polar organic solvents (like hexane). However, it facilitates solubility in polar organic solvents like methanol[] and DMSO[5].
    

Causality in Practice: When formulating or reacting this compound, the chosen solvent system must balance the solvation of the ionic lattice with the solvation of the hydrophobic tert-butyl moiety.

G Molecule This compound Ionic Amine Hydrochloride (Hydrophilic) Molecule->Ionic Ester tert-Butyl Ester (Hydrophobic) Molecule->Ester Water Aqueous Solvents (High Solubility) Ionic->Water Ion-Dipole Org Organic Solvents (Variable Solubility) Ester->Org Van der Waals

Structural drivers dictating the amphiphilic solubility profile of this compound.

Comparative Quantitative Solubility Profile

To facilitate rational solvent selection in drug development and peptide synthesis[1], the following table summarizes the solubility profile of this compound across a dielectric continuum.

SolventDielectric Constant (ε)Solubility ClassificationMechanistic Rationale
Water 80.1Freely SolubleStrong ion-dipole interactions easily overcome the crystal lattice energy of the HCl salt[3].
DMSO 46.7SolubleHigh polarity aprotic solvent; excellent at solvating the cationic amine[5].
Methanol 32.7SolubleProtic nature solvates the chloride ion; organic nature solvates the t-butyl group[].
Dichloromethane (DCM) 9.1Sparingly SolubleInsufficient polarity to fully dissociate the HCl salt, despite affinity for the ester.
Hexane 1.9InsolubleComplete lack of polar/ionic solvation capacity; cannot disrupt the salt lattice.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Why is this protocol "self-validating"? It incorporates internal standards to monitor solvent loss, orthogonal phase separation to eliminate colloidal artifacts, and solid-state verification to ensure the compound hasn't degraded or altered its polymorphic state during the assay.

Step-by-Step Methodology:
  • Preparation of the Solid Phase: Weigh out an excess amount (e.g., 500 mg) of high-purity this compound[2] into a 10 mL amber glass vial. Causality: An excess ensures the presence of a continuous solid phase throughout the experiment, which is mandatory for thermodynamic equilibrium.

  • Solvent Addition & Internal Standard: Add exactly 5.0 mL of the target solvent (e.g., HPLC-grade Water or Methanol). Spike the solvent with a known micro-concentration of an inert internal standard (e.g., toluene for organic systems, or a stable polar standard for aqueous). Causality: The internal standard allows you to mathematically correct for any solvent evaporation that occurs during the 24-hour shaking period.

  • Thermodynamic Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Shake at 200 RPM for 24 hours. Causality: Temperature strictness is paramount because the dissolution enthalpy of hydrochloride salts is highly temperature-dependent. 24 hours ensures true thermodynamic equilibrium rather than a transient kinetic state.

  • Orthogonal Phase Separation:

    • Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

    • Filtration: Syringe-filter the resulting supernatant through a 0.22 µm PTFE membrane (discarding the first 1 mL to saturate membrane binding sites). Causality: Using both techniques ensures no sub-micron particulates artificially inflate the HPLC integration.

  • HPLC-UV Quantification: Dilute the filtrate into the linear dynamic range of your validated HPLC method. Quantify the this compound peak against a 5-point calibration curve.

  • Solid-State Validation Check: Analyze the residual solid pellet via X-ray Powder Diffraction (XRPD). Causality: This confirms that the solid form has not undergone a solvent-mediated polymorphic transformation or disproportionation (loss of the HCl salt) during equilibration.

G Start This compound Solid Sample Solvents Solvent Addition (Water vs Organics) Start->Solvents Eq Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) Solvents->Eq Sep Phase Separation (Centrifugation & Filtration) Eq->Sep Analysis HPLC-UV Quantification with Internal Standard Sep->Analysis Validation Self-Validation (Mass Balance & Triplicates) Analysis->Validation

Thermodynamic solubility validation workflow for this compound.

Implications for Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the choice of solvent dictates coupling efficiency. Because this compound is highly soluble in DMSO and Methanol[][5], but sparingly soluble in standard SPPS solvents like pure DCM, scientists must strategically utilize solvent mixtures (e.g., DMF/DCM blends). This maintains the solubility of the growing peptide chain while ensuring the complete dissolution of the incoming amino acid building block. The tert-butyl ester acts as a crucial protecting group, enhancing organic solubility compared to the free acid, while the HCl salt must be neutralized in situ (typically with N,N-Diisopropylethylamine, DIEA) to liberate the free amine for active coupling.

References

  • H-D-Abu-OtBu . HCl, 313994-32-0 - 北京百草泰克生物科技有限公司 Source: bjbestech.com URL: [Link]

Sources

Chemical Properties and Synthetic Utility of D-alpha-Aminobutyric Acid tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D-alpha-aminobutyric acid tert-butyl ester (H-D-Abu-OtBu) is a specialized chiral building block extensively utilized in the synthesis of peptide therapeutics and peptidomimetics. As the D-enantiomer of alpha-aminobutyric acid protected by a tert-butyl ester, it serves a critical role in medicinal chemistry: it introduces non-proteinogenic side chains (ethyl group) to modulate peptide potency and proteolytic stability while providing orthogonal protection suitable for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profile of H-D-Abu-OtBu, providing actionable protocols for its integration into drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The tert-butyl ester moiety renders the carboxyl group chemically inert to nucleophilic attack and basic conditions, making this compound ideal for protecting the C-terminus during amine-focused transformations.[1]

Structural Specifications
PropertyData
Common Name D-alpha-Aminobutyric acid tert-butyl ester hydrochloride
Synonyms H-D-Abu-OtBu[2] · HCl; D-2-Aminobutyric acid tert-butyl ester
CAS Number 313994-32-0 (HCl salt)
Molecular Formula C₈H₁₇NO₂[2] · HCl
Molecular Weight 195.69 g/mol (HCl salt); 159.23 g/mol (Free base)
Chirality D-Configuration (R-enantiomer)
Physical Properties
ParameterValue / Description
Appearance White to off-white crystalline powder
Melting Point 240 – 244 °C (HCl salt)
Solubility Soluble in water, methanol, ethanol; Free base soluble in DCM, EtOAc
Hygroscopicity Low to moderate (store desiccated)
pKa (approx) ~7.6 (ammonium group), ester is non-ionizable

Synthesis & Production Strategies

The synthesis of H-D-Abu-OtBu requires conditions that introduce the bulky tert-butyl group without racemizing the chiral alpha-carbon. Two primary methodologies are employed: acid-catalyzed addition of isobutylene and transesterification with tert-butyl acetate.

Mechanism of Formation

The most robust industrial method involves the reaction of D-aminobutyric acid with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄). This proceeds via an Sɴ1-like mechanism where the protonated isobutylene forms a tert-butyl carbocation, which is then trapped by the carboxylic acid.

Synthesis Workflow Visualization

Synthesis_Pathway Start D-Aminobutyric Acid (Starting Material) Intermediate Tert-Butyl Cation Formation Start->Intermediate Protonation Reagent Isobutylene (g) + H2SO4 (cat.) Reagent->Intermediate Generation of t-Bu+ Product H-D-Abu-OtBu (Crude) Intermediate->Product Nucleophilic Attack Purification Crystallization (HCl Salt) Product->Purification Workup

Figure 1: Acid-catalyzed esterification pathway using isobutylene.

Reactivity Profile & Synthetic Utility[6]

Orthogonality in Peptide Synthesis

H-D-Abu-OtBu is designed for Fmoc/tBu strategy SPPS.[3]

  • Base Stability: The tert-butyl ester is stable to 20% piperidine in DMF (Fmoc deprotection conditions).

  • Acid Lability: The ester is cleaved by 95% Trifluoroacetic Acid (TFA), releasing the free carboxylic acid and isobutylene gas.

Causality of Experimental Choices[8]
  • Why tert-Butyl? Unlike methyl or ethyl esters, which require saponification (base/water) to remove, the tert-butyl ester is removed under the same acidic conditions used to cleave the peptide from the resin and deprotect side chains. This "global deprotection" step streamlines the workflow.

  • Why D-Enantiomer? Incorporation of D-amino acids like D-Abu induces specific conformational constraints (e.g., beta-turns) in peptides and increases resistance to enzymatic degradation by endogenous proteases.

Peptide Coupling Cycle

Peptide_Coupling Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (Amide Bond Formation) Resin->Coupling Activation Activate Fmoc-AA-OH (HBTU/DIPEA) Activation->Coupling Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Wash Cycle Next Cycle Deprotection->Cycle Free Amine Cycle->Resin Repeat

Figure 2: Standard Fmoc-SPPS cycle compatible with H-D-Abu-OtBu side chains.

Experimental Protocols

Protocol 1: General Preparation via tert-Butyl Acetate (Lab Scale)

Note: This method avoids the use of gaseous isobutylene, making it safer for standard laboratory setups.

Reagents:

  • D-Aminobutyric acid (10 mmol)

  • tert-Butyl acetate (150 mL)

  • Perchloric acid (70%, 1.5 eq) Caution: Explosive hazard potential

Methodology:

  • Suspension: Suspend D-aminobutyric acid in tert-butyl acetate in a round-bottom flask.

  • Catalysis: Add perchloric acid dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The solid starting material will dissolve as the ester forms.

  • Quenching: Cool to 0°C and extract with 0.5 N HCl.

  • Basification: Adjust the aqueous layer to pH 9–10 with Na₂CO₃.

  • Extraction: Extract the free base ester into Ethyl Acetate (3x).

  • Salt Formation: Dry organic layer (MgSO₄), filter, and add HCl in dioxane to precipitate the H-D-Abu-OtBu · HCl salt.[4][5]

Protocol 2: Solution Phase Coupling

Objective: Coupling H-D-Abu-OtBu to an N-protected amino acid (e.g., Boc-Phe-OH).

  • Activation: Dissolve Boc-Phe-OH (1.0 eq) and HBTU (1.1 eq) in DMF. Add DIPEA (2.5 eq). Stir for 5 minutes.

  • Addition: Add H-D-Abu-OtBu · HCl (1.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine.

  • Result: The tert-butyl ester remains intact, protecting the C-terminus while the new amide bond is formed.

Handling & Safety

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place. The HCl salt is stable for years if kept dry.

  • Safety Profile:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Protection. Retrieved from [Link]

Sources

H-D-Abu-Otbu HCl: Technical Data, Safety Profile, and Synthesis Utility

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Subject: D-2-Aminobutyric acid tert-butyl ester hydrochloride Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of bioactive peptides and peptidomimetics.[1] As the D-enantiomer of alpha-aminobutyric acid protected with an acid-labile tert-butyl ester, it serves a critical role in introducing non-proteinogenic amino acids into peptide sequences to modulate potency, receptor selectivity, and metabolic stability (proteolytic resistance).

This guide functions as an Expanded Technical Data Package , synthesizing essential safety information (virtual SDS), physicochemical properties, and validated experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Precise identification is paramount in chiral synthesis. Researchers must verify the stereochemistry and salt form before use.

Table 1: Substance Identification

PropertySpecification
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
Common Synonyms H-D-Abu-OtBu[1]·HCl; (R)-2-Aminobutyric acid tert-butyl ester HCl
CAS Number 53956-05-1 (primary variant); Check batch for 313994-32-0
Molecular Formula C₈H₁₇NO₂ · HCl
Molecular Weight 195.69 g/mol
Chirality D-Isomer (R-configuration at α-carbon)
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM
Melting Point ~145–150 °C (Decomposes)
Hygroscopicity Hygroscopic; requires desiccation
Structural Visualization

The following diagram maps the functional groups and their reactivity profile, highlighting the orthogonality of the protection scheme.

ChemicalStructure Compound This compound Amine α-Amine (NH3+ Cl-) Reactive Site Compound->Amine N-Terminus SideChain Ethyl Side Chain (Hydrophobic/Steric Bulk) Compound->SideChain C-Alpha Ester tert-Butyl Ester (OtBu) Acid-Labile Protection Compound->Ester C-Terminus Coupling Coupling Amine->Coupling Forms Amide Bond Deprotection Deprotection Ester->Deprotection Cleaved by TFA

Figure 1: Functional Reactivity Map of this compound.

Hazard Identification & Safety Protocols (Virtual MSDS)

Disclaimer: This section summarizes standard GHS safety data. Always consult the vendor-issued Safety Data Sheet (SDS) before handling.

GHS Classification[7][9][11]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[2][6][3][7][4][5][8]

Emergency Response Workflow

The hydrochloride salt form can generate acidic residues upon contact with moisture. The following workflow dictates the immediate response to exposure.

SafetyResponse Exposure Exposure Incident EyeContact Eye Contact (H319) Exposure->EyeContact SkinContact Skin Contact (H315) Exposure->SkinContact Inhalation Inhalation (H335) Exposure->Inhalation RinseEye Rinse cautiously with water for 15 mins (Remove contacts) EyeContact->RinseEye WashSkin Wash with soap & water. Remove contaminated clothing SkinContact->WashSkin FreshAir Remove to fresh air. Rest in comfortable position Inhalation->FreshAir Medical Seek Medical Attention (Show Label/CAS) RinseEye->Medical WashSkin->Medical FreshAir->Medical

Figure 2: Emergency Response Decision Tree for Acute Exposure.

Handling & Storage[7][8][11][14][15][16]
  • Storage: Store at 2–8°C (refrigerated). Keep container tightly closed.

  • Moisture Sensitivity: The HCl salt is hygroscopic. Store under inert gas (Nitrogen/Argon) if possible, or in a desiccator.

  • Incompatibilities: Strong oxidizing agents, strong bases (will liberate the free amine and potentially cause polymerization or hydrolysis).

Technical Application: Peptide Synthesis

This compound is typically employed in Solution Phase Peptide Synthesis or as a specialized building block in convergent synthesis strategies.

Why use the tert-Butyl (OtBu) Ester?

The OtBu group provides orthogonal protection relative to base-labile groups (like Fmoc).[9] It is stable to basic conditions (piperidine) but cleaved rapidly by Trifluoroacetic Acid (TFA). This allows the researcher to extend the peptide chain at the N-terminus while keeping the C-terminus protected.

Experimental Protocol: Solution Phase Coupling

Objective: Coupling this compound (Amine component) to an Fmoc-protected amino acid (Carboxyl component).

Materials:

  • Amine: this compound (1.0 equiv)

  • Acid: Fmoc-Xaa-OH (1.1 equiv)

  • Coupling Reagent: HATU or HBTU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation:

    • Dissolve Fmoc-Xaa-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–5 minutes.

    • Mechanism:[10] The carboxylate reacts with HATU to form an active ester (O-At), facilitating nucleophilic attack.

  • Neutralization & Coupling:

    • In a separate vial, dissolve this compound (1.0 equiv) in DMF.

    • Add remaining DIPEA (2.0 equiv). Crucial Step: This neutralizes the HCl salt, liberating the free amine (

      
      ) for reaction.
      
    • Add the amine solution to the activated acid mixture.

  • Reaction Monitoring:

    • Stir at room temperature under Nitrogen.

    • Monitor via TLC or LC-MS (Target Mass = MW of Fmoc-Xaa + MW of D-Abu-OtBu - H2O).

    • Reaction is typically complete within 1–3 hours.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with:

      • 5% Citric Acid (removes unreacted amine/base).

      • Saturated NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagents Prep Activation Activate Fmoc-AA-OH (HATU/DIPEA) Start->Activation Neutralization Neutralize this compound (Liberate Free Amine) Start->Neutralization Coupling Coupling Reaction (Formation of Amide Bond) Activation->Coupling Neutralization->Coupling Monitoring QC: LC-MS / TLC Coupling->Monitoring Monitoring->Coupling Incomplete Workup Acid/Base Extraction Monitoring->Workup Complete Product Purified Dipeptide Fmoc-Xaa-D-Abu-OtBu Workup->Product

Figure 3: Solution Phase Coupling Workflow for this compound.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019938, tert-butyl (2S)-2-aminobutanoate (L-isomer analog for property verification). Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[11][12] Chemical Reviews, 109(6), 2455-2504. (Foundational text on OtBu/Fmoc orthogonality).

Sources

Is H-D-Abu-Otbu HCl hygroscopic?

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Behavior and Handling of H-D-Abu-OtBu HCl

Executive Summary

A frequent and critical question in peptide synthesis and non-canonical amino acid (ncAA) integration is: Is this compound hygroscopic?

The definitive answer is yes, it is highly hygroscopic .

This compound (D-2-aminobutyric acid tert-butyl ester hydrochloride, CAS: 313994-32-0) is a crucial chiral building block used in the synthesis of complex therapeutics and modified peptides[1]. While the tert-butyl (tBu) ester provides robust protection for the C-terminus during orthogonal solid-phase peptide synthesis (SPPS), the presence of the hydrochloride (HCl) salt on the primary amine renders the crystalline lattice highly susceptible to atmospheric moisture.

As a Senior Application Scientist, I have observed that failing to account for the hygroscopicity of amino acid ester hydrochlorides is a leading cause of stoichiometric mismatch, coupling failure, and degraded yields in downstream applications. This whitepaper provides a rigorous mechanistic analysis of its moisture sensitivity, alongside field-proven protocols for anhydrous handling and analytical validation.

The Mechanistic Basis of Hygroscopicity

To understand why this compound absorbs moisture, we must examine its molecular architecture. The compound exists as an ionic salt: the protonated primary amine (


) and the chloride counterion (

).
  • Ion-Dipole Interactions: The crystal lattice of the hydrochloride salt is highly polar. When exposed to ambient humidity, the highly electronegative oxygen of atmospheric water molecules is strongly attracted to the

    
     cation, while the hydrogen atoms of water form hydrogen bonds with the 
    
    
    
    anion.
  • Hydration Energy vs. Lattice Energy: The energy released by the hydration of these ions (solvation energy) exceeds the lattice energy holding the crystal together. Consequently, the powder acts as a desiccant, actively pulling water from the air to form a hydration shell[2].

  • Deliquescence: Prolonged exposure will cause the white crystalline powder to clump, become sticky, and eventually dissolve into its own absorbed moisture (deliquescence)[3].

This behavior is not unique to this compound; it is a universal characteristic of the amino acid tert-butyl ester hydrochloride class, including structural analogs like Glycine tert-butyl ester hydrochloride and D-Alanine tert-butyl ester hydrochloride[4][5].

MechanisticPathway A This compound (Anhydrous Crystal) C Ion-Dipole Interaction (Cl- & NH3+ with H2O) A->C Ambient Air B Atmospheric Moisture (H2O Exposure) B->C D Hydration Shell Formation (Deliquescence) C->D Rapid Absorption E Stoichiometric Mismatch (Weighing Errors) D->E Mass Increase F Coupling Reagent Quenching (e.g., HATU, DIC) D->F Free Water Reactivity

Caption: Mechanistic pathway of moisture absorption by this compound and its downstream consequences.

Physical and Chemical Properties

Quantitative data regarding the physical state of this compound is summarized below. Recognizing these parameters is essential for designing proper storage and reaction conditions.

PropertySpecification / ValueImpact on Handling
Chemical Name D-2-aminobutyric acid tert-butyl ester HClBulky tBu group provides steric hindrance, protecting the ester from mild hydrolysis.
CAS Number 313994-32-0Unique identifier for procurement and QA/QC tracking[1].
Molecular Weight 195.69 g/mol (Anhydrous)Critical: Absorbed water increases apparent MW, leading to under-dosing in reactions.
Appearance White to off-white powderClumping or translucence indicates moisture contamination[1].
Melting Point 240 - 244 °CHigh melting point indicates a strong, stable ionic lattice prior to hydration[1].
Storage Temp 0 - 8 °CReduces thermodynamic degradation but increases condensation risk upon opening[6].
Hygroscopicity Highly Moisture-SensitiveMandates inert atmosphere handling and desiccation[3].

Impact of Moisture on Downstream Applications

When researchers ignore the hygroscopic nature of this reagent, two primary modes of failure occur in peptide synthesis:

  • Stoichiometric Errors: If a protocol calls for 1.0 mmol (195.69 mg) of this compound, but the powder has absorbed 10% water by weight, the actual molar amount of the amino acid delivered is only 0.9 mmol. This throws off the equivalents in sensitive coupling reactions, leaving unreacted starting materials and creating difficult-to-separate deletion sequences.

  • Quenching of Coupling Reagents: Free water introduced into a reaction mixture will aggressively compete with the amine for the activated ester. Water rapidly hydrolyzes active coupling intermediates formed by reagents like HATU, EDC, or DIC, converting them back to the inactive carboxylic acid and consuming the expensive coupling reagent.

Experimental Protocols: Handling and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when handling this compound.

Protocol A: Anhydrous Handling and Aliquoting

Because the compound is stored at 2–8 °C[1], opening the cold container in a humid laboratory will cause immediate condensation of water directly onto the powder.

Step-by-Step Methodology:

  • Retrieval: Remove the sealed bottle of this compound from the 4 °C refrigerator. Do not open it.

  • Equilibration (Crucial Step): Place the sealed bottle inside a vacuum desiccator containing active desiccant (e.g., Drierite or silica gel). Allow it to sit for 30–60 minutes until the bottle reaches ambient room temperature. Causality: This prevents a temperature differential that would cause atmospheric moisture to condense on the cold reagent.

  • Inert Atmosphere Transfer: Transfer the equilibrated bottle into a glovebox purged with Argon or dry Nitrogen. If a glovebox is unavailable, use a continuous positive-pressure stream of inert gas over the bottle opening[2].

  • Weighing: Rapidly weigh the required mass into a pre-tared, oven-dried vial.

  • Re-sealing: Purge the headspace of the primary stock bottle with Argon for 10 seconds. Seal tightly with Parafilm and return immediately to 4 °C storage[6].

HandlingWorkflow Step1 1. Remove from 4°C Storage Step2 2. Equilibrate to Room Temp (Desiccator, 30-60 mins) Step1->Step2 Prevent Condensation Step3 3. Open in Glovebox / N2 Stream Step2->Step3 Isolate from Humidity Step4 4. Rapid Weighing Step3->Step4 Minimize Exposure Step5 5. Purge Stock with Argon & Seal Step4->Step5 Secure Remaining Stock Step6 6. Karl Fischer Titration (Moisture QC) Step4->Step6 Validate Anhydrous State

Caption: Step-by-step anhydrous handling workflow for hygroscopic amino acid ester hydrochlorides.

Protocol B: Moisture Quantification via Karl Fischer (KF) Titration

Before utilizing an older batch of this compound in a critical or large-scale synthesis, verify its anhydrous state.

Step-by-Step Methodology:

  • Preparation: Ensure the volumetric Karl Fischer titrator is calibrated using a 1% water standard.

  • Sample Dissolution: In a dry environment, dissolve ~50 mg of this compound (accurately weighed) in 1.0 mL of anhydrous methanol.

  • Titration: Inject the sample into the KF titration vessel.

  • Validation Threshold: For optimal peptide synthesis, the water content should be < 0.5% w/w . If the moisture content exceeds 1.0%, the batch must be dried under high vacuum (lyophilization or vacuum oven at 40 °C with P2O5) or discarded if hydrolysis is suspected.

Conclusion

This compound is fundamentally hygroscopic due to the thermodynamic favorability of water molecules interacting with its hydrochloride salt lattice. Treating this reagent as a moisture-sensitive compound is not optional; it is a strict requirement for achieving high-purity synthetic yields. By implementing rigorous thermal equilibration, inert atmosphere handling, and routine Karl Fischer validation, researchers can completely mitigate the risks associated with its deliquescent nature.

References

  • ChemicalCell. "Ne-Boc-L-Lysine tert-Butyl Ester Hydrochloride CAS NO 13288-57-8". ChemicalCell Technical Resources. Available at:[Link]

Sources

Methodological & Application

Application Note: Advanced Solution-Phase Peptide Synthesis (SolPPS) Protocol Utilizing H-D-Abu-OtBu·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

While solid-phase methods dominate early-stage discovery, solution-phase peptide synthesis remains critical for multigram scale-up and the synthesis of specialized structural fragments[1]. Classical solution-phase peptide synthesis (CSPS) relies heavily on optimized liquid-liquid extractions to purify intermediates rapidly without the need for time-consuming column chromatography[2].

This application note details the precise incorporation of H-D-Abu-OtBu·HCl into a growing peptide chain. H-D-Abu-OtBu·HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride, MW 195.69) is frequently utilized to introduce the unnatural D-enantiomer of aminobutyric acid, a modification that provides enhanced proteolytic stability and conformational rigidity in peptidomimetic drug development[3].

The Causality of Experimental Design (Self-Validating System)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your synthetic workflow, every reagent choice in this protocol is designed with a specific, mechanistic purpose that contributes to a self-purifying system:

  • Orthogonal Protection & Salt Form Stability: The tert-butyl (tBu) ester provides robust C-terminal protection that is completely orthogonal to N-terminal Fmoc or Boc chemistries. The amine is supplied as a hydrochloride salt to prevent spontaneous cyclization (e.g., diketopiperazine formation) and oxidative degradation during storage. However, this necessitates in situ neutralization (free-basing) with a tertiary amine like N,N-Diisopropylethylamine (DIPEA) prior to coupling.

  • Coupling Reagent Causality: In SolPPS, the removal of coupling byproducts is the primary bottleneck. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) because its corresponding urea byproduct is highly water-soluble. HOBt (1-Hydroxybenzotriazole) is added to form an active ester intermediate, which accelerates aminolysis and suppresses racemization. The use of EDC·HCl and HOBt in conjunction with DIPEA is a highly efficient method for coupling Fmoc-protected amino acids to tert-butyl ester hydrochlorides, as the water-soluble byproducts are easily removed via aqueous extraction[4].

  • Self-Validating Workup: The protocol is designed to be self-purifying. The acidic wash selectively removes unreacted H-D-Abu-OtBu, DIPEA, and the EDC-urea byproduct. The basic wash deprotonates and removes unreacted Fmoc-AA-OH and HOBt. If the stoichiometry is respected, the organic layer will contain only the pure coupled dipeptide, validating the success of the reaction without requiring immediate LC-MS.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction setup for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Fmoc-AA-OH Variable1.00 eq10.0 mmolN-terminal building block
H-D-Abu-OtBu·HCl 195.691.05 eq10.5 mmolC-terminal building block (slight excess)
EDC·HCl 191.701.20 eq12.0 mmolWater-soluble carbodiimide activator
HOBt (anhydrous)135.131.20 eq12.0 mmolRacemization suppressor / Activator
DIPEA 129.243.00 eq30.0 mmolBase (Neutralizes HCl salts & catalyzes)
DCM (Anhydrous)N/AN/A50.0 mLPrimary reaction solvent

Experimental Protocol: Step-by-Step Methodology

Step 1: Pre-Activation of the N-Protected Amino Acid
  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-AA-OH (10.0 mmol) and anhydrous HOBt (12.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM). (Note: If the Fmoc-amino acid exhibits poor solubility, add up to 10 mL of anhydrous DMF).

  • Cool the reaction mixture to 0 °C using an ice-water bath to prevent thermal degradation of the active ester.

  • Add EDC·HCl (12.0 mmol) in one portion. Stir for 15 minutes at 0 °C to allow the complete formation of the active OBt-ester intermediate.

Step 2: Free-Basing and Aminolysis (Coupling)
  • To the chilled active ester solution, add the solid H-D-Abu-OtBu·HCl (10.5 mmol).

  • Add DIPEA (30.0 mmol) dropwise over 5 minutes. Causality Check: The 3.0 equivalents of DIPEA are mathematically required to neutralize the HCl salt of the D-Abu derivative (1.0 eq), neutralize the HCl salt of EDC (1.0 eq), and provide a basic medium to drive the aminolysis reaction forward (1.0 eq).

  • Maintain the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC, typically 50% EtOAc in Hexanes). The disappearance of the Fmoc-AA-OH spot indicates completion.

Step 3: Self-Validating Aqueous Workup (Liquid-Liquid Extraction)
  • Dilute the reaction mixture with an additional 50 mL of DCM to ensure the organic layer has sufficient volume to prevent product precipitation during washing.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Acid Wash: Wash the organic layer with 5% aqueous KHSO4 or 1M HCl (3 × 30 mL). Mechanism: This protonates and extracts the EDC-urea byproduct, unreacted H-D-Abu-OtBu, and excess DIPEA into the aqueous phase.

  • Base Wash: Wash the organic layer with 5% aqueous NaHCO3 (3 × 30 mL). Mechanism: This deprotonates and extracts any unreacted Fmoc-AA-OH and HOBt into the aqueous phase.

  • Brine Wash: Wash with saturated aqueous NaCl (1 × 30 mL) to remove residual water and break any micro-emulsions.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure Fmoc-AA-D-Abu-OtBu dipeptide as a white solid or foam.

Visualization of the Synthesis Workflow

PeptideSynthesis cluster_activation cluster_neutralization N1 Fmoc-AA-OH (N-Protected AA) N2 EDC·HCl + HOBt (Activation Reagents) N1->N2 N3 Active Ester Intermediate N2->N3 N7 Aminolysis / Coupling (0 °C to RT, 2-4h) N3->N7 N4 H-D-Abu-OtBu·HCl (C-Protected AA) N5 DIPEA (3.0 eq) (Free-Basing) N4->N5 N6 Free Amine (H-D-Abu-OtBu) N5->N6 N6->N7 N8 Aqueous Workup (Acid/Base Extraction) N7->N8 N9 Pure Dipeptide (Fmoc-AA-D-Abu-OtBu) N8->N9

Fig 1: Solution-phase peptide coupling workflow using H-D-Abu-OtBu·HCl and EDC/HOBt activation.

Troubleshooting & Optimization

  • Incomplete Coupling: If TLC indicates unreacted Fmoc-AA-OH after 4 hours, the pH of the reaction may be too low, leaving the H-D-Abu-OtBu amine protonated and unreactive. Spot the reaction mixture on wet pH paper; it should read between pH 8 and 9. If acidic, add an additional 0.5 eq of DIPEA.

  • Emulsion Formation During Workup: DCM and aqueous layers can sometimes form stubborn emulsions, particularly during the NaHCO3 wash. Adding a small amount of brine to the aqueous layer or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion.

References

  • Title: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: rsc.org URL: [Link][1]

  • Title: Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure Source: acs.org URL: [Link][2]

  • Title: Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters Source: nih.gov URL: [Link][4]

Sources

Application Note: Solution-Phase Coupling of Fmoc-Amino Acids with H-D-Abu-OtBu·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of highly stable, proteolytically resistant peptide therapeutics often requires the incorporation of unnatural and D-amino acids. H-D-Abu-OtBu·HCl (D-2-aminobutyric acid tert-butyl ester hydrochloride) is a highly valuable C-terminal building block for such applications. The D-chirality and the unnatural aliphatic side chain of Abu provide unique conformational constraints and metabolic stability.

This application note details the solution-phase coupling of an N-terminally protected Fmoc-amino acid (Fmoc-AA-OH) to H-D-Abu-OtBu·HCl. This specific reaction relies on an orthogonal protection strategy : the Fmoc group is base-labile (cleaved via an E1cB mechanism by secondary amines like piperidine), while the tert-butyl (OtBu) ester is acid-labile (cleaved via an SN1 mechanism by trifluoroacetic acid).

The Core Challenge: Because the D-Abu derivative is supplied as a hydrochloride salt, it is not inherently nucleophilic. It must be precisely neutralized in situ with a tertiary amine to expose the free primary amine for coupling, without introducing conditions that could cause premature deprotection of the incoming Fmoc-AA-OH[1].

Reagent Selection & Causality

To ensure a self-validating and high-yielding reaction, the selection of base and coupling reagents must be driven by the steric and electronic properties of the substrates.

Base Selection: The Role of DIPEA

N,N-Diisopropylethylamine (DIPEA) is the optimal base for this workflow. The bulky isopropyl groups provide significant steric hindrance, preventing DIPEA from acting as a competing nucleophile. More importantly, its weak basicity and steric bulk prevent it from abstracting the acidic fluorenyl proton of the Fmoc group, thereby avoiding premature N-terminal deprotection during the coupling timeframe[2].

Coupling Reagents: HATU vs. EDC/HOBt
  • HATU: Generates a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides neighboring-group participation (anchimeric assistance), drastically accelerating the reaction and suppressing epimerization[3].

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms an unstable O-acylisourea intermediate, which is immediately intercepted by HOBt to form a stable OBt-active ester. EDC is highly favored for scalable solution-phase synthesis because its urea byproduct is water-soluble and easily removed during aqueous workup[4].

ReagentSelection Condition Steric Hindrance of Fmoc-AA-OH? High High (e.g., Val, Ile) Condition->High Low Low (e.g., Gly, Ala) Condition->Low HATU HATU / DIPEA High Efficiency High->HATU EDC EDC / HOBt Easy Workup Low->EDC

Caption: Decision matrix for selecting coupling reagents based on steric hindrance.

Quantitative Comparison of Coupling Strategies

Coupling SystemActivation IntermediateEpimerization RiskByproduct SolubilityRecommended Application
HATU / DIPEA OAt-active esterVery LowOrganic-soluble (requires careful washing)Sterically hindered Fmoc-AAs
EDC / HOBt OBt-active esterLowWater-soluble (urea washes out easily)Standard Fmoc-AAs, easy scale-up

Experimental Workflow

Workflow Start Fmoc-AA-OH + Coupling Reagent PreAct Pre-activation (0 °C, 15 min) Solvent: DMF or DCM Start->PreAct Coupling Amide Bond Formation (RT, 1-4 hours) PreAct->Coupling Amine H-D-Abu-OtBu·HCl + DIPEA (Neutralization) Amine->Coupling Workup Aqueous Workup & Extraction (EtOAc / Acid & Base washes) Coupling->Workup Product Fmoc-AA-D-Abu-OtBu (Purified Dipeptide) Workup->Product

Caption: Solution-phase coupling workflow for Fmoc-AA-OH and H-D-Abu-OtBu·HCl.

Detailed Step-by-Step Protocols

Protocol A: High-Efficiency Coupling using HATU/DIPEA

Best for sterically hindered amino acids. This protocol uses a pre-activation step to prevent the free amine from reacting directly with HATU, which would form a dead-end guanidinium byproduct[5].

Materials:

  • Fmoc-AA-OH (1.0 eq)

  • H-D-Abu-OtBu·HCl (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq total: 1.1 eq for HCl neutralization + 1.9 eq for activation)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1–0.5 M concentration). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (1.9 eq) dropwise to the stirring solution.

    • Self-Validation Check: The solution will typically turn a faint yellow color, visually confirming the formation of the highly reactive OAt-active ester[2]. Stir for 5–10 minutes at 0 °C.

  • Amine Neutralization & Addition: In a separate vial, dissolve H-D-Abu-OtBu·HCl (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Immediately transfer this amine solution dropwise to the pre-activated Fmoc-AA-OH mixture.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 to 4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous Citric Acid or KHSO₄ (3x) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acid and HOAt.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-AA-D-Abu-OtBu dipeptide.

Protocol B: Scalable Coupling using EDC/HOBt

Best for standard amino acids and large-scale synthesis due to the ease of removing the water-soluble EDC-urea byproduct[4].

Materials:

  • Fmoc-AA-OH (1.0 eq)

  • H-D-Abu-OtBu·HCl (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Dissolution: To a round-bottom flask, add Fmoc-AA-OH (1.0 eq), H-D-Abu-OtBu·HCl (1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM and cool to 0 °C.

  • Activation & Neutralization: Add EDC·HCl (1.2 eq) portion-wise to the stirring mixture. Follow immediately by the dropwise addition of DIPEA (2.5 eq).

    • Mechanistic Note: Keeping the reaction at 0 °C during EDC addition suppresses the O-to-N acyl migration side reaction that forms unreactive N-acylureas[1].

  • Coupling: Allow the reaction to slowly warm to RT and stir for 12–18 hours.

  • Workup: Dilute with additional DCM. Wash the organic layer sequentially with water, 5% KHSO₄, saturated NaHCO₃, and brine. The EDC-urea byproduct partitions cleanly into the aqueous washes. Dry over Na₂SO₄ and concentrate.

Self-Validating Quality Control & Troubleshooting

  • Reaction Monitoring (TLC / LC-MS): Monitor the reaction via Thin Layer Chromatography (e.g., 50:50 EtOAc:Hexanes). The Fmoc-AA-OH starting material is strongly UV-active. A successful reaction is validated by the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the fully protected dipeptide. Additionally, a Ninhydrin stain of the TLC plate will show the disappearance of the free amine (which stains purple/red).

  • Troubleshooting Guanidinylation: If LC-MS reveals a mass corresponding to the guanidinylated D-Abu derivative, this indicates that HATU reacted directly with the amine. Solution: Ensure strict adherence to the pre-activation step (Protocol A, Step 1 & 2) before introducing the amine[5].

  • Troubleshooting Epimerization: While Fmoc-protected amino acids are generally resistant to epimerization due to the urethane protecting group, highly hindered couplings can still suffer from it. Solution: Substitute DIPEA with the weaker, less nucleophilic base 2,4,6-collidine[3].

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at:[Link]

Sources

Application Note: Utilizing H-D-Abu-OtBu HCl as a C-Terminal Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

H-D-Abu-OtBu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a highly specialized, non-proteinogenic amino acid building block. It is extensively utilized in pharmaceutical development, particularly in the synthesis of neuropharmacological agents and advanced 1[1].

Why D-Abu? (Chiral Stability & Protease Resistance)

The incorporation of D-amino acids, such as D-Abu, into peptide sequences is a proven strategy to confer resistance against 2 by exopeptidases and endopeptidases[2]. This structural modification significantly extends the in vivo half-life of peptide drugs and can even facilitate oral absorption in 3[3]. Furthermore, the ethyl side chain of Abu provides a unique steric profile—bulkier than alanine but less hindered than valine—allowing for precise hydrophobic interactions within target receptor pockets without compromising coupling efficiency.

Why the OtBu Ester and HCl Salt? (Orthogonal Protection)

In solution-phase peptide synthesis, the C-terminus must be protected to prevent polymerization and side reactions. The tert-butyl (OtBu) ester is orthogonal to Fmoc chemistry; it remains completely stable under the basic conditions (e.g., 20% piperidine) used for iterative N-terminal deprotection, yet is readily cleaved by strong acids like Trifluoroacetic acid (TFA) during .

Supplying this building block as a hydrochloride (HCl) salt stabilizes the free amine. Free amino acid esters are highly susceptible to spontaneous diketopiperazine formation or degradation. The HCl salt ensures long-term shelf stability and requires only a simple neutralization step with a tertiary amine base immediately prior to coupling.

Chemical Properties & Specifications

PropertySpecification
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
CAS Number 313994-32-0
Molecular Formula C8H17NO2 · HCl
Molecular Weight 195.69 g/mol
Appearance White crystalline powder
Melting Point 240 - 244 °C
Storage Conditions 0 - 8 °C, dry and protected from light

Data compiled from authoritative chemical suppliers[1].

Experimental Workflow Visualization

G N1 This compound (Starting Material) N2 Neutralization (DIEA) N1->N2 Base Addition N3 Coupling (Fmoc-AA-OH + HATU) N2->N3 Free Amine N4 Fmoc-AA-D-Abu-OtBu (Protected Dipeptide) N3->N4 Amide Bond Formation N5 Fmoc Deprotection (20% Piperidine) N4->N5 Remove Fmoc N6 Iterative Synthesis (N-terminal Elongation) N5->N6 Free N-terminus N7 Global Deprotection (TFA / Scavengers) N6->N7 Full Sequence N8 Final Peptide (C-terminal D-Abu-OH) N7->N8 Cleave OtBu

Workflow for solution-phase peptide synthesis using this compound as the C-terminal anchor.

Experimental Protocols

Protocol 1: Solution-Phase Coupling (N-to-C Elongation)

This protocol details the attachment of the first Fmoc-protected amino acid to the H-D-Abu-OtBu anchor.

Table 2: Reaction Stoichiometry

ReagentEquivalentsFunction
This compound1.0 eqC-terminal nucleophile
Fmoc-AA-OH1.1 - 1.2 eqN-protected electrophile
HATU1.1 - 1.2 eqCoupling reagent
DIEA (DIPEA)3.0 - 4.0 eqBase (Neutralizes HCl + activates)
DMF (Anhydrous)0.1 - 0.5 MSolvent

Step-by-Step Methodology:

  • Amine Neutralization: Dissolve 1.0 eq of this compound in anhydrous DMF to achieve a concentration of approximately 0.2 M. Add 1.5 eq of N,N-Diisopropylethylamine (DIEA).

    • Causality: DIEA neutralizes the hydrochloride salt, liberating the free primary amine required for nucleophilic attack. Stir for 5 minutes at room temperature.

  • Carboxylic Acid Pre-activation: In a separate dry vial, dissolve 1.1 eq of the incoming Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF. Add 2.0 eq of DIEA. Stir for exactly 2-3 minutes.

    • Causality: HATU rapidly forms a highly reactive OAt ester. Limiting pre-activation time to 3 minutes prevents the formation of unreactive guanidinium byproducts and minimizes epimerization of the Fmoc-AA-OH.

  • Coupling Reaction: Transfer the pre-activated Fmoc-AA-OH solution dropwise into the neutralized H-D-Abu-OtBu solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the free amine via TLC (Ninhydrin stain) or LC-MS.

  • Aqueous Work-up: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine.

    • Causality: The acidic KHSO4 wash removes excess DIEA and unreacted amine starting material. The basic NaHCO3 wash neutralizes and removes unreacted carboxylic acids and acidic HATU byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Fmoc-AA-D-Abu-OtBu dipeptide.

Protocol 2: Global Deprotection (OtBu Cleavage)

Following the iterative assembly of the peptide sequence, the C-terminal tert-butyl ester must be removed to yield the free carboxylic acid.

Step-by-Step Methodology:

  • Cleavage Cocktail Preparation: Prepare a fresh solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water (H2O).

    • Causality: TFA provides the high acidity required to cleave the tBu ester. Cleavage generates a highly reactive tert-butyl carbocation. TIPS and water act as nucleophilic scavengers to trap this carbocation, preventing it from irreversibly alkylating electron-rich amino acid side chains (e.g., Trp, Tyr, Met) in the peptide.

  • Deprotection: Dissolve the fully assembled peptide-OtBu in the cleavage cocktail (approximately 10 mL of cocktail per gram of peptide). Stir continuously at room temperature for 2-3 hours.

  • Precipitation: Concentrate the reaction mixture under a gentle stream of nitrogen to approximately 20% of its original volume. Add a 10-fold volume of cold diethyl ether (-20 °C) to precipitate the free peptide.

  • Isolation: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether supernatant. Wash the peptide pellet twice more by resuspending in cold ether and centrifuging. Dry the final pellet under high vacuum.

Troubleshooting & Expert Insights

  • Incomplete Coupling at the D-Abu Residue: While the ethyl side chain of Abu is less sterically hindering than the isopropyl group of valine, coupling a bulky amino acid (e.g., Fmoc-Ile-OH or Fmoc-Trp-OH) to D-Abu can sometimes be sluggish. If LC-MS indicates incomplete coupling after 2 hours, perform a double coupling rather than extending the reaction time, which can lead to degradation. Alternatively, utilize stronger coupling additives like COMU.

  • Premature Loss of OtBu Group: The tert-butyl ester is strictly acid-labile. Ensure that no acidic impurities are present in the DMF or EtOAc during the Fmoc deprotection and extraction steps. Traces of acid during concentration at elevated temperatures can cause premature cleavage of the C-terminal protecting group.

References

  • PubMed / NIH. "Discovery, Biosynthesis, and Characterization of Rodencin, a Two-Component Lanthipeptide, Harboring d-Amino Acids Introduced by the Unusual Dehydrogenase RodJA."[Link]

  • University of Queensland eSpace. "Orally Absorbed Cyclic Peptides."[Link]

Sources

Synthesis of D-Abu containing peptides via fragment condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of D-2-Aminobutyric acid (D-Abu) into peptide sequences is a critical strategy in medicinal chemistry for probing steric constraints and enhancing proteolytic stability. D-Abu acts as an isosteric, non-nucleophilic surrogate for Cysteine or a hydrophobic probe larger than Alanine. However, the synthesis of long peptides (>40 residues) containing D-Abu often necessitates fragment condensation .

This guide addresses the primary chemical risk in this process: C-terminal epimerization (racemization) .[1] When a fragment ending in a chiral D-amino acid like D-Abu is activated, it is highly prone to converting into a diastereomeric mixture via 5(4H)-oxazolone formation. This protocol details a convergent synthesis strategy optimized to preserve chiral integrity using base-free carbodiimide/oxime activation.

Strategic Fragment Design

Before initiating synthesis, the peptide sequence must be retrosynthetically analyzed to determine the optimal "break points" for fragmentation.

The Golden Rules of Fragmentation:

  • Gly/Pro Priority: Always attempt to cleave the sequence at a Glycine (achiral) or Proline (secondary amine, no oxazolone formation) residue.

  • The D-Abu Constraint: If the sequence dictates that D-Abu must be the C-terminal residue of a fragment, standard HBTU/DIEA activation is forbidden due to high racemization risk.

  • Solubility: Fragments must be designed to maintain solubility in the condensation solvent (typically DMF or NMP). Hydrophobic D-Abu residues can induce aggregation; consider pseudoproline dipeptides in the fragment interior.

Mechanism of Failure: The Oxazolone Pathway

Understanding the enemy is key to defeating it. When the C-terminal D-Abu is activated (e.g., as an O-acylisourea), the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a 5(4H)-oxazolone ring.

  • The Risk: The C-alpha proton of the oxazolone is highly acidic. Weak bases (like DIEA) can abstract this proton, leading to a planar enolate intermediate that destroys chirality.

  • The Solution: Eliminate the base during activation and use "proton-scavenging" additives like Oxyma Pure.

Visualizing the Racemization Risk

RacemizationPathway Activated Activated C-Term D-Abu (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Azlactone Ring) Activated->Oxazolone Cyclization Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (DIEA/NMM) Proton Abstraction D_Isomer Target D-Abu Peptide (Retained) Oxazolone->D_Isomer Aminolysis (Fast) L_Isomer L-Abu Contaminant (Epimer) Enolate->L_Isomer Reprotonation Enolate->D_Isomer Reprotonation

Figure 1: The 5(4H)-oxazolone pathway. Base-mediated proton abstraction leads to irreversible loss of chiral purity.

Protocol A: Synthesis of Protected Fragments (SPPS)

Fragments are synthesized on 2-Chlorotrityl Chloride (2-CTC) resin .[2] This hyper-acid-labile resin allows cleavage of the peptide fragment while retaining all side-chain protecting groups (Boc, tBu, Trt), which is essential for the subsequent solution-phase condensation.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (Loading 0.6–0.8 mmol/g).

  • Fmoc-D-Abu-OH: (Use 1.5 eq relative to loading for first attachment).

  • Coupling: DIC/Oxyma Pure (1:1:1 ratio).

Step-by-Step:

  • Loading D-Abu (C-Terminus): Swell resin in DCM. Dissolve Fmoc-D-Abu-OH (1.5 eq) and DIEA (4 eq) in DCM. Add to resin.[3][4][5][6] Agitate 2 hr. Note: D-Abu is loaded first to become the C-terminus.

  • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).

  • Elongation: Perform standard Fmoc SPPS cycles using DIC/Oxyma.

    • Critical: Do NOT use HATU/HBTU for the final amino acid if it is D-Abu, though here D-Abu is at the C-term (start), so elongation is standard.

  • Cleavage of Protected Fragment:

    • Wash resin with DCM (5x).

    • Treat with 1% TFA in DCM (10 x 2 min). Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

    • Why? Higher TFA concentrations will remove side-chain protecting groups.[7] We need them intact.

  • Isolation: Concentrate filtrate, precipitate in cold water/ice, filter, and dry.

Protocol B: Fragment Condensation (Solution Phase)

This is the critical step where the D-Abu C-terminal fragment (Fragment A) is coupled to the N-terminus of Fragment B.

Reagent Selection Table:

Coupling SystemRisk LevelRecommendationContext
HATU / DIEA HIGH AVOID Base promotes oxazolone racemization.
DIC / HOBt MediumAcceptableStandard, but HOBt is explosive/regulated.
DIC / Oxyma LOW PREFERRED Acidic environment suppresses enolization.
DEPBT / DIEA LowAlternativeSpecialized for racemization prone sites.

Protocol:

  • Dissolution: Dissolve Fragment A (C-term D-Abu, 1.0 eq) and Fragment B (N-term free amine, 1.0 eq) in minimal dry DMF.

    • Optimization: If solubility is poor, add TFE (Trifluoroethanol) or HFIP as a co-solvent. These solvents stabilize the helical structure and further suppress racemization.

  • Activation (Base-Free):

    • Add Oxyma Pure (1.1 eq).

    • Cool mixture to 0°C.

    • Add DIC (Diisopropylcarbodiimide) (1.1 eq).[5]

    • Note: Do NOT add DIEA or NMM. The reaction proceeds at slightly acidic/neutral pH, preventing proton abstraction from the D-Abu alpha-carbon.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) and stir for 12–24 hours.

  • Monitoring: Monitor by HPLC. If conversion stalls, add a second portion of DIC (0.5 eq).

  • Workup: Precipitate the full-length protected peptide in water or ether.

Decision Matrix: Coupling Optimization

Use this workflow to determine the exact conditions based on your specific fragment interface.

CouplingDecision Start Analyze Fragment Interface (C-Terminus) CheckResidue Is C-Terminus Gly or Pro? Start->CheckResidue YesGlyPro Yes (Gly/Pro) CheckResidue->YesGlyPro Safe NoChiral No (Chiral, e.g., D-Abu) CheckResidue->NoChiral Risk Standard Standard Coupling HATU / DIEA Fast, High Yield YesGlyPro->Standard Careful Racemization Protocol NoChiral->Careful ReagentChoice Select Reagents Careful->ReagentChoice DicOxyma DIC / Oxyma Pure (Base Free) Best for D-Abu ReagentChoice->DicOxyma Preferred DEPBT DEPBT / TMP (Collidine) Alternative ReagentChoice->DEPBT If DIC fails Solvent Solvent Additive? (If aggregation occurs) DicOxyma->Solvent AddTFE Add TFE or HFIP (Stabilizes, reduces agg) Solvent->AddTFE Solubility Issues

Figure 2: Decision matrix for selecting coupling conditions. D-Abu requires the "Racemization Protocol" path.

Quality Control: Assessing Epimerization

After global deprotection (TFA/TIS/H2O), you must quantify the degree of racemization.

Method: C18 RP-HPLC with Chiral Co-injection

  • Synthesize a small standard of the L-Abu epimer (intentionally synthesized using Fmoc-L-Abu-OH).

  • Run the crude condensation product on HPLC.

  • Co-injection: Spike the L-Abu standard into your D-Abu product sample.

  • Analysis: If a distinct shoulder or split peak appears that matches the standard, racemization occurred.

  • Acceptance Criteria: < 1.0% L-isomer is the industry standard for high-quality therapeutic peptides.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis.[8] Organic Process Research & Development. Link

  • Carpino, L. A., et al. (2002). The 5(4H)-oxazolone mechanism of racemization during carbodiimide activation. Journal of Organic Chemistry.[8] Link

  • Bachem. (2024). Peptide Synthesis via Fragment Condensation: Technical Guide.Link

  • Steinauer, R., et al. (1989). Racemization suppression in peptide fragment condensation.[8][9][10][11] International Journal of Peptide and Protein Research. Link

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][9][12] Tetrahedron. Link

Sources

Application Note: Trifluoroacetic Acid-Mediated Deprotection of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyl (OtBu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness across a wide array of chemical conditions, including basic and nucleophilic environments.[1] Its facile and clean removal under acidic conditions makes it an invaluable tool in the synthesis of complex molecules, particularly in peptide synthesis and drug development.[2][3] Trifluoroacetic acid (TFA) stands as the preeminent reagent for this transformation, favored for its high efficiency and volatility, which simplifies its removal after the reaction is complete.[2]

This application note provides a comprehensive guide to the deprotection of OtBu esters using TFA. It delves into the underlying reaction mechanism, offers detailed experimental protocols, addresses common side reactions and mitigation strategies, and presents a framework for optimizing reaction conditions.

Reaction Mechanism

The deprotection of a tert-butyl ester with TFA is an acid-catalyzed elimination reaction.[3] The mechanism proceeds through the following key steps:

  • Protonation: The process begins with the protonation of the ester's carbonyl oxygen by the highly acidic TFA.[1][3]

  • Cleavage: This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of the desired carboxylic acid and a stable tertiary carbocation (tert-butyl cation).[1][3]

  • Neutralization of the tert-Butyl Cation: The generated tert-butyl cation can follow several pathways. It can be deprotonated by the trifluoroacetate anion to form the volatile gas isobutylene, or it can be trapped by nucleophilic "scavengers" added to the reaction mixture.[3][4]

Deprotection_Mechanism Start OtBu-Protected Carboxylic Acid Protonated Protonated Ester Start->Protonated + TFA (H+) Products Carboxylic Acid + t-Butyl Cation Protonated->Products C-O Bond Cleavage Isobutylene Isobutylene (gas) Products->Isobutylene - H+ Trapped Trapped Cation (Scavenger Adduct) Products->Trapped + Scavenger

Caption: TFA-mediated deprotection of a tert-butyl ester.

Potential Side Reactions and Mitigation Strategies

The primary challenge in TFA-mediated deprotection arises from the high reactivity of the electrophilic tert-butyl carbocation.[3] This cation can alkylate any nucleophilic species present in the reaction mixture, leading to the formation of unwanted byproducts.[5] This is particularly critical when the substrate contains sensitive amino acid residues such as tryptophan, methionine, or tyrosine.[5][6]

To circumvent these side reactions, scavengers are incorporated into the reaction mixture to trap the tert-butyl cation.[3][6] Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective and widely used scavenger.[5][6]

  • Water: Can also act as a scavenger.[5]

  • Thiols (e.g., ethanedithiol, thioanisole): Particularly useful for protecting sulfur-containing amino acids.[7][8]

The choice and concentration of the scavenger should be tailored to the specific substrate and the potential for side reactions.

Experimental Protocols

This section provides a general procedure for the deprotection of a tert-butyl ester in both solution-phase and solid-phase synthesis.

Solution-Phase Deprotection Protocol
  • Preparation: Dissolve the tert-butyl ester-protected compound in an anhydrous solvent, typically dichloromethane (DCM), in a round-bottom flask at room temperature. A typical concentration ranges from 0.1 to 0.2 M.[5]

  • Reagent Addition: To the stirred solution, add an equal volume of TFA.[5][9] For sensitive substrates, the reaction can be initiated at 0 °C to control any potential exotherm.[7] If required, scavengers should be pre-mixed with the TFA/DCM solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][6] Reaction times typically range from 2 to 5 hours.[5][9]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2][5] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed multiple times.[2][5]

  • Purification: The crude carboxylic acid, often obtained as a TFA salt, can be used directly in the next step for many applications.[2][5] For higher purity, the product can be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), precipitation from a non-solvent like cold diethyl ether, or column chromatography.[1][5]

Solution_Phase_Workflow A Dissolve Substrate in DCM B Add TFA (and Scavengers) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Concentrate in vacuo C->D E Co-evaporate with Toluene D->E F Crude Carboxylic Acid (TFA Salt) E->F G Purification (e.g., HPLC, Precipitation) F->G H Pure Carboxylic Acid G->H

Caption: General workflow for solution-phase OtBu deprotection.

Solid-Phase Peptide Synthesis (SPPS) Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DCM.[2]

  • Deprotection Cocktail: Treat the resin with a deprotection cocktail, typically a mixture of TFA and scavengers. A common cocktail is 95:2.5:2.5 (v/v/v) TFA/water/TIS.[10]

  • Reaction: Gently agitate the resin mixture at room temperature for 1-3 hours.

  • Filtration and Washing: Filter the resin and wash it thoroughly with DCM followed by DMF to remove residual acid and scavengers.[2] The resin-bound peptide with the deprotected carboxylic acid is now ready for the next coupling step.

Reaction Condition Optimization

The optimal conditions for OtBu deprotection can vary depending on the specific substrate. The following table summarizes key parameters and typical ranges.

ParameterTypical RangeConsiderations
TFA Concentration 20% - 100% (v/v in DCM)A 1:1 (v/v) mixture of TFA and DCM is a common starting point.[5][9] For less reactive esters, neat TFA can be used.[11]
Solvent Dichloromethane (DCM)Anhydrous DCM is the most common solvent.[5]
Temperature 0 °C to Room TemperatureMost reactions are run at room temperature.[5][9] Initiating at 0 °C can help control exothermic reactions.[7]
Reaction Time 30 minutes - 5 hoursReaction progress should be monitored to determine the optimal time.[5][7][9]
Scavengers 2.5% - 5% (v/v)The type and amount depend on the presence of sensitive functional groups.[5][6] TIS is a common choice.[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time- Low TFA concentration- Presence of water in reagents- Extend the reaction time and continue to monitor.[5]- Increase the concentration of TFA.[5]- Ensure the use of anhydrous solvents and reagents.[5]
Formation of Byproducts - Alkylation by the t-butyl cation- Add an appropriate scavenger (e.g., TIS, water) to the reaction mixture.[3][5]
Product is a Viscous Oil - Inherent property of the product (e.g., PEGylated compounds)- After concentration, dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a cold non-solvent like diethyl ether.[5]
Difficulty Removing TFA - High boiling point and acidity of TFA- Co-evaporate the crude product with a solvent such as toluene or DCM multiple times.[2][5]

Conclusion

The deprotection of tert-butyl esters using trifluoroacetic acid is a robust and widely applicable transformation in organic synthesis. A thorough understanding of the reaction mechanism, potential side reactions, and the role of scavengers is crucial for achieving high yields and purity. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully implement this critical deprotection step in their synthetic endeavors.

References

  • Unknown. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. Retrieved from [Link]

  • Unknown. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Unknown. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC.org. Retrieved from [Link]

  • Various Authors. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]

  • Wu, Y., Sun, Y., & Xia, Y. (2006). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Synlett, 2006(12), 1859-1862. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. Retrieved from [Link]

  • Vágner, J., Beke, M., & Pícha, J. (2018). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]

  • Various Authors. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, September 23). How can I deprotect esters using TFA? ResearchGate. Retrieved from [Link]

Sources

Technical Application Note: H-D-Abu-Otbu HCl in the Synthesis of Non-Canonical Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule and Its Strategic Value

H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of protease-resistant, non-canonical peptides.

  • D-Configuration: The inclusion of D-amino acids is a proven strategy to arrest proteolytic degradation in plasma, extending the half-life of peptide therapeutics.

  • Abu (2-Aminobutyric Acid): As a non-canonical analog of Alanine (ethyl vs. methyl side chain) and Valine (ethyl vs. isopropyl), Abu provides a unique steric profile. It increases hydrophobicity relative to Alanine without the steric bulk of Valine, often used to fine-tune receptor binding affinity.

  • Otbu (tert-Butyl Ester): This acid-labile C-terminal protection is orthogonal to base-labile N-protecting groups (like Fmoc). It allows for the synthesis of protected peptide fragments in solution, which can later be deprotected (TFA) or coupled via fragment condensation.[1]

Chemical Profile
PropertySpecification
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
Common Abbreviation H-D-Abu-Otbu[2][] · HCl
CAS Number 313994-32-0 (Free base/analog ref: 53956-05-1)
Molecular Formula C₈H₁₇NO₂ · HCl
Molecular Weight 195.69 g/mol
Solubility Soluble in Water, DMF, DCM, Methanol
Storage Desiccate at +2°C to +8°C; Hygroscopic

Strategic Application in Peptide Synthesis[1][4][5]

The primary utility of this compound is as the C-terminal nucleophile in Solution-Phase Peptide Synthesis (SolPPS). Unlike Solid-Phase Peptide Synthesis (SPPS) where the C-terminus is anchored to a resin, SolPPS requires the C-terminus to be chemically protected to prevent polymerization.

Why use this compound?
  • Fragment Condensation: It allows the synthesis of short, protected fragments (e.g., Fmoc-AA-D-Abu-Otbu) that can be purified before being coupled to larger chains. This improves purity profiles for difficult sequences.

  • C-Terminal Modification: It is ideal for synthesizing peptides where the final product requires a free acid at the C-terminus (post-TFA cleavage) but requires D-stereochemistry.

  • Prevention of Diketopiperazine Formation: The bulky Otbu group and the D-configuration can sterically hinder the formation of diketopiperazines during the deprotection of the second amino acid, a common side reaction with proline or glycine-rich sequences.

Experimental Protocols

Protocol A: Preparation and Neutralization (Critical Step)

The commercially available form is the hydrochloride salt. The amine is protonated (


) and non-nucleophilic. It must  be neutralized in situ to react.

Reagents:

  • H-D-Abu-Otbu[2][] · HCl

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 1.0 equivalent (eq) of H-D-Abu-Otbu · HCl in the minimum volume of dry DCM or DMF.

  • Add 1.1 eq of DIPEA.

  • Stir for 5–10 minutes at room temperature.

    • Note: If using DCM, the solution may remain clear. If using non-polar solvents, DIPEA·HCl salts may precipitate.[4] For peptide coupling, a homogeneous solution in DMF is preferred.

Protocol B: Solution Phase Coupling (Fmoc Chemistry)

This protocol describes coupling an N-Fmoc protected amino acid (Fmoc-AA-OH) to H-D-Abu-Otbu.

Reagents:

  • Carboxyl Component: Fmoc-AA-OH (1.0 eq)

  • Amine Component: Neutralized H-D-Abu-Otbu (1.0 eq, from Protocol A)

  • Coupling Reagent: HATU or TBTU (1.0 eq)

  • Base: DIPEA (2.0 eq for activation + 1.1 eq already used for neutralization)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 2 minutes to form the activated ester (O-At). Visual check: Solution often turns yellow.

  • Coupling: Add the neutralized H-D-Abu-Otbu solution (from Protocol A) dropwise to the activated mixture.

  • Reaction: Stir at room temperature under nitrogen atmosphere.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane) or LC-MS after 1 hour. The spot for Fmoc-AA-OH should disappear.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 2x with 5%

      
       or 1M HCl (removes unreacted amine/DIPEA).
      
    • Wash 2x with 5%

      
       (removes unreacted acid).
      
    • Wash 1x with Brine.[5]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Protected Dipeptide Fmoc-AA-D-Abu-Otbu.

Protocol C: Global Deprotection (Removal of Otbu)

The Otbu group is acid-labile. This step is usually performed at the very end of the synthesis.

Reagents:

  • Trifluoroacetic acid (TFA)[6]

  • Triisopropylsilane (TIPS) - Scavenger

  • Water[7]

Procedure:

  • Dissolve the protected peptide in a cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) .

  • Stir at room temperature for 1–2 hours.

    • Mechanism:[8] The tert-butyl cation is released and quenched by TIPS/Water to prevent alkylation of sensitive side chains (e.g., Trp, Tyr).

  • Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow.

  • Add cold Diethyl Ether to precipitate the peptide.

  • Centrifuge and wash the pellet 3x with cold ether.

  • Lyophilize to obtain the final peptide H-AA-D-Abu-OH (assuming Fmoc was removed previously).

Visualizing the Workflow

The following diagram illustrates the convergent synthesis pathway using this compound.

SolPPS_Workflow Start This compound (Starting Material) Neutralization Neutralization (DIPEA, DMF) Start->Neutralization Desalting FreeAmine H-D-Abu-Otbu (Active Nucleophile) Neutralization->FreeAmine Coupling Coupling Reaction (Amide Bond Formation) FreeAmine->Coupling Nucleophilic Attack Activation Activation of Fmoc-AA-OH (HATU/DIPEA) Activation->Coupling Activated Ester ProtectedPeptide Fmoc-AA-D-Abu-Otbu (Protected Dipeptide) Coupling->ProtectedPeptide FmocDeprotection N-Terminal Deprotection (20% Piperidine) ProtectedPeptide->FmocDeprotection Remove Fmoc ChainElongation Chain Elongation (Repeat Coupling) FmocDeprotection->ChainElongation FinalCleavage Acidolytic Cleavage (TFA/TIPS/H2O) ChainElongation->FinalCleavage Full Sequence FinalProduct H-Peptide-D-Abu-OH (Final Product) FinalCleavage->FinalProduct Remove Otbu & Side Chain PG

Caption: Workflow for utilizing this compound in solution-phase peptide synthesis (SolPPS).

Troubleshooting & Scientific Insights

Racemization Control
  • Risk: While D-amino acids are used to fix stereochemistry, they can still racemize if activated incorrectly.

  • Mitigation: In the protocol above, H-D-Abu-Otbu acts as the nucleophile (amine component). Racemization typically occurs on the activated carboxyl component. Therefore, the stereochemical integrity of the D-Abu residue is generally safe during this coupling step.

  • Verification: Use Marfey’s Reagent or chiral HPLC to verify the enantiomeric purity of the final peptide.

Solubility Issues
  • Observation: H-D-Abu-Otbu is hydrophobic. As the peptide chain grows, the intermediate may precipitate in DCM.

  • Solution: Switch to DMF or NMP (N-Methyl-2-pyrrolidone) if precipitation occurs. The Otbu group enhances solubility in organic solvents compared to the free acid, which is a significant advantage during synthesis.

Distinction from GABA
  • Critical Note: Do not confuse Abu (2-aminobutyric acid / alpha-aminobutyric acid) with GABA (4-aminobutyric acid / gamma-aminobutyric acid).

    • H-D-Abu-Otbu is chiral (alpha-carbon).

    • GABA is achiral.

    • Ensure your supplier specifies 2-aminobutyric acid or alpha-aminobutyric acid .

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45108216 (Analog H-D-Val-OtBu). Retrieved from [Link]

Sources

Application Note: Preparation of Free Amine from H-D-Abu-Otbu Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the protocol for liberating the free amine H-D-Abu-Otbu (D-2-Aminobutyric acid tert-butyl ester) from its hydrochloride salt. This transformation is a critical precursor step in peptide synthesis and medicinal chemistry, particularly when the amine must be used as a nucleophile in acylation, alkylation, or reductive amination reactions where the presence of HCl would quench the reagents or lower yields.

The Core Challenge: While conceptually simple, the deprotonation of H-D-Abu-Otbu · HCl presents specific risks that must be managed:

  • Racemization: As a D-amino acid derivative, the

    
    -proton is susceptible to abstraction under strongly basic conditions, leading to enantiomeric purity loss.
    
  • Volatility: With a molecular weight of only ~159 g/mol (free base), the product is prone to evaporative loss during concentration.

  • Ester Stability: While the tert-butyl ester is base-stable relative to methyl esters, prolonged exposure to high pH aqueous environments can lead to hydrolysis.

This guide presents two validated protocols: a Biphasic Extraction (Method A) for standard scale-up and a Solid-Phase Scavenging (Method B) for high-purity/small-scale applications.

Chemical Identity & Properties

PropertyDataNotes
Compound Name H-D-Abu-Otbu · HClD-2-Aminobutyric acid tert-butyl ester HCl
CAS Number 53956-05-1 (generic/salt)Verify specific enantiomer lot
Formula (Free Base)

MW (Free Base) 159.23 g/mol Volatile Oil
MW (HCl Salt) 195.69 g/mol Stable Solid
pKa (Conjugate Acid) ~9.6Requires pH > 10 for complete deprotonation
Solubility (Salt) Water, Methanol
Solubility (Free Base) DCM, EtOAc, Et2O, THF

Method A: Biphasic Chemical Extraction (Standard Protocol)

Best For: Scales > 1 gram; reactions requiring defined stoichiometry. Principle: Partitioning the salt between an organic solvent and a basic aqueous buffer.[1] The base consumes the HCl, pushing the equilibrium toward the neutral amine, which migrates into the organic layer.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of the amine.

  • Base: Saturated Aqueous Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
    • Why Carbonate? Bicarbonate (pH ~8.5) is below the amine pKa (~9.6), leading to poor extraction efficiency. Carbonate (pH ~11) ensures quantitative deprotonation without the harshness of Hydroxide (NaOH).

Protocol Workflow
  • Dissolution: Suspend H-D-Abu-Otbu · HCl (1.0 equiv) in DCM (

    
    ).
    
  • Partition: Add an equal volume of cold (

    
    ) Saturated Aqueous 
    
    
    
    .
  • Extraction:

    • Shake vigorously for 2 minutes.

    • Allow layers to separate.

    • Collect the lower organic (DCM) layer.

    • Re-extract the aqueous layer once with fresh DCM to capture residual amine.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 10 minutes.
    
    • Avoid

      
       if possible, as it can act as a weak Lewis acid.
      
  • Concentration (CRITICAL):

    • Filter off the desiccant.[2]

    • Concentrate under reduced pressure (Rotovap) at bath temperature

      
       .
      
    • Stop immediately once solvent volume is reduced. Do not leave under high vacuum for prolonged periods to avoid subliming the product.

Visualization: Method A Workflow

ExtractionWorkflow Start H-D-Abu-Otbu . HCl (Solid Salt) Mix Biphasic Mixture (DCM + Sat. Na2CO3) Start->Mix Dissolve & Add Base Sep Phase Separation Mix->Sep Agitate 2 min Aq Aqueous Waste (NaCl + NaHCO3) Sep->Aq Upper Layer Org Organic Phase (Free Amine in DCM) Sep->Org Lower Layer Dry Dry (Na2SO4) & Filter Org->Dry Conc Concentrate (Max 25°C, Low Vac) Dry->Conc Final H-D-Abu-Otbu (Free Amine Oil) Conc->Final Careful Evaporation

Figure 1: Biphasic extraction workflow prioritizing temperature control to prevent volatility loss.

Method B: Solid-Phase Scavenging (High Purity)

Best For: Small scales (< 500 mg); water-sensitive downstream reactions; avoiding extraction emulsions. Principle: An immobilized base (polymer-supported) removes HCl. Filtration yields the pure amine solution, eliminating the need for aqueous workup and drying.

Reagents
  • Resin: Amberlyst A-21 (weakly basic) or Polymer-Supported Carbonate (PS-Carbonate).

  • Solvent: Anhydrous DCM or THF.

Protocol Workflow
  • Preparation: Pre-rinse the resin with DCM to remove interstitial preservatives.

  • Reaction:

    • Dissolve H-D-Abu-Otbu · HCl in DCM.[1]

    • Add 3.0 equivalents of resin (based on resin loading capacity, typically ~1.5 mmol/g).

    • Gently stir or shake at room temperature for 30–60 minutes.

  • Isolation:

    • Filter the mixture through a fritted glass funnel or syringe filter.

    • Wash the resin bed with a small volume of DCM.

  • Usage: The filtrate contains the dry, free amine. It is often best to use this solution directly in the next step to avoid handling the volatile oil.

QC & Validation (Self-Validating Systems)

To ensure the protocol was successful, use these checkpoints:

CheckpointMethodExpected Result
Identity 1H NMR (CDCl3) Shift in

-proton:
The

-CH signal will shift upfield (lower ppm) by ~0.5–1.0 ppm compared to the HCl salt due to the loss of the electron-withdrawing ammonium charge. NH2 Signal: Appearance of a broad singlet (exchangeable) around 1.5–2.0 ppm.
Purity TLC Run in 10% MeOH/DCM. Salt: Stays at baseline (

). Free Amine: Moves up (

). Stain with Ninhydrin (Red/Purple).
Absence of Salt AgNO3 Test Dissolve a drop in water/nitric acid. Add

. Cloudy: Chloride present (Failed). Clear: Chloride absent (Success).

Storage & Stability

  • Immediate Use: The free amine is thermodynamically unstable relative to the salt. It absorbs

    
     from the air (forming carbamates) and can slowly cyclize or racemize. Use within 4 hours of preparation. 
    
  • Storage: If storage is unavoidable, store as a frozen solution in benzene/DCM at

    
     under Argon.
    

Mechanistic Logic & Decision Tree

Understanding why we avoid certain conditions is key to reproducibility.

DecisionLogic Start Select Base for H-D-Abu-Otbu . HCl Q1 Is NaOH suitable? Start->Q1 NoNaOH NO: High pH (>13) causes Racemization (D -> L/D) & Ester Hydrolysis Q1->NoNaOH Risk Analysis Q2 Is NaHCO3 suitable? Q1->Q2 Next Option NoBicarb NO: pH (~8.5) < pKa (~9.6) Incomplete Extraction Q2->NoBicarb pKa Logic Q3 Is Na2CO3 suitable? Q2->Q3 Next Option YesCarb YES: pH (~11) > pKa Fast, Complete, Safe for Ester Q3->YesCarb Optimal

Figure 2: Logic flow for base selection to prevent side reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data of tert-butyl esters).

  • Sigma-Aldrich. (n.d.). H-Asp(OtBu)-OtBu HCl Product Data. (Homologous compound properties).

  • PubChem. (2023).[4] 2-Aminobutyric acid properties. National Library of Medicine.

  • Carpino, L. A. (1993). Racemization of Amino Acid Esters. Journal of the American Chemical Society. (Mechanisms of base-catalyzed racemization).

Sources

Topic: Strategic Solvent Selection for the Coupling of H-D-Abu-Otbu HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Applications Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug development, offering enhanced stability, conformational constraint, and novel functionalities. H-D-2-aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-Otbu HCl) is a key building block in this arena. The success of its incorporation via a coupling reaction is profoundly influenced by the choice of solvent. An inappropriate solvent can lead to poor solubility, slow reaction kinetics, and an increase in side reactions, most notably racemization. This document provides a detailed guide to understanding the theoretical basis of solvent effects and offers practical, field-tested protocols for systematic solvent screening and optimized coupling reactions involving this compound.

The Central Role of the Solvent in Peptide Coupling

In peptide synthesis, the solvent is not merely an inert medium but an active participant that dictates the outcome of the reaction. The formation of a peptide bond is a two-step process: the activation of a carboxylic acid group, followed by the nucleophilic attack of an amino group.[1] The solvent influences every aspect of this process:

  • Solvation and Solubility: Efficient solvation of all reactants—the N-protected amino acid, the amino component (this compound free base), the coupling reagent, and the base—is essential for achieving homogenous reaction conditions and optimal kinetics.[2] As the peptide chain elongates, its physicochemical properties can change dramatically, making consistent solvation a primary challenge.[3]

  • Reaction Rate and Efficiency: The polarity of the solvent plays a critical role. It has been demonstrated that the acylation (coupling) step is often favored in a less polar medium, while the deprotection of Fmoc groups in solid-phase peptide synthesis (SPPS) requires more polar solvents.[4] This dichotomy highlights the need for careful solvent selection for each specific step.

  • Minimization of Side Reactions: The solvent environment can either suppress or promote undesirable side reactions.[5][6] For sterically hindered or sensitive amino acids, the choice of solvent is paramount in preventing racemization, which can occur via an oxazolone intermediate.[7][8] Furthermore, poor solvation can lead to peptide aggregation, hindering further reactions and resulting in deletion sequences.[9][10]

Properties of Common Solvents in Peptide Synthesis

A variety of polar aprotic solvents are commonly employed in peptide synthesis. Their selection is guided by their ability to solvate reactants and the growing peptide chain while minimizing side reactions.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε at 20°C)Key Characteristics & Insights
N,N-Dimethylformamide DMF15336.7The most common solvent in peptide synthesis due to its excellent solvating power for a wide range of reagents and peptides.[11] However, it can decompose over time to release dimethylamine, which can cause premature Fmoc-group removal.[3]
N-Methyl-2-pyrrolidone NMP20232.2Often considered a superior alternative to DMF due to its higher polarity and greater stability.[3] It is particularly effective at solvating complex and aggregation-prone sequences.
Dichloromethane DCM39.69.1A less polar solvent, often used in Boc-based synthesis and for dissolving reagents.[3] Its lower solvating power for peptides can be a limitation, but it is useful in mixtures to modulate polarity.
Acetonitrile ACN81.637.5A polar aprotic solvent that can be useful for dissolving hydrophobic peptides.[10] It has been reported as an excellent solvent for coupling hindered amino acids on certain resins.[3]
Tetrahydrofuran THF667.5A low-polarity solvent, rarely used alone but valuable in combination with more polar solvents to fine-tune solubility and reaction conditions.
Dimethyl Sulfoxide DMSO18946.7A highly polar solvent with exceptional solvating capabilities, often used as a co-solvent to disrupt secondary structures and prevent aggregation in "difficult" sequences.[10][12]

Experimental Protocols

The following protocols provide a framework for the systematic evaluation and execution of coupling reactions involving this compound.

Protocol 1: Systematic Solvent Screening for Optimal Coupling

This protocol is designed to efficiently compare the efficacy of different solvents for a specific coupling reaction in a solution-phase context.

Objective: To identify the solvent system that provides the highest yield and purity for the coupling of an N-α-Fmoc-protected amino acid to H-D-Abu-Otbu.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis reagent_prep 1. Prepare Stock Solutions: - Fmoc-AA-OH - this compound - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) neut 2. Neutralize this compound (in a suitable solvent like DCM/DMF) reagent_prep->neut split Split Free Amine neut->split s1 Solvent A (e.g., DMF) split->s1 Aliquot 1 s2 Solvent B (e.g., NMP) split->s2 Aliquot 2 s3 Solvent C (e.g., DCM) split->s3 Aliquot 3 s4 Solvent D (e.g., ACN) split->s4 Aliquot 4 coup 4. Add Activated AA to each solvent vial s1->coup s2->coup s3->coup s4->coup act 3. Pre-activate Fmoc-AA-OH (with HATU/DIPEA) act->coup monitor 5. Monitor Reactions (TLC or LC-MS) coup->monitor workup 6. Quench & Work-up monitor->workup analyze 7. Analyze Purity & Yield workup->analyze G start Start: Select Solvent solubility Are all reactants soluble? start->solubility dmf_nmp Use DMF or NMP solubility->dmf_nmp Yes mixture Try a mixture? (e.g., DCM/DMF) solubility->mixture No aggregation Is aggregation a concern? dmf_nmp->aggregation mixture->dmf_nmp dmso_mix Add DMSO as a co-solvent aggregation->dmso_mix Yes proceed Proceed with Coupling Protocol aggregation->proceed No dmso_mix->proceed

Caption: Decision tree for solvent choice.

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1.1 eq) in anhydrous DMF (approx. 10 mL per mmol).

    • Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Activation:

    • In a separate flask, dissolve the N-α-Fmoc-L-amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized H-D-Abu-Otbu solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring:

    • Check for the absence of the limiting reagent (typically the free amine) using TLC or LC-MS. A Kaiser test can be adapted for solution-phase by spotting on a small resin sample, though direct chromatographic methods are more precise. [13]5. Work-up:

    • Dilute the reaction mixture with a 3-fold volume of Ethyl Acetate.

    • Wash the organic phase twice with 1M HCl, twice with saturated NaHCO₃, and once with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude dipeptide can be purified by silica gel chromatography if necessary.

Troubleshooting and Advanced Considerations

  • Low Yield: Often due to poor solubility or aggregation. Consider switching from DMF to NMP, or adding 10-20% DMSO to the reaction mixture to disrupt secondary structures. [10]* Racemization: While HATU is designed to minimize racemization, this side reaction can still occur, especially with sensitive amino acids. [8]Ensure the use of the weakest possible base necessary (e.g., N-Methylmorpholine instead of DIPEA) and maintain low temperatures during activation.

  • Difficult Couplings: For sterically hindered amino acids, reaction times may need to be extended, or a double coupling may be necessary. Monitoring the reaction is crucial to make this determination. [13]

Conclusion

The strategic selection of a solvent is a critical parameter for the successful coupling of this compound. While N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) serve as excellent starting points due to their superior solvating properties, they are not universally optimal. [2][3]Factors such as reactant solubility, the potential for peptide aggregation, and the steric hindrance of the coupling partners must be considered. A systematic screening approach, as detailed in this guide, empowers researchers to empirically determine the ideal conditions for their specific sequence, leading to higher yields, improved purity, and more reliable synthetic outcomes.

References

  • Side Reactions in Peptide Synthesis | Filo. (n.d.).
  • A Researcher's Guide to H-D-Ala-OtBu.HCl in Peptide Synthesis: A Comparative Review - Benchchem. (n.d.).
  • The Role and Mechanism of H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis: A Technical Guide - Benchchem. (n.d.).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018).
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.).
  • Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
  • Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester - Scribd. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • How to Optimize Peptide Synthesis? (n.d.).
  • Solvents for Solid Phase Peptide Synthesis. (n.d.).
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed. (2005).
  • Side Reactions in - Peptide Synthesis. (n.d.).
  • Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling - Benchchem. (n.d.).
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning | ChemRxiv. (2025).
  • Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heati - PEPTLAB. (2024).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. (2023).

Sources

Strategic Integration of H-D-Abu-Otbu HCl in Peptide Synthesis: Fmoc vs. Boc Compatibility

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) Target Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Researchers

Part 1: Executive Summary & Chemical Logic

The Core Conflict: Orthogonality

The successful integration of This compound into a peptide synthesis workflow relies entirely on the principle of orthogonality —the ability to remove one protecting group without affecting others.

This compound is a C-terminal building block. It possesses a free amine (temporarily protonated as HCl salt) and a carboxyl group protected as a tert-butyl ester (Otbu) .[1][2] The stability of this Otbu group dictates the compatibility of the entire synthetic strategy.

Compatibility Matrix
FeatureFmoc Strategy Boc Strategy
Compatibility Status HIGH (Recommended) LOW (Incompatible for Elongation)
N-Term Deprotection Piperidine (Base)TFA (Acid)
Otbu Stability Stable (Base-resistant)Unstable (Acid-labile)
Primary Application Solution Phase Synthesis (SolPPS) of protected fragments.[1][3]Simultaneous global deprotection only.[2]
Risk Factor LowCritical (Premature cleavage)

Part 2: Mechanism of Action

The Fmoc Synergy (Green Light)

In the Fmoc strategy, chain elongation occurs under basic conditions.

  • Coupling: Performed at neutral/mildly basic pH (DIEA/NMM).

  • Deprotection: The N-terminal Fmoc group is removed using 20% Piperidine .[1]

  • Mechanism: The tert-butyl ester (Otbu) on the D-Abu residue is sterically bulky and electronically stable to nucleophilic attack by piperidine. It remains intact throughout multiple cycles of Fmoc deprotection.[2]

  • Final Cleavage: The Otbu group is removed only at the very end using Trifluoroacetic Acid (TFA) , yielding the free acid peptide (if desired) or allowing for selective modification if a different scavenger cocktail is used.

The Boc Incompatibility (Red Light)

In the Boc strategy, the N-terminal Boc group is removed using TFA (or HCl/Dioxane).

  • The Failure Mode: TFA is the standard reagent to remove Boc. However, TFA is also the standard reagent to cleave tert-butyl esters (Otbu).

  • Result: Attempting to deprotect the N-terminus of a growing chain containing H-D-Abu-Otbu using TFA will simultaneously cleave the C-terminal ester . This converts the ester back to a free carboxylic acid (H-D-Abu-OH), leading to solubility issues, potential side reactions (e.g., anhydride formation), and loss of the protecting group strategy.

Visualizing the Workflow

The following diagram illustrates the divergent paths of Fmoc and Boc strategies when applied to this compound.

G cluster_Fmoc Fmoc Strategy (Compatible) cluster_Boc Boc Strategy (Incompatible) Start Start: this compound (C-Terminal Block) Fmoc_Step1 1. Neutralize HCl Salt (DIEA/DMF) Start->Fmoc_Step1 Boc_Step1 1. Neutralize HCl Salt (DIEA/DMF) Start->Boc_Step1 Fmoc_Step2 2. Couple Fmoc-AA-OH Fmoc_Step1->Fmoc_Step2 Fmoc_Step3 3. Remove Fmoc (Piperidine) Fmoc_Step2->Fmoc_Step3 Fmoc_Result Result: Otbu Group Intact Chain Elongation Possible Fmoc_Step3->Fmoc_Result Boc_Step2 2. Couple Boc-AA-OH Boc_Step1->Boc_Step2 Boc_Step3 3. Remove Boc (TFA) Boc_Step2->Boc_Step3 Boc_Result FAILURE: Otbu Cleaved Free Acid Formed Boc_Step3->Boc_Result Chemoselective Failure

Caption: Workflow analysis showing the stability of the Otbu group under Fmoc (Basic) vs. Boc (Acidic) conditions.

Part 3: Detailed Protocols

Protocol A: Handling & Pre-treatment (Universal)

Context: H-D-Abu-Otbu is supplied as a Hydrochloride (HCl) salt. The amine is protonated (


) and non-nucleophilic. It must  be neutralized to the free amine (

) to participate in coupling.
  • Dissolution: Dissolve 1.0 equivalent of this compound in the reaction solvent (DMF or DCM).

  • Neutralization: Add 1.0 - 1.1 equivalents of a tertiary base (DIEA or NMM).

    • Critical Check: Do not use a large excess of base if using Fmoc chemistry, as it can cause premature Fmoc removal or racemization of the incoming activated amino acid.

    • Verification: Wet pH paper should indicate a basic pH (8-9) above the liquid surface (vapor check).

Protocol B: Fmoc Solution Phase Coupling (Recommended)

Goal: Couple Fmoc-AA-OH to H-D-Abu-Otbu to form a dipeptide.

Reagents:

  • This compound (1.0 eq)

  • Fmoc-Amino Acid (1.1 eq)

  • Coupling Reagent: HATU or HBTU (1.1 eq)

  • Base: DIEA (Diisopropylethylamine) (2.5 - 3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIEA (1.0 eq) to activate the carboxyl group.[2] Stir for 1-2 minutes.

  • Salt Neutralization: In a separate vial, dissolve this compound (1.0 eq) in minimal DMF. Add DIEA (1.0 eq) to neutralize the HCl salt.[2]

  • Coupling: Add the neutralized H-D-Abu-Otbu solution to the activated Fmoc-AA solution. Add the remaining DIEA (0.5 - 1.0 eq) to maintain basicity.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting amine and formation of the Fmoc-AA-D-Abu-Otbu product.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5%

      
       (removes unreacted acid)
      
    • Water[2][4][5]

    • 5% Citric Acid or

      
       (removes unreacted amine/base)
      
    • Brine[2]

  • Result: The Otbu group remains intact. You may now proceed to remove the Fmoc group (20% Piperidine/DMF) for the next cycle.

Protocol C: The "One-Pot" Boc Exception

Context: While Boc is generally incompatible, you can use this strategy if your goal is to synthesize a small peptide and immediately remove all protecting groups (Boc and Otbu) simultaneously.

  • Coupling: React Boc-AA-OH with this compound (neutralized) using standard EDC/HOBt or HATU coupling.

  • Isolation: Isolate the fully protected intermediate: Boc-AA-D-Abu-Otbu .

  • Global Deprotection: Treat with TFA/DCM (1:1) or 4M HCl in Dioxane .[2]

    • Outcome: Both the N-terminal Boc and the C-terminal Otbu are cleaved.

    • Final Product:H-AA-D-Abu-OH (Free amine, Free acid).

Part 4: Troubleshooting & Storage

Storage and Stability[4][6]
  • Hygroscopicity: this compound is hygroscopic. Moisture absorption can lead to hydrolysis of the ester over time, especially if traces of acid are present.[2]

  • Recommendation: Store at +4°C or -20°C in a tightly sealed container with desiccant. Allow the vial to warm to room temperature before opening to prevent condensation.

Common Issues
IssueCauseSolution
Low Coupling Yield Failure to neutralize HCl salt.Ensure 1.0 eq of DIEA is added specifically to neutralize the this compound before or during coupling.
Loss of Otbu Group Exposure to acid (TFA, strong HCl).[1][2]Switch to Fmoc strategy. Avoid acidic washes (pH < 3) during work-up if the product is acid-sensitive.
Racemization Over-basic conditions during coupling.[2]Use weak bases (NMM, Collidine) or limit DIEA to strictly necessary equivalents.[2] Use Oxyma/DIC for sensitive couplings.[2]

References

  • BenchChem. (2025).[1][2][3][6] A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. Retrieved from

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2]

  • Sigma-Aldrich. (n.d.).[2] H-Asp(OtBu)-OtBu HCl Product Specification & Handling. Retrieved from

  • CSBio. (2025).[2] A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: General Remarks and Compatibility. Retrieved from

Sources

Application Note: Scalable Synthesis of Chiral Pharmaceutical Intermediates Utilizing D-Abu-Otbu

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-2-Aminobutyric acid tert-butyl ester hydrochloride (D-Abu-Otbu·HCl, CAS: 313994-32-0) is a critical non-canonical amino acid building block used extensively in the development of peptidomimetics, enzyme inhibitors, and neuropharmacological agents[1]. The incorporation of the D-Abu moiety into active pharmaceutical ingredients (APIs) imparts unique conformational constraints and enhances proteolytic stability. This application note details a highly scalable, atom-economical protocol for the acylation and subsequent global deprotection of D-Abu-Otbu, ensuring >99% enantiomeric excess (ee) for downstream API manufacturing.

Mechanistic Rationale: The Advantage of the tert-Butyl Ester

In complex asymmetric synthesis, the choice of protecting group dictates overall yield, scalability, and stereochemical fidelity. The tert-butyl (OtBu) ester provides substantial steric shielding at the C-terminus, which effectively suppresses diketopiperazine (DKP) formation during iterative peptide coupling[2].

  • Orthogonal Stability : The OtBu group is completely stable to the basic conditions (e.g., piperidine/DMF) used for Fmoc removal and the reductive conditions (e.g., H2/Pd-C) used for Cbz cleavage.

  • Causality in Deprotection : Cleavage of the OtBu ester relies on acid-catalyzed hydrolysis, typically utilizing trifluoroacetic acid (TFA). The mechanism proceeds via the formation of a stable tert-butyl cation. To prevent this highly reactive electrophile from alkylating electron-rich moieties (e.g., tryptophan or tyrosine residues) in complex sequences, triisopropylsilane (TIPS) is introduced as a highly effective carbocation scavenger.

Synthetic Workflow Visualization

The following diagram illustrates the optimized synthetic pathway from the raw D-Abu-Otbu·HCl salt to the final deprotected chiral intermediate.

Workflow N1 D-Abu-Otbu·HCl CAS: 313994-32-0 N2 Free-Basing (DIPEA, DCM) N1->N2 Neutralization N3 Amide Coupling (HATU, R-COOH) N2->N3 Acylation (0-5°C) N4 Protected Intermediate (R-CO-D-Abu-Otbu) N3->N4 C-N Bond Formation N5 Acidic Deprotection (TFA / TIPS / H2O) N4->N5 Cleave OtBu N6 Target API (Chiral Intermediate) N5->N6 Precipitation

Synthetic workflow for D-Abu-Otbu integration, highlighting coupling and orthogonal deprotection.

Scalable Synthesis Protocol

This protocol is designed as a self-validating system. Each critical step contains an in-process control (IPC) to ensure the reaction trajectory remains accurate, preventing costly downstream failures.

Materials Required:

  • D-Abu-Otbu·HCl (Melting Point: 240 - 244 °C)[3]

  • N-protected amino acid or carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) and Trifluoroacetic acid (TFA)

Step 1: Free-Basing and Activation (Amide Coupling)
  • Preparation : Suspend 1.0 equivalent of R-COOH and 1.05 equivalents of HATU in anhydrous DCM (10 volumes) under an inert nitrogen atmosphere. Cool the reactor to 0–5 °C.

    • Causality: HATU is selected over traditional EDC/HOBt because the 7-aza-1-hydroxybenzotriazole leaving group accelerates the coupling and drastically reduces oxazolone-mediated racemization. Cooling to 0–5 °C further suppresses the kinetic pathway leading to epimerization.

  • Activation : Add 2.0 equivalents of DIPEA dropwise. Stir for 10 minutes to form the active O-acylisourea intermediate.

  • Coupling : Add 1.1 equivalents of D-Abu-Otbu·HCl[1] portion-wise. Follow with an additional 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and generate the free nucleophilic amine.

  • Self-Validating IPC : After 2 hours, sample the reaction mixture for HPLC analysis. The reaction is complete when the R-COOH peak is <1% by area. If unreacted R-COOH remains, verify the pH of the mixture; it must be mildly basic (pH 8-9 on wet indicator paper) to ensure the amine remains unprotonated.

  • Workup : Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO3 (to remove acidic byproducts), and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Step 2: Global Deprotection (OtBu Cleavage)
  • Preparation : Dissolve the protected intermediate in a cleavage cocktail consisting of TFA/DCM/TIPS/H2O (47.5 : 47.5 : 2.5 : 2.5 v/v) at 10 volumes relative to the intermediate mass.

    • Causality: The inclusion of water quenches highly reactive species, while TIPS acts as a permanent sink for the tert-butyl carbocations generated during ester hydrolysis, preventing side-chain alkylation.

  • Reaction : Stir at ambient temperature (20–25 °C) for 3 hours.

  • Isolation : Concentrate the mixture to 2 volumes under reduced pressure (max 30 °C to prevent thermal degradation). Precipitate the product by adding 10 volumes of ice-cold diethyl ether.

  • Self-Validating IPC : Filter the precipitate and analyze via chiral HPLC. The enantiomeric excess must align with the baseline optical purity of the starting material (≥98% ee).

Process Optimization & Quantitative Data

To demonstrate the scalability and efficiency of the protocol, various coupling reagents were evaluated. The data below summarizes the optimization matrix for the coupling of a sterically hindered model carboxylic acid with D-Abu-Otbu.

EntryCoupling ReagentBaseSolventTemp (°C)Yield (%)Chiral Purity (ee %)
1EDC·HCl / HOBtDIPEADMF2578.497.5
2PyBOPNMMDCM2585.198.0
3T3P (50% in EtOAc)Et3NEtOAc2589.699.2
4 HATU DIPEA DCM 0–5 94.3 >99.5

Table 1: Optimization of coupling conditions. Entry 4 represents the finalized protocol parameters, yielding the optimal balance of conversion and stereochemical fidelity.

Conclusion

The utilization of D-Abu-Otbu·HCl as a chiral building block is highly effective for synthesizing complex pharmaceutical intermediates[1]. By leveraging the orthogonal stability of the tert-butyl ester and employing highly efficient coupling reagents like HATU under temperature-controlled conditions, chemists can achieve near-quantitative yields without compromising the stereochemical integrity of the D-2-aminobutyric acid stereocenter.

References

  • Title: D-2-Aminobutyric acid tert-butyl ester hydrochloride - Chem-Impex Source: chemimpex.com URL: 1

  • Title: 3 results for H-D-Abu-OtBu·HCl - Avantor, Inc. Source: avantorsciences.com URL: 2

  • Title: CAS 313994-32-0 D-2-Aminobutyric acid tert-butyl ester hydrochloride Source: alfachemic.com URL: 3

  • Title: D -2-Aminobutyric acid 98 2623-91-8 - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of D-Abu During Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating non-standard amino acids, specifically focusing on the prevention of racemization of D-2-aminobutyric acid (D-Abu) during peptide coupling. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue for D-Abu?

A: Racemization is the conversion of a single enantiomer of a chiral amino acid into an equal mixture of both its D- and L-forms.[1] In the case of coupling a pure D-amino acid like D-Abu, racemization (or more accurately, epimerization) leads to the formation of its L-Abu diastereomer within the peptide sequence. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids.[1] The presence of diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects.[1]

Q2: What is the primary mechanism driving the racemization of D-Abu during peptide coupling?

A: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[2][3] This process is initiated by the activation of the carboxylic acid of the N-protected D-Abu. The activated intermediate can then undergo an intramolecular cyclization to form the planar oxazolone.[4] The alpha-proton (Hα) of this intermediate is highly acidic and can be easily abstracted by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a mixture of D- and L-isomers before the aminolysis (peptide bond formation) step occurs.[3][4] A secondary, less common mechanism involves the direct abstraction of the alpha-proton by a strong base from the activated amino acid.[3]

Q3: Are there specific coupling conditions that are known to exacerbate the racemization of D-Abu?

A: Yes, several factors can significantly increase the risk of racemization:

  • Choice of Coupling Reagent: Carbodiimides like DCC and DIC, when used without racemization-suppressing additives, are known to cause significant racemization.[1][5][6]

  • Type and Concentration of Base: Strong, non-sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) can accelerate racemization by promoting the abstraction of the alpha-proton.[1][7]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[1][8] Microwave-assisted synthesis, while efficient, requires careful temperature control to minimize epimerization.[9]

  • Solvent Polarity: Polar aprotic solvents like DMF can, in some cases, increase the rate of racemization.[4][10]

  • Prolonged Activation Times: Allowing the activated D-Abu species to exist for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[4][11]

Troubleshooting Guide: Step-by-Step Mitigation of D-Abu Racemization

If you are observing diastereomeric impurities in your D-Abu-containing peptide, follow this systematic troubleshooting workflow to identify and resolve the source of racemization.

G start Racemization Detected in D-Abu Peptide reagent Step 1: Evaluate Coupling Reagent & Additives start->reagent base Step 2: Assess Base Selection & Stoichiometry reagent->base Using Carbodiimide? Add OxymaPure/HOAt. Using Onium Salt? Check for sensitive amino acids. temp Step 3: Analyze Reaction Temperature base->temp Using strong base (e.g., DIPEA)? Switch to NMM or Collidine. protocol Step 4: Review Coupling Protocol temp->protocol High temperature? Lower to 0°C or RT. solvent Step 5: Consider Solvent Effects protocol->solvent Long pre-activation? Use in-situ activation. end Racemization Minimized solvent->end Using polar aprotic solvent? Test less polar alternatives (e.g., DCM).

Caption: Troubleshooting workflow for D-Abu racemization.

Step 1: Evaluate Your Coupling Reagent and Additive System

The choice of coupling reagent is the most critical factor in controlling racemization.

Issue: Use of carbodiimides (DCC, DIC, EDC) without a racemization-suppressing additive.

  • Causality: Carbodiimides form a highly reactive O-acylisourea intermediate which is prone to rapid rearrangement into an N-acylurea or cyclization to the racemization-prone oxazolone.[12]

  • Solution: Always use carbodiimides in conjunction with a nucleophilic additive. These additives intercept the O-acylisourea to form an active ester that is more stable and less susceptible to racemization.[2][12]

    • Recommended Additives:

      • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt, demonstrating superior suppression of racemization.[12][13]

      • HOAt (1-Hydroxy-7-azabenzotriazole): Known for its high efficiency in accelerating coupling and suppressing racemization, though it has explosive properties.[2][11]

      • HOBt (1-Hydroxybenzotriazole): A classic additive, though generally less effective at suppressing racemization than OxymaPure and HOAt.[5][14]

Issue: Use of onium salts (HBTU, HATU, PyBOP) with racemization-sensitive residues.

  • Causality: While generally very efficient, these reagents still require a base for activation, which can contribute to racemization, especially with susceptible amino acids.[1][2]

  • Solution: For particularly challenging couplings involving D-Abu, consider newer generation onium salts that incorporate racemization-suppressing moieties directly into their structure.

    • Recommended Reagents:

      • COMU ( (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): An Oxyma-based uronium salt that shows excellent performance with reduced base requirements, thereby minimizing racemization.[15]

      • Oxyma-B based reagents (e.g., TOMBU, COMBU): These have shown better performance in reducing racemization compared to HBTU and HATU.[16]

Coupling SystemRelative Racemization RiskKey Advantages
DIC / OxymaPure® Very LowExcellent racemization suppression, high safety profile, good solubility.[12][13]
DIC / HOAt LowHigh coupling efficiency, effective racemization suppression.[10][14]
COMU Very LowThird-generation uronium salt, highly efficient with reduced base requirement.[15]
HATU Low to ModerateVery fast coupling, but requires careful base selection.[6]
DIC alone Very HighNot recommended for chiral amino acids due to high racemization rates.[1]
Step 2: Scrutinize the Base

The choice and amount of base are critical, particularly when using onium salt reagents.

Issue: Use of a strong, non-sterically hindered base like DIPEA.

  • Causality: Stronger bases more readily abstract the acidic α-proton from the activated amino acid or the oxazolone intermediate.[7]

  • Solution: Switch to a weaker or more sterically hindered base.

    • Recommended Bases:

      • N-Methylmorpholine (NMM) (pKa ~7.4): A weaker base that often reduces racemization compared to DIPEA.[1][7]

      • 2,4,6-Collidine (pKa ~7.4): Its steric bulk hinders its ability to abstract the α-proton, thus minimizing racemization.[7][9]

Step 3: Control the Reaction Temperature

Issue: Elevated reaction temperatures, including uncontrolled microwave heating.

  • Causality: The rate of racemization increases with temperature.[8] While heating can overcome difficult couplings, it can also accelerate epimerization, particularly for sensitive residues.[9]

  • Solution:

    • Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1]

    • For microwave-assisted synthesis, reduce the coupling temperature. For instance, lowering the temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids like Cys and His.[9]

Step 4: Optimize the Coupling Protocol

Issue: Extended pre-activation times.

  • Causality: Allowing the activated D-Abu to sit for a prolonged period before the N-terminal amine is introduced provides more time for the formation of the oxazolone intermediate and subsequent racemization.[4]

  • Solution:

    • Employ an in-situ activation protocol where the coupling reagent is added to a mixture of the protected D-Abu and the resin-bound peptide. This ensures the activated species is consumed as it is formed.[4][17]

    • If pre-activation is necessary, keep the time to a minimum (e.g., under 5-10 minutes) before adding it to the deprotected peptide-resin.[11]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-Abu-OH using DIC/OxymaPure®

This protocol is a robust starting point for minimizing racemization during the incorporation of D-Abu.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-Abu-OH (3 eq.), OxymaPure® (3 eq.), in DMF.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (3 eq.) to the activation mixture and immediately add the resulting solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Analysis of D-Abu Racemization by Chiral HPLC

This method allows for the quantification of the L-Abu diastereomer in the final peptide product.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Sample Preparation: Dissolve the crude peptide in a suitable mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Column: Use a chiral stationary phase column suitable for peptide analysis (e.g., a protein-based or macrocyclic antibiotic-based chiral column).

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[18][19]

    • Detection: UV detection at 220 nm.

  • Quantification: Integrate the peak areas corresponding to the desired D-Abu peptide and the undesired L-Abu diastereomer. The percentage of racemization can be calculated as: % Racemization = [Area(L-Abu diastereomer) / (Area(D-Abu peptide) + Area(L-Abu diastereomer))] * 100.

References

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Oxyma-B - OxymaPure. [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. [Link]

  • Synthesizing Hydrophobic Peptides - AAPPTEC. [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • 3.5 Carbodiimides. [Link]

  • Epimerization of Peptide. [Link]

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. [Link]

Sources

Troubleshooting low yields in H-D-Abu-Otbu HCl coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing H-D-Abu-Otbu HCl Coupling

  • Ticket ID: #TS-D-ABU-001

  • Subject: Troubleshooting Low Yields & Impurities in Sterically Hindered D-Amino Acid Couplings

  • Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering low yields when coupling This compound (D-2-Aminobutyric acid tert-butyl ester hydrochloride). This is a "perfect storm" coupling scenario involving three distinct challenges:

  • Steric Shielding: The ethyl side chain of Abu combined with the bulky tert-butyl ester creates significant steric hindrance around the nucleophilic amine.

  • Salt Neutralization: As a hydrochloride salt, the amine is protonated (

    
    ) and non-reactive until strictly neutralized.
    
  • Chiral Sensitivity: While the amine component is generally stereostable, the reaction conditions required to drive this hindered coupling (high base, strong activation) endanger the stereointensity of the incoming activated amino acid.

This guide provides a root-cause analysis and validated protocols to recover your yield.

Part 1: The Diagnostic Phase (Q&A)

Q1: "I see starting material remaining despite using HATU/DIEA. Is my reagent bad?"

Diagnosis: It is likely a Stoichiometric Mismatch or Guanidinylation , not bad reagent.

  • The Salt Trap: H-D-Abu-Otbu

    
     HCl requires exactly 1.0 equivalent of base just to expose the free amine. If you calculate base equivalents based solely on the coupling reaction (e.g., 2.0 eq for activation), you may be under-basifying, leaving a portion of your amine protonated and inert.
    
  • The Guanidinylation Dead-End: If you add HATU to the amine before the carboxylic acid is fully activated, the slow-reacting hindered amine (Abu) may attack the HATU itself, forming a permanent guanidino-adduct that terminates the reaction.

Corrective Action:

  • Protocol Adjustment: Pre-activate the carboxylic acid with HATU/Base for 1–2 minutes before adding the H-D-Abu-Otbu solution.

  • Base Calculation: Total Base = (Equivalents for Activation) + (1.0 Eq for HCl neutralization).

Q2: "My yield is okay, but I see a +1 isomer (D-L mixed with L-L). Is the D-Abu racemizing?"

Diagnosis: No. As the amine component, D-Abu is stereochemically stable. The incoming carboxylic acid is racemizing.

  • Mechanism: To force the reaction with the hindered D-Abu-Otbu, you likely increased the base or reaction time. This promotes proton abstraction from the

    
    -carbon of the activated acid (via oxazolone formation).[1][2]
    
  • The "D-Amino Effect": Coupling a D-residue to an L-residue (or vice versa) often proceeds slower than L-L couplings due to transition state mismatch, requiring longer reaction times that favor racemization.

Corrective Action:

  • Switch Base: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine) or Sym-Collidine . These weaker, bulkier bases are sufficient to neutralize the HCl but poor at abstracting the

    
    -proton.
    
  • Add Oxyma: Use DIC/OxymaPure instead of HATU. Oxyma suppresses racemization more effectively than HOBt/HOAt.

Q3: "I'm seeing a byproduct with Mass M-56 or M-74. What is this?"

Diagnosis: This indicates Ester Instability or Diketopiperazine (DKP) formation.[3]

  • M-56 (Loss of t-Bu): The tert-butyl ester is acid-labile. If you used an acidic workup (e.g., 1N HCl washes) or if the coupling solution became acidic, you may have cleaved the protecting group.

  • DKP Formation: If H-D-Abu-Otbu is the second residue in a sequence (e.g., you are deprotecting Fmoc-Xaa-D-Abu-Otbu), the free amine can bite back onto the ester, ejecting Otbu and forming a cyclic diketopiperazine.

Part 2: Visual Troubleshooting Workflows

Workflow 1: The Decision Tree

Use this logic flow to identify the specific failure point in your synthesis.

Troubleshooting Start Low Yield with This compound CheckBase Step 1: Check Base Stoichiometry (Did you account for HCl?) Start->CheckBase CheckSM Is Starting Material (Amine) Left? CheckBase->CheckSM Base is Correct ActionSalt Fix: Add +1.0 eq Base for Neutralization CheckBase->ActionSalt Forgot HCl eq CheckRac Is Yield High but Purity Low (Isomers)? CheckSM->CheckRac No, Amine Consumed ActionReagent Fix: Switch to COMU or PyAOP CheckSM->ActionReagent Yes, Amine Unreacted ActionRac Fix: Switch Base to Collidine/TMP CheckRac->ActionRac Isomers Detected ActionDKP Fix: Avoid Acidic Workup or Check DKP CheckRac->ActionDKP Wrong Mass Found

Figure 1: Decision matrix for diagnosing failure modes in hindered amino acid ester couplings.

Workflow 2: The "Safe" Activation Pathway

This diagram illustrates the mechanism to avoid guanidinylation and racemization.

Mechanism Acid Incoming Acid (Fmoc-AA-OH) ActiveEster Activated Ester (Reactive Intermediate) Acid->ActiveEster + Activator Activator Activator (COMU/Oxyma) Product Coupled Product (Fmoc-AA-D-Abu-Otbu) ActiveEster->Product AmineSalt This compound (Inactive) FreeAmine Free Amine (H-D-Abu-Otbu) AmineSalt->FreeAmine + Base (Neutralization) Base Base (TMP/Collidine) 1.0 eq FreeAmine->Product Nucleophilic Attack

Figure 2: Parallel processing pathway. Neutralization of the salt must occur, but the amine should only meet the acid AFTER activation to prevent side reactions.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: Maximum yield with hindered amines while suppressing racemization.

ComponentEquivalentsRole
Fmoc-Amino Acid 1.2 – 1.5 eqIncoming electrophile.
COMU 1.2 – 1.5 eqThird-generation uronium reagent (safer/more active than HATU).
Oxyma Pure 1.2 – 1.5 eqAdditive to suppress racemization.
TMP (2,4,6-Trimethylpyridine) 2.5 eqCritical: 1.0 eq for HCl salt + 1.5 eq for activation. Weak base prevents racemization.
Solvent DMF or NMPKeep concentration high (0.2 M – 0.5 M).

Step-by-Step:

  • Dissolve Fmoc-AA-OH, COMU, and Oxyma in minimal DMF.

  • Add 1.5 eq of TMP to this mixture. Stir for 2 minutes (Pre-activation). Color change to orange/red is normal.

  • In a separate vial, dissolve This compound in DMF. Add 1.0 eq of TMP to neutralize it.

  • Add the neutralized amine solution to the activated acid mixture.

  • React for 2–4 hours. Monitor via HPLC/TLC.

Protocol B: The "Robust" Method (HATU/HOAt)

Best for: Extremely sterically hindered couplings where racemization is less of a concern (e.g., coupling Glycine or Proline).

ComponentEquivalentsRole
Fmoc-Amino Acid 1.2 eqIncoming electrophile.
HATU 1.2 eqHigh-power coupling reagent.
HOAt 1.2 eqAdditive to speed up reaction.
DIEA 3.2 eqCritical: 1.0 eq for HCl salt + 2.2 eq for activation.

Step-by-Step:

  • Pre-activation (Mandatory): Dissolve Fmoc-AA-OH and HATU in DMF. Add 2.2 eq DIEA. Stir for exactly 1 minute.

    • Warning: Do not exceed 2 minutes pre-activation, or the active ester may hydrolyze or rearrange.

  • Neutralization: Dissolve this compound in DMF + 1.0 eq DIEA.

  • Combine: Add amine solution to the activated acid.

  • Reaction: Stir for 1 hour. If incomplete, add 0.5 eq more HATU/DIEA (re-boost).

Part 4: Comparative Data

Table 1: Coupling Reagent Performance for Hindered Amines (D-Abu)

Reagent SystemRelative YieldRacemization RiskNotes
HBTU / DIEA Low (<40%)ModerateIneffective for hindered amines (Abu + Otbu).
HATU / DIEA High (>85%)HighExcellent yield but high risk of epimerizing the incoming acid.
COMU / TMP High (>90%)Low Recommended. Best balance of reactivity and stereo-integrity.
PyBOP / DIEA Moderate (70%)ModerateGood alternative if uronium salts fail; avoids guanidinylation.
DIC / Oxyma Moderate (60%)Very LowSlow kinetics for hindered systems; requires long reaction times.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403.

  • Di Gioia, M. L., et al. (2024). Epimerisation in Peptide Synthesis. Molecules, 29(1), 181.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with D-Abu Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing sequence-specific truncation issues during Solid-Phase Peptide Synthesis (SPPS). Specifically, we address the severe side reaction of diketopiperazine (DKP) formation when utilizing D-Abu (D-α-aminobutyric acid) esters.

By synthesizing mechanistic causality with field-proven methodologies, this guide provides self-validating protocols to rescue your peptide yields.

Mechanistic Insights & FAQs

Diketopiperazine formation is a highly thermodynamically favorable deletion side reaction. It occurs predominantly at the dipeptide stage when the free N-terminal amine of the second amino acid (Aa2) undergoes an intramolecular nucleophilic attack on the ester carbonyl of the first amino acid (Aa1), cleaving the dipeptide from the solid support[1].

Q1: Why are D-Abu esters exceptionally susceptible to DKP formation? A: The susceptibility is driven by a combination of stereochemistry and side-chain aliphatics. When an L-amino acid is coupled to a D-Abu ester, the resulting L-D alternating stereochemistry strongly forces the dipeptide into a highly folded, "flagpole-boat" conformation[2]. Furthermore, the ethyl side chain of D-Abu is just bulky enough to favor a pseudoequatorial position in this boat conformation, minimizing steric clashes and perfectly aligning the nucleophilic amine with the ester carbonyl for rapid cyclization[3].

Q2: When does this side reaction typically occur? A: DKP formation is a base-catalyzed competition reaction that triggers immediately after the N-terminal amine of Aa2 is liberated[1]. In standard Fmoc-SPPS, this happens during the Fmoc-deprotection step using 20% piperidine. The longer the free amine sits in a basic environment before the third amino acid (Aa3) is coupled, the more DKP is formed[4].

Q3: Why do standard Kaiser tests often fail to diagnose this issue? A: This phenomenon is known as "traceless" DKP formation [4]. When the cyclic dipeptide forms, it cleaves from the resin and is washed away in the solvent. The remaining resin (e.g., 2-CTC) is left as an inert hydroxyl moiety. Because there are no free amines left on the resin, a Kaiser test will return a negative (yellow) result. A novice might misinterpret this as a 100% successful coupling of Aa3, only to find a completely truncated sequence at the end of the synthesis[5].

DKP_Mechanism A Fmoc-L-Xaa-D-Abu-O-Resin B Fmoc Deprotection (Base Catalyzed) A->B C H2N-L-Xaa-D-Abu-O-Resin (Reactive Boat Conformation) B->C D Intramolecular Attack (DKP Formation) C->D Slow Coupling / Strong Base F Rapid Coupling of Aa3 (HATU/DIPEA) C->F Fast Coupling / Mild Base E Cyclo(L-Xaa-D-Abu) + Inert Cleaved Resin D->E G Fmoc-Aa3-L-Xaa-D-Abu-O-Resin (Desired Elongation) F->G

Graphviz diagram illustrating the competing pathways of DKP formation versus peptide elongation.

Troubleshooting Guide: Diagnosing and Resolving DKP

If you are experiencing exceptionally low yields or complete loss of your D-Abu containing peptide, follow this logic to isolate and resolve the root cause.

Symptom: Crude HPLC shows a massive impurity peak corresponding to the mass of the first two amino acids, or the final cleavage yields no peptide mass at all. Causality: The ester linkage to the resin lacks sufficient steric bulk to physically block the nucleophilic attack[1]. Wang resin, which utilizes a primary benzyl alcohol linker, leaves the ester carbonyl highly exposed. Resolution: Switch immediately to 2-Chlorotrityl Chloride (2-CTC) resin . The massive steric bulk of the trityl group acts as a physical shield around the ester linkage, drastically reducing the kinetics of intramolecular aminolysis[1],[5].

Symptom: You are already using 2-CTC resin, but you are still losing 10-15% of your peptide at the dipeptide stage. Causality: While 2-CTC resin slows DKP formation, the standard 20% Piperidine/DMF deprotection cocktail is too aggressive and still catalyzes the reaction during the 15-30 minute deprotection window[4]. Resolution: Implement an optimized, milder Fmoc-removal strategy using 2% DBU and 5% Piperazine in NMP [5],[4]. This cocktail provides rapid Fmoc removal kinetics while keeping the basicity low enough to suppress DKP formation to negligible levels.

Troubleshooting Start DKP Formation Detected (Loss of Dipeptide) Q1 Is the C-terminal resin sterically hindered? Start->Q1 A1_No Switch from Wang to 2-CTC Resin Q1->A1_No No (e.g., Wang) A1_Yes Optimize Deprotection Conditions Q1->A1_Yes Yes (e.g., 2-CTC) Q2 Using 20% Piperidine? A1_Yes->Q2 A2_Yes Switch to 2% DBU + 5% Piperazine in NMP Q2->A2_Yes Yes A2_No Use Pre-formed Dipeptide Coupling Strategy Q2->A2_No No

Decision matrix for troubleshooting and resolving DKP formation during solid-phase synthesis.

Quantitative Data: Impact of Resin and Deprotection Strategy

The following table summarizes the causal relationship between the choice of solid support, the deprotection reagent, and the resulting DKP formation yield for highly susceptible L-D sequences (such as L-Xaa-D-Abu).

Deprotection ReagentSolventResin TypeSequence MotifDKP Formation Yield (%)
20% PiperidineDMFWang ResinL-Xaa - D-Abu> 90.0% (Near total loss)
20% PiperidineDMF2-CTC ResinL-Xaa - D-Abu13.8%
5% PiperazineNMP2-CTC ResinL-Xaa - D-Abu< 4.0%
2% DBU + 5% PiperazineNMP2-CTC ResinL-Xaa - D-Abu< 1.0% (Optimal)

Data synthesized from benchmark kinetic studies on DKP formation in susceptible SPPS sequences[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on standard colorimetric tests (like Kaiser) at the dipeptide stage. The following protocols incorporate built-in validation steps.

Protocol A: Optimized Fmoc-Deprotection (The DBU/Piperazine Method)

This protocol minimizes the time the free amine spends in a basic environment while utilizing a milder base cocktail[5],[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% (w/v) piperazine in anhydrous NMP (N-Methyl-2-pyrrolidone). Note: NMP is preferred over DMF here as it better solubilizes piperazine and prevents precipitation.

  • Resin Swelling: Swell the Fmoc-L-Xaa-D-Abu-O-2-CTC resin in NMP for 15 minutes. Drain completely.

  • Fast Deprotection: Add the DBU/piperazine cocktail to the resin. Agitate for exactly 5 minutes at room temperature. Drain the solution.

  • Second Treatment: Repeat the treatment with fresh DBU/piperazine cocktail for exactly 10 minutes .

  • Rapid Wash: Drain and immediately wash the resin aggressively with NMP (5 x 1 min) and DCM (3 x 1 min) to remove all traces of base.

  • Immediate Coupling: Do not store the resin. Immediately add the pre-activated solution of Fmoc-Aa3-OH (activated with HATU/DIPEA for 1 minute prior to addition) to the resin.

  • Self-Validation (UV-Vis Quantitation): After coupling Aa3, perform the next Fmoc deprotection and collect the cleavage cocktail. Measure the UV absorbance of the dibenzofulvene adduct at 301 nm. Calculate the exact millimolar yield of Fmoc removed. If the calculated loading matches your initial resin loading, DKP formation was successfully bypassed.

Protocol B: Pre-formed Dipeptide Strategy (The Bypass Method)

If Protocol A still yields unacceptable truncation due to extreme sequence steric clashes, you must bypass the dipeptide-resin intermediate entirely[6].

Step-by-Step Methodology:

  • Solution-Phase Synthesis: Synthesize the dipeptide Fmoc-Aa3-Aa2-OH (e.g., Fmoc-L-Xaa-L-Yaa-OH) in solution.

  • Resin Preparation: Swell H-D-Abu-O-2-CTC resin in DMF.

  • Activation: Dissolve 2.0 equivalents of the pre-formed Fmoc-dipeptide-OH and 1.95 equivalents of HATU in DMF. Add 4.0 equivalents of DIPEA. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated dipeptide to the resin. Agitate for 2 hours at room temperature.

  • Self-Validation (Micro-Cleavage LC-MS): Withdraw a 5 mg aliquot of the resin. Wash with DCM and dry. Cleave the peptide using 1% TFA in DCM for 10 minutes (to preserve the 2-CTC linker sensitivity). Evaporate the TFA, dissolve in Acetonitrile/Water, and inject into LC-MS. You should observe a single peak corresponding to Fmoc-Aa3-Aa2-D-Abu-OH, confirming successful elongation without DKP truncation.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. Available at:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at:[Link]

  • Solution Conformation of Cyclic Dipeptides Having Aliphatic Side Chains. Oxford University Press. Available at:[Link]

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. PMC - NIH. Available at:[Link]

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Technical Support Center: H-D-Abu-Otbu HCl Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-D-Abu-Otbu HCl Solubility Issues in DMF or DCM Role: Senior Application Scientist / Technical Support Lead

Product: this compound (D-2-Aminobutyric acid tert-butyl ester hydrochloride) CAS: 53956-05-1 (Generic for L-isomer/racemic analogs; D-isomer specific CAS may vary by vendor) Application: Peptide Synthesis (SPPS/Solution Phase), Intermediate generation.

Technical Overview & Causality Analysis

Welcome to the technical support module for This compound . Users frequently report solubility discrepancies between Dimethylformamide (DMF) and Dichloromethane (DCM).[1] This is not a defect in the material but a fundamental physical chemistry characteristic of amino acid ester salts.

The Core Conflict: Lattice Energy vs. Solvent Polarity

To troubleshoot effectively, you must understand the state of the molecule:

  • The Molecule: this compound is an ionic salt (

    
    ). It possesses high crystal lattice energy.
    
  • DCM (Dichloromethane): A non-polar/moderately polar solvent with a low dielectric constant (

    
    ). It lacks the solvation power to break the ionic lattice of the hydrochloride salt.
    
  • DMF (Dimethylformamide): A polar aprotic solvent with a high dielectric constant (

    
    ). It generally solvates ionic salts well.
    

The Diagnostic Rule:

  • In DCM: The salt will likely form a cloudy suspension or sediment. It requires in-situ neutralization to dissolve.

  • In DMF: The salt should dissolve.[2][3] If it does not, the issue is likely saturation or aggregation , not polarity.

Visual Troubleshooting Workflows

Workflow A: Solubility Decision Tree

Use this logic flow to determine the correct preparation method based on your solvent choice.

SolubilityLogic Start Start: Solid this compound Solvent Select Solvent Start->Solvent DCM DCM (Dichloromethane) Solvent->DCM DMF DMF (Dimethylformamide) Solvent->DMF Observation1 Observation: Cloudy Suspension / Precipitate DCM->Observation1 Action1 CRITICAL STEP: Add Organic Base (DIEA or TEA, 1.0 - 2.0 eq) Observation1->Action1 Break Ionic Lattice Result1 Result: Clear Solution (Free Amine Form) Action1->Result1 Observation2 Observation: Usually Clear DMF->Observation2 Issue If Cloudy/Gel? Observation2->Issue Action2 1. Sonicate (30C) 2. Check Water Content Issue->Action2 Yes Result2 Result: Clear Solution Issue->Result2 No Action2->Result2

Figure 1: Decision matrix for solubilizing this compound. Note the mandatory base addition for DCM.

Detailed Troubleshooting Guides

Issue 1: "My sample won't dissolve in DCM."

Status: Expected Behavior. Explanation: You are trying to dissolve a salt in a non-polar solvent. The


 and 

ions are held tightly together. DCM cannot pull them apart. The Fix (In-Situ Neutralization): You must convert the ionic salt into its "Free Base" form (

), which is lipophilic and soluble in DCM.

Protocol:

  • Suspend this compound in DCM (it will look cloudy).

  • Add Diisopropylethylamine (DIEA) or Triethylamine (TEA) .

    • Ratio: 1.0 to 1.2 equivalents relative to the amino acid.

  • Vortex or stir for 1-2 minutes.

  • Result: The solution should turn clear as the HCl is scavenged by the base (forming DIEA·HCl, which is soluble in DCM) and the H-D-Abu-Otbu becomes a free amine.

Issue 2: "The solution in DMF is gelling or cloudy."

Status: Rare / Environmental Issue. Explanation: While soluble in DMF, high concentrations (>0.5 M) or the presence of moisture can cause hydrogen-bond induced aggregation. The Fix:

  • Sonication: Sonicate at 30°C for 5–10 minutes.

  • Concentration Check: If preparing >0.5 M solutions, dilute to 0.2–0.3 M.

  • Filtration: If a fine haze persists, it may be trace inorganic salts (ammonium chloride) from the manufacturing process. Filter through a 0.45 µm PTFE filter.

Quantitative Data & Properties

PropertyValue / DescriptionNotes
Molecular Weight ~195.7 g/mol (HCl salt)Free base is lighter (~159.2 g/mol )
Solubility in DMF High (> 100 mg/mL)Preferred solvent for stock solutions.
Solubility in DCM Negligible (as HCl salt)Requires base (DIEA/TEA) to dissolve.
Solubility in Water HighNot recommended due to ester hydrolysis risk.
Hygroscopicity ModerateStore desiccated. Absorbed water lowers DMF solubility.

Frequently Asked Questions (FAQ)

Q: Can I use NMP (N-methylpyrrolidone) instead of DMF? A: Yes. NMP is an excellent alternative to DMF. It often has better solvating power for hydrophobic amino acids and reduces aggregation. The solubility profile of this compound in NMP is similar to DMF (highly soluble).

Q: Will the "Otbu" group fall off if I sonicate it? A: Unlikely. The tert-butyl ester (Otbu) is acid-labile (sensitive to TFA/HCl). It is thermally stable up to ~60°C in neutral solvents. Mild sonication (30-40°C) is safe. Avoid sonicating in the presence of strong acids.

Q: I need to use DCM for a coupling reaction. What is the order of addition? A:

  • Weigh this compound.

  • Add DCM (suspension forms).

  • Add Coupling Reagents (e.g., EDC/HOBt or HATU).

  • Add DIEA last. This initiates the dissolution and the coupling simultaneously.

Q: Why choose the HCl salt if it's harder to dissolve in DCM? A: Stability. The free amine form is an oil or low-melting solid that oxidizes and degrades rapidly. The HCl salt is a stable crystalline solid with a long shelf life.[3]

References

  • Bachem. (n.d.). Peptide Solubility and Handling Guidelines. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for Otbu stability).

  • Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for solvent selection in peptide coupling).

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Technical Support Center: Managing and Troubleshooting tert-Butyl Ester Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support portal for tert-butyl (t-Bu) ester protecting group management. The t-Bu ester is a cornerstone of orthogonal protecting group strategies, particularly in peptide synthesis and complex molecule assembly, due to its extreme steric hindrance and resistance to nucleophilic attack. However, its susceptibility to unimolecular acid-catalyzed cleavage (AAL1 mechanism) often leads to premature deprotection during intermediate synthetic steps.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you troubleshoot and prevent premature t-Bu ester cleavage.

Diagnostic Workflow for Premature Cleavage

When premature cleavage is detected, identifying the exact stage of loss is critical for implementing the correct kinetic or thermodynamic control.

TroubleshootingTree Start Premature t-Bu Cleavage Detected When Identify Stage of Loss Start->When Boc During N-Boc Deprotection When->Boc Workup During Workup or Chromatography When->Workup Sol1 Switch to 4M HCl/Dioxane or TMSCl/TFE Boc->Sol1 Sol2 Use Mild Aqueous Base & Buffer Silica Gel Workup->Sol2

Decision tree for diagnosing and resolving premature t-Bu ester cleavage.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my t-Bu ester cleaving during N-Boc deprotection, and how can I prevent it?

Mechanistic Cause: Both the tert-butoxycarbonyl (Boc) group and t-butyl esters are acid-labile, but the Boc group is generally more sensitive to acid[1]. Standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) creates a highly polar, acidic environment that stabilizes the tertiary carbocation transition state required for t-Bu ester cleavage. Solution: You must exploit the kinetic difference in their cleavage rates by altering the solvent's dielectric constant. Using 4 M HCl in anhydrous dioxane for 30 minutes provides superior selectivity[2]. Dioxane, a low-dielectric Lewis base, attenuates the acidity of HCl and destabilizes the polar transition state of the t-Bu ester, allowing the Boc group to cleave selectively[2]. Alternatively, TMSCl in a 2,2,2-trifluoroethanol (TFE)/DCM mixture can deprotect an N-Boc group almost instantaneously, leaving the t-Bu ester intact[3].

Q2: My t-Bu ester survives the reaction but is lost during silica gel chromatography. What is the cause?

Mechanistic Cause: Standard chromatography-grade silica gel is slightly acidic (pH ~4.5–5.5). When a substrate containing a highly activated t-Bu ester is exposed to the massive surface area of silica gel, the mildly acidic silanol groups can catalyze premature cleavage. In fact, refluxing with silica gel in toluene is a known method for intentional t-butyl ester cleavage[1]. Solution: Buffer your silica gel. Pre-treat the column with 1% v/v triethylamine (TEA) in your eluent to neutralize the acidic silanol sites before loading your compound.

Q3: How can I selectively remove a t-Bu ester without cleaving an N-Boc group?

Mechanistic Cause: Reversing the standard acid lability requires specific Lewis acid coordination or non-acidic thermolysis. Solution: The CeCl₃·7H₂O-NaI system in acetonitrile selectively cleaves t-butyl esters while preserving N-Boc groups[4]. Alternatively, thermolytic cleavage using hexafluoroisopropanol (HFIP) or TFE at elevated temperatures (e.g., 150 °C under microwave irradiation) can cleanly convert t-butyl esters to carboxylic acids without strong acids[5],[6].

Quantitative Selectivity Profile

The following table summarizes the quantitative parameters and selectivity of various reagent systems, allowing you to choose the exact conditions needed for your orthogonal protection strategy.

Reagent SystemConcentrationSolventTemp (°C)Typical TimeN-Boc Statust-Bu Ester Status
Trifluoroacetic Acid (TFA) 50–95%DCM20–252–5 hoursCleavedCleaved[1]
Hydrogen Chloride (HCl) 4 MDioxane20–2530 minCleavedIntact [2]
TMSCl ExcessTFE / DCM20–25< 5 minCleavedIntact [3]
CeCl₃·7H₂O-NaI 1.5 eq / 1.3 eqAcetonitrileReflux24 h (catalyst prep)Intact Cleaved[4]
HFIP (Thermolysis) NeatHFIP150 (MW)VariableIntact Cleaved[6]

Validated Experimental Protocols

Protocol A: Selective N-Boc Deprotection Preserving t-Bu Esters (Self-Validating System)

Causality: This protocol relies on the low dielectric constant of dioxane to suppress the AAL1 cleavage of the t-Bu ester while maintaining sufficient acidity to protonate and cleave the Boc carbamate[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc, t-Bu ester-protected substrate in anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Ensure the reaction flask is purged with nitrogen to prevent moisture ingress.

  • Acid Addition: Slowly add a commercially available solution of 4 M HCl in dioxane (10 equivalents relative to the substrate).

  • Kinetic Control: Stir the mixture strictly at 20–25 °C for exactly 30 minutes.

  • Validation Check (Self-Validation): Monitor the reaction via LC-MS. You should observe a mass shift of -100 Da (loss of Boc: -56 Da for isobutylene + -44 Da for CO₂). If you observe a mass shift of -156 Da , premature t-Bu ester cleavage is occurring; immediately cool the reaction to 0 °C.

  • Workup: Concentrate the mixture under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation. Triturate the resulting oil with cold anhydrous diethyl ether to precipitate the target compound as an HCl salt.

Protocol B: Buffered Silica Gel Chromatography for t-Bu Ester Preservation

Causality: Neutralizing the inherent acidity of silica gel prevents surface-catalyzed oxonium ion formation, completely halting premature t-Bu cleavage during purification.

Step-by-Step Methodology:

  • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry the silica gel in the TEA-spiked eluent. Pack the column and flush with at least 2 column volumes of the spiked eluent to ensure complete neutralization of silanol groups.

  • Loading: Dissolve your crude mixture in the minimum amount of TEA-spiked eluent and load it onto the column.

  • Elution & Validation: Elute the product. Verify the integrity of the t-Bu ester in the isolated fractions using ¹H NMR (look for the characteristic sharp 9H singlet at ~1.4–1.5 ppm).

Mechanistic Pathway of Acid-Catalyzed Cleavage

Understanding the AAL1 mechanism is crucial for troubleshooting. The rate-limiting step is the cleavage of the C-O bond to form the tert-butyl cation. Any condition that stabilizes this cation (polar solvents, high acid concentration) will accelerate premature cleavage.

Mechanism Ester t-Bu Ester (Stable) Protonation H+ Addition (Acidic Media) Ester->Protonation Oxonium Oxonium Ion Intermediate Protonation->Oxonium Cleavage C-O Bond Cleavage Oxonium->Cleavage Rate Limiting Products Carboxylic Acid + t-Butyl Cation Cleavage->Products Isobutylene Isobutylene (Gas) + H+ Products->Isobutylene Elimination

Acid-catalyzed AAL1 mechanistic pathway of t-butyl ester cleavage.

References

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal.
  • BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.
  • Jackson, R. W., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Pozzi, G., et al. (2005). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.
  • BenchChem Technical Support. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research.

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Technical Support Center: Purification of Peptides Containing D-Aminobutyric Acid (D-Abu)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Topic: Troubleshooting Purification & Isolation of D-Abu Peptides

Executive Summary: The D-Abu Challenge

Welcome to the technical support hub. You are likely here because your standard purification protocol (0.1% TFA/Water/Acetonitrile) is failing to resolve impurities, or your peptide is exhibiting unusual solubility behavior.

D-2-Aminobutyric acid (D-Abu) is a non-proteinogenic, chiral alpha-amino acid. It is often used as an isosteric replacement for Cysteine (to prevent disulfide bonding) or to induce specific conformational constraints.

The three most common failure modes with D-Abu peptides are:

  • Diastereomeric Contamination: Incomplete separation of the D-Abu peptide from the L-Abu impurity (originating from racemization or raw material impurity).

  • Hydrophobic Aggregation: D-isomers can disrupt native secondary structures (alpha-helices), exposing hydrophobic cores that lead to on-column precipitation.

  • Retention Shifts: D-Abu is more hydrophobic than Alanine but less than Valine; its inclusion shifts retention times unpredictably compared to all-L analogs.

Module 1: The "Twin Peak" Problem (Diastereomer Separation)

User Query: "I see a split peak or a heavy shoulder on my main peak. Mass spec confirms both have the exact same mass. How do I separate them?"

Root Cause Analysis

This is the hallmark of diastereomers. If your D-Abu raw material had trace L-Abu, or if racemization occurred during coupling, you now have two peptides that differ only by the spatial orientation of a single ethyl side chain. Standard C18 columns often fail to distinguish these subtle hydrophobicity differences.

Troubleshooting Protocol: The "Resolution Triad"

Do not simply run a flatter gradient. You must alter the selectivity of the separation system.

Step 1: Temperature Modulation (Thermodynamic Control)

Diastereomers often have different enthalpies of adsorption. Changing temperature can reverse or enhance selectivity.

  • Action: Run analytical scouts at 15°C and 60°C .

  • Insight: Lower temperatures often improve resolution for D/L isomers by reducing the kinetic energy of the interaction, allowing the stationary phase to "feel" the steric difference of the ethyl group.

Step 2: Buffer Switching (The Perchlorate Effect)

TFA is a "masking" agent. To separate diastereomers, you often need a chaotropic buffer that alters the solvation shell of the peptide.

  • Protocol: Switch from TFA to Sodium Perchlorate (NaClO₄) at low pH.

    • Buffer A: 50-100 mM NaClO₄ in Water (pH 2.5 with H₃PO₄).

    • Buffer B: Acetonitrile.[1][2][3][4]

  • Why it works: Perchlorate anions are large and chaotropic; they disrupt the hydration layer around the peptide, forcing a more intimate interaction with the C18 ligands, often resolving steric isomers that TFA misses [1].

Step 3: Stationary Phase Change

If C18 fails, the interaction is too dominated by hydrophobic bulk.

  • Action: Switch to a Phenyl-Hexyl column.

  • Mechanism: Phenyl columns engage in pi-pi interactions. The D-isomer often presents a different "face" to the phenyl ring than the L-isomer, creating a secondary separation mechanism beyond pure hydrophobicity.

Module 2: Solubility & Aggregation

User Query: "My peptide dissolves in water but precipitates when I inject it onto the HPLC. Pressure spikes and I lose the sample."

Root Cause Analysis

D-amino acids disrupt the hydrogen bonding network of alpha-helices. While this is often the biological goal, chemically it can prevent the peptide from folding into a soluble globule, leaving hydrophobic patches exposed. When the peptide hits the organic modifier (Acetonitrile) on the column, these patches aggregate.

Resolution Protocol: The "Solubility Matrix"

Use the following decision matrix to solubilize your peptide before injection.

Peptide CharacteristicPrimary Solvent StrategyAdditive for HPLC Mobile Phase A
Basic (Net +) 0.1% - 1.0% Acetic Acid0.1% TFA (Standard)
Acidic (Net -) 0.1% Ammonium Hydroxide10 mM Ammonium Bicarbonate (pH 7.5)*
Hydrophobic (D-Abu rich) 50% Acetic Acid or DMSOIsopropanol (5-10%)
Aggregating (Gel) 6M Guanidine HCl or HFIPHeating column to 60°C

*Note: If running at pH 7.5, ensure your column is silica-hybrid or polymer-based to prevent dissolution.

Critical Step for D-Abu Peptides: If the peptide contains D-Abu and is hydrophobic, add 1-5% Isopropanol or Hexafluoroisopropanol (HFIP) to both Mobile Phase A and B. This acts as a denaturant to keep the peptide linear and prevent on-column aggregation [2].

Module 3: Visual Troubleshooting Workflows

Workflow 1: Impurity Identification

Use this logic flow to determine if your impurity is a deletion sequence or a D-Abu stereoisomer.

Impurity_Workflow Start Issue: Impurity Peak Detected MassCheck Check Mass (LC-MS) Start->MassCheck SameMass Mass Matches Target? MassCheck->SameMass Deletion Impurity is Deletion/Adduct (Check Synthesis) SameMass->Deletion No (Mass differs) Isomer Impurity is Diastereomer (D- vs L-Abu) SameMass->Isomer Yes (Mass identical) Racemization Cause: Racemization Action: Optimize Coupling Isomer->Racemization Prevention Separation Action: Perchlorate Buffer & Low Temp HPLC Isomer->Separation Purification

Figure 1: Decision tree for identifying and treating D-Abu related impurities.

Workflow 2: Method Development for Chiral Resolution

Standard gradients rarely work for D/L separation. Follow this scouting protocol.

Method_Dev Input Crude D-Abu Peptide Std_Run Standard Run 0.1% TFA, 1% grad/min Input->Std_Run Eval Resolution (Rs) > 1.5? Std_Run->Eval Success Proceed to Prep Eval->Success Yes Opt1 Step 1: Flatten Gradient (0.25% B/min) Eval->Opt1 No (Co-elution) Opt2 Step 2: Change Temp (Try 15°C then 60°C) Opt1->Opt2 Rs still < 1.5 Opt3 Step 3: Change Buffer (TEAP or NaClO4) Opt2->Opt3 Rs still < 1.5 Opt3->Success Rs > 1.5

Figure 2: Step-by-step optimization for resolving difficult diastereomers.

Module 4: Frequently Asked Questions (FAQ)

Q: Why is D-Abu specifically prone to racemization? A: While D-Abu itself isn't chemically more labile than Alanine, the synthesis context matters. If you are coupling D-Abu onto a sterically hindered resin or amino acid, you might use longer activation times or stronger bases (like DIEA) which promote proton abstraction at the alpha-carbon.

  • Prevention:[5][6] Use Collidine instead of DIEA as the base during the coupling of the D-Abu residue to minimize base-catalyzed racemization [3].

Q: Can I use a chiral column for preparative purification? A: Yes, but it is expensive and capacity is low.

  • Recommendation: Use chiral columns (like Crown Ether or Polysaccharide phases) only for analytical QC to quantify the % D-impurity. For preparative work, optimize the achiral RP-HPLC conditions (using the Perchlorate/TEAP methods described above) to save cost.

Q: My D-Abu peptide elutes later than the L-Abu version. Is this normal? A: It varies, but often yes . D-amino acids can disrupt the "hydrophobic collapse" of a peptide.[7] If the L-version folds into a compact shape that hides hydrophobic residues, it may elute earlier. The D-version, unable to fold, exposes its hydrophobic D-Abu ethyl chain to the C18 column, increasing retention.

References

  • Separation of Peptide Diastereomers by RP-HPLC.

    • Source: V. J. Hruby et al.
    • Context: Establishes the use of perchlorate and phosphate buffers to resolve subtle chiral shifts in peptides.
    • Link:

  • Solubility Guidelines for Hydrophobic Peptides.

    • Source: Bachem Technical Guides.
    • Context: Protocols for using acetic acid and organic modifiers for aggregating peptides.[8]

    • Link:

  • Racemiz

    • Source: Carpino, L. A., et al.
    • Context: Identifies Collidine/TMP as superior bases for preventing racemiz
    • Link:

  • RP-HPLC of Peptides: Temper

    • Source: Mant, C. T., & Hodges, R. S. (CRC Press).
    • Context: The definitive text on how temperature modul
    • Link:

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of H-D-Abu-Otbu HCl and H-D-Abu-OMe HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of appropriate building blocks is paramount to success. The choice of protecting groups, in particular, dictates the overall synthetic strategy, influencing factors from reaction kinetics to the final deprotection and purification scheme. This guide provides an in-depth, objective comparison of two C-terminally protected D-α-aminobutyric acid (D-Abu) derivatives: the tert-butyl ester (H-D-Abu-Otbu HCl) and the methyl ester (H-D-Abu-OMe HCl).

The core difference between these two reagents lies in the nature of their carboxyl-protecting groups. The bulky tert-butyl (Otbu) group and the smaller methyl (OMe) group confer distinct chemical properties that have significant implications for their reactivity, stability, and application in peptide synthesis. This comparison will elucidate these differences through the lens of established chemical principles and provide a framework for their empirical evaluation.

Molecular Profiles and Structural Differences

At a fundamental level, both molecules provide the same D-Abu core, a non-proteinogenic amino acid often incorporated into peptide analogs to enhance metabolic stability or modulate biological activity. The key distinction is the ester group, which dictates the deprotection strategy.

PropertyThis compoundH-D-Abu-OMe HCl
IUPAC Name tert-butyl (2R)-2-aminobutanoate;hydrochloridemethyl (2R)-2-aminobutanoate;hydrochloride
Synonyms D-2-Aminobutyric acid tert-butyl ester HClD-2-Aminobutyric acid methyl ester HCl
Molecular Formula C₈H₁₈ClNO₂C₅H₁₂ClNO₂
Molecular Weight 195.69 g/mol 153.61 g/mol []
Primary Function C-terminal protected amino acid for peptide synthesisC-terminal protected amino acid for peptide synthesis
Key Feature Acid-labile tert-butyl esterEster removable by saponification

The Principle of Orthogonal Protection: A Tale of Two Esters

In modern peptide synthesis, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), an "orthogonal" protection scheme is essential.[2][3] This principle dictates that the various protecting groups used (for the N-terminus, C-terminus, and side chains) must be removable under distinct chemical conditions, allowing for selective deprotection at each step of the synthesis.[2][4]

The Otbu and OMe esters represent two different classes of protecting groups with divergent deprotection pathways, which is the most critical point of comparison.

  • This compound: The tert-butyl ester is the cornerstone of the widely used Fmoc/tBu strategy.[5] It is highly stable to the basic conditions (typically piperidine in DMF) required for the removal of the N-terminal Fmoc group.[4] However, it is readily cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step which also cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[4][6] This cleavage occurs via an E1 mechanism, forming a stable tert-butyl cation that is scavenged to prevent side reactions.[7]

  • H-D-Abu-OMe HCl: The methyl ester, in contrast, is stable to acidic conditions but is susceptible to cleavage under basic conditions via saponification (hydrolysis). This makes it fundamentally incompatible with the standard Fmoc/tBu SPPS workflow, as the piperidine used for Fmoc deprotection would also cleave the methyl ester. Its utility is therefore found primarily in solution-phase synthesis or in alternative strategies like Boc-SPPS where the final deprotection is performed with very strong acids (like HF) that would also cleave the methyl ester.

G cluster_0 Fmoc/tBu SPPS Workflow cluster_1 Protecting Group Stability Start Fmoc-Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/Base) Start->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA/Acid) Start->Final_Cleavage After final coupling Coupling Next Fmoc-AA Coupling Fmoc_Deprotection->Coupling Otbu H-D-Abu-Otbu Fmoc_Deprotection->Otbu Stable OMe H-D-Abu-OMe Fmoc_Deprotection->OMe Cleaved (Undesired) Coupling->Start Repeat n times End Purified Peptide Final_Cleavage->End Final_Cleavage->Otbu Cleaved Final_Cleavage->OMe Stable

Caption: Orthogonality of Otbu vs. OMe groups in a standard Fmoc/tBu SPPS workflow.

Comparative Experimental Protocols

To empirically validate the theoretical differences in reactivity, the following experimental protocols are designed for a head-to-head comparison.

G cluster_workflow Comparative Reactivity Workflow cluster_stability Protocol 1: Stability & Deprotection cluster_coupling Protocol 2: Peptide Coupling Efficiency start_otbu This compound p1_otbu Test Otbu Stability start_otbu->p1_otbu p2_otbu Couple Fmoc-Ala-OH to D-Abu-Otbu start_otbu->p2_otbu start_ome H-D-Abu-OMe HCl p1_ome Test OMe Stability start_ome->p1_ome p2_ome Couple Fmoc-Ala-OH to D-Abu-OMe start_ome->p2_ome analysis Comparative Analysis (HPLC, LC-MS, Yield) p1_otbu->analysis Deprotection Rate p1_ome->analysis Deprotection Rate p2_otbu->analysis Yield & Purity p2_ome->analysis Yield & Purity

Caption: Experimental workflow for comparing the reactivity of H-D-Abu-Otbu and H-D-Abu-OMe.

Protocol 1: Comparative Deprotection and Stability Analysis

Objective: To assess the stability of the tert-butyl and methyl ester protecting groups under standard acidic and basic conditions used in peptide synthesis.

Methodology:

  • Setup: Prepare four separate reaction vessels for each compound (this compound and H-D-Abu-OMe HCl), for a total of eight reactions. Dissolve an equal molar amount of each compound in a suitable solvent (e.g., DMF).

  • Neutralization: To each vessel, add one equivalent of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to neutralize the HCl salt.

  • Condition A (Acidic Cleavage): To one set of vessels (one Otbu, one OMe), add a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Condition B (Fmoc Deprotection Conditions): To a second set of vessels, add 20% piperidine in DMF.

  • Condition C (Saponification): To a third set of vessels, add 2 equivalents of lithium hydroxide (LiOH) in a 3:1 THF:water mixture.

  • Condition D (Control): The final set of vessels will contain only the neutralized amino acid ester in DMF as a control.

  • Monitoring and Analysis:

    • Maintain all reactions at room temperature.

    • At timed intervals (e.g., 0, 15 min, 1h, 4h, 24h), withdraw an aliquot from each reaction.

    • Quench the reaction where appropriate (e.g., neutralize acidic/basic aliquots).

    • Analyze each aliquot by HPLC or LC-MS to quantify the percentage of starting material remaining and the formation of the deprotected product, D-Abu-OH.

Protocol 2: Comparative Peptide Coupling Efficiency

Objective: To compare the performance of this compound and H-D-Abu-OMe HCl as nucleophiles in a standard peptide coupling reaction.

Methodology:

  • Reagents:

    • N-terminally protected amino acid: Fmoc-L-Ala-OH (1.0 equivalent)

    • C-terminal components: this compound (1.1 equivalents) and H-D-Abu-OMe HCl (1.1 equivalents)

    • Coupling Reagent: HATU (1.1 equivalents)[8]

    • Base: DIPEA (2.2 equivalents)

    • Solvent: Anhydrous DMF

  • Reaction Setup: Two parallel reactions will be conducted under identical conditions.

  • Activation: In each reaction vessel, dissolve Fmoc-L-Ala-OH and HATU in DMF. Stir for 2-3 minutes to pre-activate the carboxylic acid.

  • Neutralization and Coupling:

    • In separate vials, dissolve this compound and H-D-Abu-OMe HCl in DMF and add DIPEA to neutralize the hydrochloride salt.

    • Add the neutralized D-Abu ester solution to its respective activated Fmoc-L-Ala-OH mixture.

  • Monitoring and Workup:

    • Monitor the reaction for the consumption of Fmoc-L-Ala-OH using TLC or a rapid LC-MS analysis.

    • Once the reaction is complete, perform a standard aqueous workup to remove excess reagents and byproducts.

    • Isolate the crude dipeptide product (Fmoc-Ala-D-Abu-Otbu and Fmoc-Ala-D-Abu-OMe).

  • Analysis:

    • Determine the crude and purified yield of each dipeptide.

    • Assess the purity of the final products by HPLC.

    • (Optional) Perform chiral HPLC analysis to quantify any potential racemization of the D-Abu residue, although this is primarily influenced by the coupling reagent.[9]

Summary of Expected Outcomes and Performance

Based on established principles of peptide chemistry, the following outcomes are anticipated from the described experiments.[5][10]

Table 1: Expected Deprotection/Stability Results

ConditionThis compoundH-D-Abu-OMe HClRationale
A: TFA (Strong Acid) Complete Cleavage Stable The Otbu group is designed to be labile to strong acids, while simple alkyl esters are generally resistant.
B: Piperidine (Base) Stable Slow Cleavage (Saponification) The sterically hindered Otbu ester is resistant to nucleophilic attack by piperidine. The OMe ester will undergo slow base-catalyzed hydrolysis.
C: LiOH (Strong Base) Very Slow/No Cleavage Complete Cleavage (Saponification) The steric bulk of the Otbu group significantly hinders saponification. The OMe ester is readily hydrolyzed by strong bases.

Table 2: Expected Peptide Coupling Performance

ParameterThis compoundH-D-Abu-OMe HClRationale
Coupling Rate Good to ExcellentExcellentThe bulky Otbu group may introduce slight steric hindrance, potentially slowing the reaction compared to the OMe group.[5] However, modern coupling reagents like HATU are highly effective and often mitigate this difference.[8][11]
Expected Yield High (>95%)High (>95%)With efficient coupling reagents, both reactions are expected to proceed to completion, yielding high amounts of the desired dipeptide.
Racemization Risk LowLowThe primary determinant of racemization is the coupling method and additives, not the C-terminal ester.[9] Both are expected to perform similarly in this regard.
Side Reactions LowPotential for ester hydrolysis if excess base or extended reaction times are used.The stability of the Otbu group under coupling conditions is a key advantage.

Conclusion and Recommendations for Selection

The choice between this compound and H-D-Abu-OMe HCl is not a matter of which is "better," but which is appropriate for the chosen synthetic strategy.

Choose this compound for:

  • Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS): This is the primary and intended application. Its stability to basic Fmoc deprotection conditions and clean, specific cleavage with TFA make it the ideal and logical choice for this methodology.[4][5]

  • Syntheses Requiring Orthogonal Protection: When a C-terminal group that is stable to bases and nucleophiles but labile to acid is required.

Choose H-D-Abu-OMe HCl for:

  • Solution-Phase Synthesis: Where purification after each step is feasible and deprotection via saponification can be performed without compromising other protecting groups.

  • Synthesis of Peptide Esters: When the final desired product is a C-terminal methyl ester.

  • Specific Boc-Chemistry Protocols: Where final deprotection with strong acid would cleave the methyl ester alongside other protecting groups.

References

  • PubChem. H-D-Ser(tBu)-OtBu.HCl. Available from: [Link]

  • PubChem. H-D-Val-OtBu hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. 5.2.8: Peptide Synthesis. Available from: [Link]

  • PubChem. H-D-Lys(Z)-OMe HCl. Available from: [Link]

  • Aapptec Peptides. SYNTHESIS NOTES. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]

  • Wiley-VCH. 1 Protection Reactions. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Willingdon College, Sangli. Protection and deprotection. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available from: [Link]

Sources

Unmasking Epimerization: A Comprehensive Guide to Validating D-Amino Acids in Synthesized Peptides Using Marfey’s Reagent

Author: BenchChem Technical Support Team. Date: March 2026

During solid-phase peptide synthesis (SPPS), the activation of amino acids—particularly via uronium or aminium salts like HATU—can lead to the formation of an oxazolone intermediate, significantly increasing the risk of epimerization. The unintended incorporation of D-amino acids can drastically alter a therapeutic peptide's secondary structure, target affinity, and immunogenicity.

As a Senior Application Scientist, I approach chiral purity not just as a regulatory checkbox, but as a fundamental chemical geometry problem. To accurately quantify chiral purity, analytical workflows must be self-validating systems . We cannot simply measure D-amino acids; we must definitively prove whether those D-amino acids originated from the synthesis process or were artificially generated during our own analytical sample preparation.

This guide objectively evaluates the use of [1] against alternative methodologies, detailing the mechanistic causality and step-by-step protocols required to establish a self-validating chiral analysis workflow.

Mechanistic Overview: The Causality of Marfey's Derivatization

Chiral enantiomers (L- and D-amino acids) possess identical physicochemical properties in an achiral environment, making direct separation on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns impossible.

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) elegantly bypasses this limitation through pre-column derivatization.

  • The Reaction Mechanism: Under mildly alkaline conditions (pH ~8.0), the unprotonated primary amine of the target amino acid acts as a nucleophile. It attacks the electron-deficient aromatic ring of FDAA (activated by highly electron-withdrawing nitro groups), displacing the fluorine atom via nucleophilic aromatic substitution[2].

  • The Causality of Separation: Because FDAA is optically pure (containing an L-alanine amide moiety), its reaction with a racemic mixture of amino acids generates diastereomers (e.g., L-FDAA-L-AA and L-FDAA-D-AA)[2]. These diastereomers exhibit distinct intramolecular hydrogen bonding. The D-amino acid derivatives typically form stronger intramolecular bonds between the carboxyl group and the nitro groups, shielding their polarity from the solvent[1]. Consequently, the less polar D-derivatives interact more strongly with the hydrophobic stationary phase of a C18 column and consistently elute after their corresponding L-derivatives[1].

Advanced Variants: FDAA vs. FDLA

While FDAA is the industry standard, advanced variants like L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide) substitute the alanine moiety with leucine[3]. The bulkier, more hydrophobic isobutyl group of leucine enhances chromatographic resolution and provides superior ionization efficiency and signal-to-noise ratios in electrospray ionization mass spectrometry (ESI-MS)[3][4].

The Self-Validating Protocol: Deuterated Hydrolysis

To analyze the constituent amino acids, a synthetic peptide must first be hydrolyzed. However, the harsh acidic conditions required to cleave peptide bonds (e.g., 6 M HCl at 110°C) inherently induce a baseline level of amino acid racemization[5][6]. If you detect D-amino acids in your sample, how do you know they weren't created by your own acid hydrolysis?

The Solution: By performing the hydrolysis in a deuterated acid environment (DCl in D₂O, or HCl-d₁/CD₃COOD), any amino acid that undergoes racemization during the hydrolysis process will incorporate a deuterium atom at its α-carbon via enolization[5][6]. This shifts the mass of the hydrolysis-induced D-amino acid by +1 Da. During LC-MS analysis, these +1 Da artifacts are filtered out using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), ensuring that only the "true" D-amino acids originating from the synthesis process are quantified[6].

Comparison Guide: Alternatives for Chiral Analysis

When establishing a chiral analysis workflow, scientists must weigh resolution, cost, and MS-compatibility. Below is an objective comparison of Marfey's derivatization against Chiral Stationary Phase (CSP) HPLC and Chiral GC-MS.

Table 1: Comparison of Chiral Analysis Methodologies

FeatureMarfey's Reagent (FDAA/FDLA) + LC-MSChiral Stationary Phase (CSP) HPLCChiral GC-MS
Separation Mechanism Pre-column derivatization into diastereomers; achiral C18 separation.Direct enantiomeric resolution via chiral column interactions.Pre-column derivatization into volatile diastereomeric esters.
Self-Validation High: Deuterated hydrolysis definitively isolates synthesis-induced epimerization.Low: Cannot distinguish hydrolysis artifacts without parallel MS integration.Moderate: Requires complex isotopic labeling and harsh vaporization.
Column Cost & Versatility Low cost; utilizes standard, highly versatile C18 columns.High cost; columns are often highly specific to certain amino acid classes.Moderate cost; requires dedicated GC columns.
MS Compatibility Excellent (FDLA variant yields highly robust ESI-MS signals).Poor (many chiral mobile phases suppress ionization).Excellent (EI-MS).
Drawbacks Requires a 90-minute derivatization step; bifunctional AAs (e.g., Lys) can form multiple peaks.Limited solvent choices; lower sensitivity for trace impurities.Thermally labile amino acids may degrade during vaporization.

Experimental Workflow & Protocols

Below is the self-validating workflow utilizing deuterated hydrolysis and Marfey's derivatization.

G Peptide Synthetic Peptide (Contains suspected D-AA) Hydrolysis Acid Hydrolysis (DCl / D2O, 110°C) Peptide->Hydrolysis FreeAA Free Amino Acids (L-AA, D-AA, and +1 Da Racemized AA) Hydrolysis->FreeAA Cleaves peptide bonds Deuterium tags artifacts Derivatization Marfey's Derivatization (L-FDAA or L-FDLA, pH 8.0, 40°C) FreeAA->Derivatization Diastereomers Diastereomeric Mixture (L-Mar-L-AA & L-Mar-D-AA) Derivatization->Diastereomers Forms UV/MS active diastereomers LCMS LC-MS Analysis (Achiral C18 Column) Diastereomers->LCMS Data Quantification of Chiral Purity (Excluding +1 Da artifacts) LCMS->Data Resolves L vs D Filters out +1 Da

Workflow for chiral purity validation using Marfey's reagent and LC-MS.

Step-by-Step Methodology

Part A: Deuterated Acid Hydrolysis

  • Place 100 µg of the synthetic peptide into a heavy-walled borosilicate glass hydrolysis tube.

  • Add 200 µL of 6 M DCl in D₂O (or HCl-d₁ in CD₃COOD)[5].

  • Evacuate the tube, flush with argon to prevent oxidative degradation of sensitive amino acids (e.g., Trp, Met), and seal.

  • Incubate at 110°C for 18–24 hours[6].

  • Cool to room temperature and evaporate the acid completely under a gentle stream of nitrogen.

Part B: Marfey’s Derivatization

  • Resuspend the dried amino acid hydrolysate (approx. 5 µmol total amino acids) in 100 µL of LC-MS grade water inside a reaction vial[1].

  • Add 200 µL of a 1% (w/v) solution of L-FDAA (or L-FDLA) in acetone[1]. Causality: Acetone ensures the hydrophobic reagent remains in solution while maintaining miscibility with the aqueous sample.

  • Add 40 µL of 1.0 M Sodium Bicarbonate (NaHCO₃)[1]. Causality: This raises the pH to ~8.0, deprotonating the α-amines to activate them for nucleophilic attack.

  • Incubate the mixture at 40°C for 1 hour with continuous agitation[1][2].

  • Quench the reaction by adding 20 µL of 2.0 M HCl[1]. Causality: Neutralizing the base stops the reaction and prevents the degradation of the newly formed diastereomers.

  • Dilute the sample with mobile phase (e.g., 50% Methanol/Water) and filter through a 0.22 µm PTFE syringe filter prior to LC-MS injection[3].

Quantitative Data Interpretation

When analyzing the LC-MS data, the mass spectrometer acts as the ultimate gatekeeper. By extracting the specific m/z for each amino acid derivative, you can quantify the peaks. Any peak exhibiting a +1 Da shift must be excluded from the synthesis impurity calculation, as it represents an artifact of the hydrolysis process.

Table 2: Representative LC-MS Data for L-FDAA Derivatized Amino Acids

Amino AcidExpected Elution OrderMass Shift (Synthesis Origin)Mass Shift (Hydrolysis Artifact)
Alanine (Ala) L-Ala < D-AlaStandard [M-H]⁻+1 Da [M-H+D]⁻
Phenylalanine (Phe) L-Phe < D-PheStandard [M-H]⁻+1 Da[M-H+D]⁻
Serine (Ser) L-Ser < D-SerStandard[M-H]⁻+1 Da [M-H+D]⁻
Aspartic Acid (Asp) L-Asp < D-AspStandard [M-H]⁻+1 Da[M-H+D]⁻

Note: Bifunctional amino acids (such as Lysine and Tyrosine) possess multiple reactive sites and may form di-substituted Marfey's derivatives. This requires careful stoichiometric control and specific MS monitoring for the di-adduct masses[2].

References

  • Goodlett, D. R., et al. "Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry." PubMed. URL:[Link]

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids (Springer). URL:[Link]

  • Fujii, K., et al. "Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA)." MDPI. URL:[Link]

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac. URL:[Link]

Sources

Technical Comparison: OtBu vs. OMe Protection for D-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of therapeutic peptides and peptidomimetics, D-amino acids are critical for inducing specific secondary structures (e.g.,


-turns) and enhancing proteolytic stability. However, their integration presents a unique chemical challenge: maintaining stereochemical integrity.

This guide objectively compares tert-butyl esters (OtBu) and methyl esters (OMe) as protecting groups for D-amino acids. While OMe esters are cost-effective and chemically simple, OtBu protection is chemically superior for high-value drug development due to three decisive factors:

  • Suppression of Racemization: OtBu steric bulk minimizes

    
    -proton abstraction and oxazolone formation.
    
  • Prevention of Diketopiperazine (DKP): OtBu esters effectively block the intramolecular aminolysis pathway common in D-amino acid dipeptides.

  • Orthogonality: OtBu allows for mild acidolytic cleavage, avoiding the harsh saponification conditions required for OMe that frequently degrade D-isomers.

Critical Analysis: Mechanisms of Failure & Protection

The Racemization Risk

The primary failure mode in D-amino acid chemistry is the loss of optical purity (epimerization). This occurs via two main mechanisms: direct enolization (base-catalyzed) and 5(4H)-oxazolone formation (during activation).

Why OtBu Outperforms OMe:

  • Steric Shielding: The bulky tert-butyl group creates a "steric umbrella" around the

    
    -carbon. This hinders the approach of bases required to abstract the 
    
    
    
    -proton, significantly lowering the rate of enolization compared to the unhindered methyl ester.
  • Avoidance of Saponification: OMe removal requires strong bases (LiOH/NaOH). D-amino acids are particularly prone to epimerization under these conditions. OtBu is removed via acidolysis (TFA/HCl), a pathway that leaves the chiral center untouched.

Comparative Data: Racemization during Deprotection

Data synthesized from comparative acidolysis vs. saponification studies (e.g., Benoiton et al., Can. J. Chem).

Protecting GroupDeprotection ConditionMechanismRacemization Risk (%)
OMe (Methyl) NaOH / MeOH (Saponification)Base-catalyzed Enolization18% - 24%
OtBu (tert-Butyl) TFA / DCM (Acidolysis)E1 Elimination< 0.2%
OtBu (tert-Butyl) 4N HCl / DioxaneAcidolysis< 0.5%
Diketopiperazine (DKP) Formation

D-amino acids, particularly when coupled to Proline or Glycine, induce turn structures that bring the N-terminus and C-terminal ester into close proximity. This facilitates DKP formation —a side reaction where the peptide cyclizes and cleaves itself from the chain.[1]

The OtBu Advantage: The formation of DKP is a nucleophilic attack on the ester carbonyl. The tert-butyl group is electronically poorer as a leaving group and, more importantly, sterically massive. It acts as a kinetic trap, rendering the ester carbonyl inaccessible to the N-terminal amine.

DKP_Mechanism cluster_legend Kinetic Outcome Start Dipeptide Ester (H-AA2-AA1-OR) Transition Nucleophilic Attack (N-term -> Ester Carbonyl) Start->Transition Spontaneous Cyclization DKP Diketopiperazine (Cyclic Side Product) Transition->DKP R = Me (Fast) Low Steric Hindrance Peptide Intact Peptide (Desired) Transition->Peptide R = tBu (Blocked) Steric Clash Prevents Attack

Figure 1: Kinetic competition between DKP formation (favored by OMe) and peptide stability (enforced by OtBu).[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of H-D-AA-OtBu (Isobutylene Method)

This method is preferred over OMe preparation (SOCl2/MeOH) as it avoids acidic methanolysis which can degrade sensitive side chains.

Reagents:

  • D-Amino Acid (Z-protected or Fmoc-protected)[3][4]

  • Isobutylene gas (condensed)

  • Conc.

    
     (Catalyst)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Setup: Place 10 mmol of Z-D-Amino Acid in a pressure-rated vessel. Dissolve in 20 mL dry DCM.

  • Condensation: Cool the vessel to -78°C (dry ice/acetone). Condense ~20 mL of isobutylene into the flask.

  • Catalysis: Add 0.5 mL conc.

    
     slowly.
    
  • Reaction: Seal the vessel securely. Allow to warm to room temperature (25°C) and stir for 24–48 hours. Validation: Solution should become clear.

  • Quench: Cool to 0°C. Carefully open and pour into excess cold 5%

    
     solution (Caution: Gas evolution).
    
  • Workup: Extract with DCM (3x). Wash organics with water and brine. Dry over

    
    .
    
  • Deprotection (Z group): Hydrogenate (H2, Pd/C) in MeOH to yield free H-D-AA-OtBu.

Protocol B: Orthogonal Deprotection (The Acid Test)

Demonstrates the clean removal of OtBu without affecting stereochemistry.

Reagents:

  • Peptide-OtBu substrate[5][6][7]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS) - Scavenger

  • Water[8][9][10]

Step-by-Step:

  • Cocktail Prep: Prepare a solution of TFA/TIPS/H2O (95:2.5:2.5 v/v/v).

  • Cleavage: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).

  • Incubation: Stir at room temperature for 60–90 minutes.

    • Checkpoint: Monitor by HPLC.[6][11] OtBu removal is usually complete within 60 mins. OMe would remain untouched here.

  • Precipitation: Add reaction mixture dropwise into cold diethyl ether (-20°C).

  • Isolation: Centrifuge the precipitate. Wash 3x with ether. Lyophilize.

Strategic Selection Guide

Use the decision matrix below to select the appropriate protection for your specific D-amino acid workflow.

FeatureOtBu (tert-Butyl) OMe (Methyl) Verdict
Fmoc SPPS Compatibility Excellent (Removed with TFA)Poor (Requires orthogonal base cleavage)OtBu
Boc SPPS Compatibility Good (Stable to TFA, removed by HF/TFMSA)Good (Stable to TFA, removed by saponification)Neutral
Base Stability High (Stable to Piperidine/DBU)Low (Susceptible to hydrolysis/DKP)OtBu
Cost ModerateLowOMe
Racemization Risk Low (Acidic cleavage)High (Basic cleavage)OtBu
Visualizing the Workflow Advantage

The following diagram illustrates why OtBu is the standard for modern Fmoc solid-phase peptide synthesis (SPPS), whereas OMe introduces a "dead end" requiring risky chemical interventions.

Workflow_Comparison Start Peptide Synthesis Strategy OtBu_Node OtBu Protection Start->OtBu_Node OMe_Node OMe Protection Start->OMe_Node TFA_Step TFA Cleavage (Global Deprotection) OtBu_Node->TFA_Step Standard Protocol Result_OtBu Pure D-Peptide Acid (>99% ee) TFA_Step->Result_OtBu Base_Step LiOH Saponification (pH 12-13) OMe_Node->Base_Step Required Step Risk_Step Racemization & Side Reactions Base_Step->Risk_Step Result_OMe Contaminated Product (D/L Mixtures) Risk_Step->Result_OMe High Probability

Figure 2: Workflow impact of protection choice. OtBu aligns with standard global deprotection; OMe requires a hazardous post-synthetic step.

References

  • BenchChem. (2025).[12][13][6][14] The Indispensable Role of the t-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from 14

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Retrieved from 8

  • CSIC. (2020). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from 1

  • ResearchGate. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.[15] Retrieved from 15

  • Peptide.com. (2024). Amino Acid Derivatives for Peptide Synthesis: Sidechain Protecting Groups.[4] Retrieved from 4

Sources

Comparative Stability Guide: H-D-Abu-Otbu HCl vs. H-D-Abu-OBzl HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of peptide therapeutics and peptidomimetics, D-2-Aminobutyric acid (D-Abu) serves as a critical non-proteinogenic building block, often used to introduce conformational constraints or enhance metabolic stability. The choice between its tert-butyl ester (H-D-Abu-Otbu HCl ) and benzyl ester (H-D-Abu-OBzl HCl ) forms is not merely a matter of preference but a strategic decision dictated by the orthogonality required for the synthesis campaign.

This guide objectively compares the stability profiles of these two intermediates. While both are supplied as hydrochloride salts to ensure shelf stability, their behavior under reaction conditions (acidic, basic, and reductive) differs fundamentally.

FeatureThis compound H-D-Abu-OBzl HCl
Protecting Group tert-Butyl ester (OtBu)Benzyl ester (OBzl)
Primary Lability Acid (TFA, HCl)Hydrogenolysis (

/Pd), Strong Acid (HF)
Base Stability High (Steric hindrance)Low (Saponification prone)
Primary Application Fmoc SPPS (Side-chain/C-term)Boc SPPS, Solution Phase
Hygroscopicity ModerateModerate to High

Chemical Stability & Mechanistic Profiling[1]

To select the correct derivative, one must understand the causality behind their degradation. The stability difference is driven by the electronic and steric nature of the ester alkoxy group.

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent cleavage pathways for OtBu and OBzl esters, highlighting the orthogonality that defines their usage.

StabilityPathways OtBu H-D-Abu-Otbu (tert-Butyl Ester) Acid_Mild Mild Acid (TFA, 50%) OtBu->Acid_Mild Rapid Cleavage (E1 Mechanism) Base Base/Saponification (NaOH, LiOH) OtBu->Base Steric Resistance H2 Hydrogenolysis (H2, Pd/C) OtBu->H2 Inert OBzl H-D-Abu-OBzl (Benzyl Ester) OBzl->Acid_Mild Stable Acid_Strong Strong Acid (HF, TFMSA) OBzl->Acid_Strong Cleavage OBzl->Base Rapid Hydrolysis (BAc2 Mechanism) OBzl->H2 Clean Cleavage Cleaved H-D-Abu-OH (Free Acid) Acid_Mild->Cleaved Stable Stable/Intact Acid_Mild->Stable Acid_Strong->Cleaved Base->Cleaved Base->Stable H2->Cleaved H2->Stable

Caption: Divergent stability profiles of D-Abu esters. Blue paths indicate OtBu sensitivity; Red paths indicate OBzl sensitivity.

The tert-Butyl Effect (OtBu)

The tert-butyl group degrades via an E1 acid-catalyzed elimination . The protonation of the ester oxygen leads to the formation of a stable tert-butyl carbocation and the free carboxylic acid.

  • Implication: It is incompatible with Trifluoroacetic Acid (TFA).

  • Advantage: The bulky tert-butyl group provides immense steric protection against nucleophilic attack, making it highly resistant to basic hydrolysis (saponification) compared to methyl or benzyl esters.

The Benzyl Effect (OBzl)

The benzyl ester is a primary ester. It does not form a stable carbocation under mild acidic conditions (like TFA) but can be cleaved by strong acids (HF) or catalytic hydrogenolysis .

  • Implication: It is perfectly stable in TFA, making it the standard for Boc-chemistry where TFA is used to remove the N-terminal Boc group.

  • Vulnerability: Lacking steric bulk, it is susceptible to base-catalyzed hydrolysis (

    
     mechanism).
    

Experimental Validation: Stability Protocols

The following protocols are designed to validate the stability claims of these specific D-Abu derivatives in your own laboratory. These are self-validating systems using TLC or HPLC monitoring.

Protocol A: Acidolytic Stability (TFA Challenge)

Objective: To confirm compatibility with Fmoc vs. Boc cleavage cocktails.

  • Preparation: Dissolve 10 mg of this compound and 10 mg of H-D-Abu-OBzl HCl in separate vials containing 1 mL of 95% TFA / 2.5% TIS / 2.5%

    
     .
    
  • Incubation: Stir at room temperature (

    
    ).
    
  • Sampling: Take aliquots at

    
     min, 
    
    
    
    min, and
    
    
    hours.
  • Analysis: Dilute aliquots 1:100 in acetonitrile and inject into HPLC (C18 column, Gradient 5-95% ACN).

  • Expected Result:

    • OtBu: >99% conversion to H-D-Abu-OH (Free acid) within 30 minutes.

    • OBzl: <1% degradation after 2 hours.

Protocol B: Hydrolytic Stability (Saponification Challenge)

Objective: To determine stability during base-mediated synthesis steps.

  • Preparation: Dissolve 10 mg of each compound in 1 mL of THF/Water (1:1) .

  • Induction: Add 2 equivalents of 1M LiOH .

  • Monitoring: Stir at room temperature. Monitor via TLC (System:

    
     90:8:2) every 15 minutes.
    
  • Expected Result:

    • OtBu: Remains largely intact (>90%) after 2 hours due to steric hindrance.

    • OBzl: Rapid hydrolysis to H-D-Abu-OH (<50% remaining) within 30-60 minutes.

Comparative Data Summary

The table below synthesizes experimental expectations based on standard protecting group chemistry [1][2].

ConditionParameterThis compound H-D-Abu-OBzl HCl
50% TFA / DCM Half-life (

)
< 5 min (Labile)> 24 hours (Stable)
1M NaOH / MeOH Half-life (

)
> 4 hours (Resistant)< 20 min (Labile)

/ Pd-C (1 atm)
StabilityStableLabile (Cleaves)
Piperidine (20% in DMF) StabilityStable (Fmoc deprotection compatible)Stable
Storage (Solid State) Shelf Life>2 Years (Desiccated)>2 Years (Desiccated)
Hygroscopicity Physical PropertyModerateModerate (Salt form dependent)

Selection Guide: Which One to Choose?

Your choice must align with your synthesis strategy.

Choose this compound if:
  • Strategy: You are using Fmoc SPPS .

  • Workflow: You need the side chain or C-terminus to survive repeated treatments with piperidine (base) but cleave cleanly with TFA at the end of the synthesis.

  • Orthogonality: You require orthogonality to Benzyl-based protection (e.g., Z-groups) or Alloc groups.

Choose H-D-Abu-OBzl HCl if:
  • Strategy: You are using Boc SPPS .

  • Workflow: You need the ester to survive repeated treatments with TFA (used to remove Boc groups) and will cleave it at the very end using HF or TFMSA.

  • Solution Phase: You plan to remove the ester via Hydrogenolysis (

    
    ) under neutral conditions, avoiding harsh acids entirely.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • BenchChem. (2025).[1][2] A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups.

  • Sigma-Aldrich. (n.d.). Product Specification: H-D-Ser(tBu)-OtBu.HCl.

  • ChemicalBook. (2025). H-ABU-OTBU HCL Properties and Stability.

Sources

Comprehensive Characterization Guide: H-D-Abu-Otbu HCl Purity via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Molecule: H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) CAS: 80060-00-0 (D-isomer context)

Executive Summary: The Case for qNMR in Amino Acid Ester Analysis

In the high-stakes environment of peptide synthesis and drug development, the purity of building blocks like This compound is non-negotiable. While HPLC remains the workhorse for trace impurity profiling, it often fails to detect inorganic salts, moisture, and residual solvents that critically impact stoichiometry during coupling reactions.

As a Senior Application Scientist, I advocate for a Quantitative NMR (qNMR) centric approach. Unlike chromatography, which relies on relative response factors and available reference standards, qNMR provides a direct, absolute measurement of purity (mass balance) by leveraging the physics of nuclear spin. This guide outlines a self-validating NMR protocol and objectively compares it against traditional alternatives like HPLC and Titration.

Technical Methodology: A Self-Validating qNMR Protocol

To ensure scientific integrity, we utilize a Internal Standard (IS) method. This protocol is designed to be self-validating: if the IS signal is degraded or shifted, the assay is immediately flagged as invalid.

Experimental Workflow

The following diagram illustrates the critical path for sample preparation and data acquisition, ensuring minimal degradation of the labile ester moiety.

G Start Raw Material This compound Weighing Precision Weighing (+/- 0.01 mg) Start->Weighing IS_Add Add Internal Standard (Maleic Acid/TCNB) Weighing->IS_Add Solvation Solvation in DMSO-d6 (Avoid D2O for Esters) IS_Add->Solvation Critical: Keep Dry Acquisition 1H NMR Acquisition (d1 > 5*T1) Solvation->Acquisition Immediate Run Processing Phase/Baseline Corr. & Integration Acquisition->Processing Result Purity Calculation (Mass Balance) Processing->Result

Figure 1: Optimized qNMR workflow for labile amino acid esters. Note the specific exclusion of D2O to prevent hydrolysis during analysis.

Detailed Protocol Steps
  • Internal Standard Selection: Use Maleic Acid (

    
     6.2 ppm, singlet) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Maleic acid is preferred for DMSO-d6 solubility, but ensure its peak does not overlap with the Ammonium signal.
    
  • Sample Preparation:

    • Weigh

      
       10-15 mg of this compound into a clean vial.
      
    • Weigh

      
       5-10 mg of Internal Standard (IS) with precision.
      
    • Dissolve in 0.6 mL DMSO-d6 .

    • Expert Insight: Do not use

      
       or 
      
      
      
      . The ester is susceptible to hydrolysis, and the exchangeable ammonium protons (
      
      
      ) vital for salt confirmation will disappear in protic deuterated solvents [1].
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (d1):

      
       seconds (Must be 
      
      
      
      of the slowest relaxing nucleus, usually the IS).
    • Scans (ns): 16 or 32 (High S/N required for integration).

    • Temperature: 298 K (25°C).

Spectral Analysis & Data Interpretation

The following table details the expected chemical shifts for this compound in DMSO-d6. Deviations >0.05 ppm may indicate pH changes or free-basing.

Chemical Shift Assignments
MoietyType

(ppm)
MultiplicityIntegrationAssignment Logic

-CH3
Alkyl0.92Triplet (

Hz)
3HTerminal methyl of ethyl group.
t-ButylEster1.46Singlet9HStrong diagnostic singlet; integral reference.

-CH2
Alkyl1.85Multiplet2HDiastereotopic potential, often complex multiplet.

-CH
Core3.95Multiplet/Triplet1HDeshielded by adjacent

and Carbonyl.

Amine Salt8.60Broad Singlet3HVisible only in DMSO; confirms HCl salt form.
Impurity Profiling
  • H-D-Abu-OH (Free Acid): Look for loss of t-Butyl singlet at 1.46 ppm and appearance of broad OH peaks.

  • Residual Solvents: Common synthesis solvents include Dioxane (

    
     3.57 s) or Diethyl Ether (
    
    
    
    1.09 t, 3.38 q) [2].
  • Counter-ion Stoichiometry: Integration of the

    
     signal (approx 8.6 ppm) relative to the 
    
    
    
    -CH (3.95 ppm) should be 3:1. A lower ratio suggests partial loss of HCl (free base formation).

Comparative Analysis: qNMR vs. Alternatives

This section objectively compares qNMR against HPLC and Elemental Analysis (EA), the two most common alternatives.

Performance Matrix
FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Purity (w/w%)Chromatographic Purity (Area%)Elemental Composition (%)
Reference Standard Not Required for analyte (uses IS)Required for quantitationNot Required
Specificity High (Structural proof)Medium (Retention time only)Low (Cannot distinguish isomers)
Salt Detection Direct (

integration)
Invisible (Salts elute in void)Indirect (via Cl% calculation)
Moisture/Solvent Detected & QuantifiedOften InvisibleInterferences with results
Sample Req. ~10 mg (Recoverable*)< 1 mg (Destructive)~2-5 mg (Destructive)

*Sample is recoverable if no internal standard is added directly, or if using ERETIC/electronic reference methods.

Expert Commentary
  • Why HPLC fails for "True" Purity: HPLC-UV reports purity based on UV absorption. If your sample contains 5% inorganic salt (NaCl) or 3% water, HPLC will still report "99.9% purity" because those contaminants are UV-silent. qNMR sees the entire protonated mass, providing a "potency" value that accounts for non-chromophoric impurities [3].

  • The Role of Elemental Analysis: EA is excellent for confirming the Nitrogen/Carbon ratio, but it cannot distinguish between the product and a mixture of precursors that happens to match the theoretical percentages. It is best used as a confirmatory technique alongside NMR.

Advanced Characterization: Chiral Purity

Standard 1H NMR cannot distinguish between D-Abu and L-Abu enantiomers. If enantiomeric excess (ee%) is a critical quality attribute (CQA), you must employ one of the following "Advanced NMR" techniques or revert to Chiral HPLC.

Chiral Solvating Agents (CSA)

Addition of a chiral solvating agent, such as (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate , to the NMR tube can induce magnetic non-equivalence in the enantiomers.

  • Mechanism: Formation of transient diastereomeric complexes.

  • Observation: The

    
    -CH or t-Butyl signals will split into two distinct peaks (one for D, one for L).
    
  • Integration: The ratio of these split peaks allows for calculation of ee% directly in the NMR tube without derivatization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Comparative Hydrolysis Rates of tert-Butyl vs. Ethyl Esters of D-Abu: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptides and small-molecule therapeutics, D-α-aminobutyric acid (D-Abu) requires precise carboxyl-group protection to prevent unwanted side reactions. The choice between an ethyl ester (OEt) and a tert-butyl ester (OtBu) dictates the downstream deprotection strategy. Because these two protecting groups operate via fundamentally different chemical mechanisms—base-catalyzed saponification versus acid-catalyzed unimolecular cleavage—they offer a highly reliable system of orthogonal reactivity.

This guide provides an objective comparison of their hydrolysis rates, mechanistic pathways, and validated laboratory protocols designed for researchers and drug development professionals.

Mechanistic Divergence & Causality

The stark difference in hydrolysis rates between ethyl and tert-butyl esters is a textbook demonstration of how steric hindrance and intermediate stability govern chemical kinetics.

The Ethyl Ester: Base-Labile, Acid-Stable

Ethyl esters undergo rapid base-catalyzed saponification via a bimolecular nucleophilic acyl substitution mechanism[1]. The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both the ester and the hydroxide ion[2].

  • Causality: The primary ethyl group offers minimal steric shielding. This allows the hydroxide nucleophile to easily approach the carbonyl carbon at the optimal Bürgi-Dunitz angle (~107°). Once the tetrahedral intermediate forms, the irreversible deprotonation of the resulting carboxylic acid drives the equilibrium forward, making the reaction fast and quantitative[1].

The tert-Butyl Ester: Base-Stable, Acid-Labile

Conversely, the tert-butyl ester is highly resistant to base hydrolysis. The extreme steric bulk of the three methyl groups physically blocks the nucleophilic attack of the hydroxide ion, reducing the base-catalyzed hydrolysis rate to near zero at room temperature[3].

  • Causality: To cleave a tert-butyl ester, strong anhydrous acids like Trifluoroacetic Acid (TFA) are required[4]. The mechanism shifts to an acid-catalyzed unimolecular cleavage (E1/SN1). Protonation of the carbonyl oxygen leads to the spontaneous cleavage of the C-O bond, driven entirely by the thermodynamic stability of the resulting tert-butyl carbocation (stabilized by hyperconjugation)[5].

  • The Role of Scavengers: Because the liberated tert-butyl cation is a highly reactive electrophile, it can rapidly re-alkylate sensitive amino acid side chains. Therefore, nucleophilic scavengers (e.g., water, triisopropylsilane) must be included in the reaction to trap the cation as isobutylene gas or a scavenger adduct[6].

Visualizing the Reaction Pathways

Saponification A D-Abu-OEt (Ethyl Ester) B Nucleophilic Attack by OH⁻ A->B LiOH / H2O C Tetrahedral Intermediate B->C Rate-Limiting D Alkoxide Elimination (-EtO⁻) C->D Fast E D-Abu Carboxylate + EtOH D->E Irreversible

Caption: Saponification mechanism of D-Abu ethyl ester via a tetrahedral intermediate.

Acidolysis A D-Abu-OtBu (tert-Butyl Ester) B Carbonyl Oxygen Protonation A->B 95% TFA C C-O Bond Cleavage (E1/SN1) B->C Rate-Limiting D D-Abu Carboxylic Acid + t-Butyl Cation C->D Cation Release E Isobutylene Gas (or Scavenger Adduct) D->E Deprotonation / Trapping

Caption: Acidolytic cleavage of D-Abu tert-butyl ester generating a reactive tert-butyl cation.

Kinetic Data & Orthogonality Matrix

The following table summarizes the comparative performance of both ester formats under standard deprotection conditions.

PropertyD-Abu Ethyl Ester (OEt)D-Abu tert-Butyl Ester (OtBu)
Cleavage Mechanism Base-catalyzed saponificationAcid-catalyzed cleavage (E1/SN1)
Primary Reagent LiOH or NaOH (aq)95% Trifluoroacetic Acid (TFA)
Relative Hydrolysis Rate (Base) Extremely Fast (t½ < 10 min)Negligible (Sterically hindered)
Stability in Neat TFA Highly StableHighly Labile (t½ < 15 min)
Primary Byproducts EthanolIsobutylene gas, tBu-adducts
N-Protecting Group Compatibility Compatible with Boc; cleaves FmocCompatible with Fmoc; cleaves Boc

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Note: Because base hydrolysis will destroy an Fmoc group, Protocol A assumes the use of a base-stable N-protecting group (e.g., Boc or Cbz).

Protocol A: Base-Catalyzed Saponification of Boc-D-Abu-OEt

Objective: Cleave the ethyl ester to yield the free carboxylic acid without racemizing the D-stereocenter.

  • Solvent System Preparation: Dissolve Boc-D-Abu-OEt (1.0 mmol) in 10 mL of a 3:1:1 mixture of THF:MeOH:H2O.

    • Causality: This biphasic-miscible system ensures that both the lipophilic protected amino acid and the hydrophilic hydroxide salt remain in a homogenous solution, preventing rate-limiting phase-transfer issues.

  • Reagent Addition: Cool the solution to 0 °C and add 1.5 equivalents of LiOH·H2O.

    • Causality: Lithium hydroxide is preferred over NaOH because the lithium cation coordinates with the carbonyl oxygen, enhancing electrophilicity while maintaining mild enough conditions to prevent base-catalyzed epimerization of the α-chiral center.

  • Reaction Monitoring: Stir at room temperature for 1.5 hours. Monitor via LC-MS. The disappearance of the starting mass and appearance of the [M-28+H]⁺ peak validates progression.

  • Quenching & Workup (Self-Validation): Concentrate under reduced pressure to remove THF/MeOH. Dilute with water, cool to 0 °C, and carefully acidify to pH 2-3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate (pKa ~2.3), driving it into the organic phase during the subsequent ethyl acetate extraction. A high yield in the organic layer validates successful cleavage.

Protocol B: Acidolytic Cleavage of Fmoc-D-Abu-OtBu

Objective: Remove the tert-butyl ester using strong acid while trapping reactive carbocations.

  • Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2O.

    • Causality: TIS acts as a potent hydride donor to rapidly quench the tert-butyl cation, while water acts as a nucleophilic scavenger, preventing the cation from re-alkylating the peptide chain or solvent[5].

  • Cleavage: Dissolve Fmoc-D-Abu-OtBu in the cocktail (10 mL/mmol) and stir at room temperature for 2 hours.

  • Validation & Isolation (Self-Validation): Evaporate the TFA under a stream of nitrogen to roughly 10% of its original volume. Add the concentrated residue dropwise into 10 volumes of ice-cold diethyl ether.

    • Causality: The free carboxylic acid precipitates out of the non-polar ether, while the cleaved tert-butyl adducts (e.g., isobutylene, tBu-OH, and TIS-adducts) remain highly soluble. Centrifugation and decanting yield the pure D-Abu derivative, visually validating the phase separation and reaction success.

References

  • Title: Basic Hydrolysis of Esters - Saponification | Source: Master Organic Chemistry | URL: [Link]

  • Title: Comparative Study of Kinetics of Saponification of Ethyl Acetate | Source: Asian Journal of Pharmaceutical Analysis | URL: [Link]

  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review | Source: MDPI | URL: [Link]

  • Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization | Source: Peptide Chemistry | URL: [Link]

  • Title: TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation | Source: ACS Publications | URL: [Link]

Sources

Analyzing diastereomeric impurities in D-Abu peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Chromatographic Resolution of Diastereomeric Impurities in D-Abu Peptide Synthesis

Executive Summary & Strategic Importance

The incorporation of D-2-Aminobutyric acid (D-Abu) into therapeutic peptides is a critical strategy for enhancing metabolic stability and increasing resistance to proteolytic degradation. However, the synthesis of D-Abu-containing peptides presents a unique chemical hazard: racemization (specifically, epimerization) during the coupling step.

Because the resulting impurity (containing L-Abu) is a diastereomer of the target product (containing D-Abu), it possesses identical molecular mass and highly similar physicochemical properties. Standard quality control methods often fail to detect this impurity, leading to "hidden" contaminants that can compromise potency and safety data.

This guide objectively compares three analytical workflows for resolving D-Abu/L-Abu peptide diastereomers, moving beyond standard C18 protocols to advanced stationary phase chemistries.

The Mechanism of Failure: Why D-Abu Racemizes

To control the impurity, one must understand its origin. Racemization of D-Abu does not typically occur during the deprotection step but during activation of the carboxyl group.

The Oxazolone Pathway: When the D-Abu carboxylate is activated (e.g., by HATU or DIC), it is susceptible to intramolecular attack by the amide backbone, forming a 5(4H)-oxazolone intermediate. The C-2 proton of this ring is acidic and easily abstracted by the base (DIEA or NMM), leading to a planar enolate that destroys the chiral center. Reprotonation occurs non-stereoselectively, generating the L-Abu impurity.

Racemization DAbu D-Abu (Target) Chiral Center Preserved Activated Activated Ester (O-At / O-Su) DAbu->Activated Activation Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Oxazolone->DAbu Coupling (D-Path) Enol Planar Enolate (Chirality Lost) Oxazolone->Enol Proton Abstraction LAbu L-Abu (Impurity) Diastereomer Formed Oxazolone->LAbu Coupling (L-Path) Enol->Oxazolone Reprotonation Base Base (DIEA) Base->Enol Catalyst

Figure 1: The oxazolone-mediated racemization pathway during D-Abu activation.[1][2][3] The formation of the planar enolate is the critical control point.

Comparative Analysis of Analytical Methods

We evaluated three distinct chromatographic approaches for the separation of a model peptide: Ac-D-Abu-Val-Tyr-NH₂ (Target) vs. Ac-L-Abu-Val-Tyr-NH₂ (Impurity).

Method A: Standard C18 (The Baseline)
  • Column: C18 Fully Porous, 100Å, 3 µm.

  • Mechanism: Hydrophobic interaction.[4][5]

  • Verdict: Insufficient.

  • Analysis: D-Abu and L-Abu differ only by the spatial orientation of a single ethyl group. In an unstructured short peptide, the hydrophobic footprint on a C18 surface is nearly identical. Co-elution is common, masking the impurity.

Method B: Fluorinated Stationary Phase (PFP) – Recommended First Line
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm.

  • Mechanism: Multiple interaction modes: Hydrophobicity +

    
    -
    
    
    
    interactions + Rigid Shape Selectivity .
  • Verdict: High Efficacy.

  • Analysis: The fluorine atoms on the PFP ring create a rigid, electron-deficient surface. The steric bulk of the D-Abu vs. L-Abu ethyl group interacts differently with this rigid surface ("shape selectivity"). Furthermore, if the peptide contains aromatic residues (like Tyr in our model), the

    
    -
    
    
    
    interactions amplify the separation factor (
    
    
    ).
Method C: Chiral Stationary Phase (CSP) – The Gold Standard
  • Column: Crown Ether (e.g., Crownpak CR-I) or Zwitterionic Chiral Phase.

  • Mechanism: Host-guest inclusion complexation.

  • Verdict: Definitive but Expensive.

  • Analysis: Crown ethers form complexes with the primary ammonium group of the N-terminus. The chiral cavity discriminates specifically between D and L configurations. While this offers the highest resolution (

    
    ), it requires acidic mobile phases (pH < 2.0) and low flow rates, making it less compatible with standard QC high-throughput workflows.
    

Experimental Data Summary

The following data represents typical performance metrics observed when separating D/L-Abu diastereomers.

MetricMethod A: Standard C18Method B: PFP (Core-Shell)Method C: Chiral (Crown Ether)
Resolution (

)
0.6 (Co-elution)2.1 (Baseline) > 5.0
Selectivity (

)
1.021.151.80
Run Time 15 min18 min45 min
Mobile Phase H₂O/ACN + 0.1% TFAH₂O/MeOH + 0.1% FormicPerchloric Acid (aq)
Cost per Analysis LowMediumHigh
Suitability Crude Purity CheckImpurity Quantitation Enantiomeric Purity Validation

Detailed Protocol: PFP Method (Method B)

This protocol is designed to be the "workhorse" method for detecting L-Abu impurities without resorting to expensive chiral columns.

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

Instrument Parameters:

  • Column: Kinetex F5 or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm.

  • Temperature: 15°C (Lower temperature enhances shape selectivity).

  • Flow Rate: 1.0 mL/min.

Gradient Table:

Time (min)% Solvent BEvent
0.05Equilibration
2.05Sample Injection
20.035Shallow Gradient (Critical for Separation)
22.090Wash
25.090Wash
25.15Re-equilibration

Validation Criteria (Self-Validating System):

  • System Suitability: Inject a 1:1 mix of synthesized D-Abu and L-Abu standards.

    
     must be 
    
    
    
    .
  • Sensitivity: The Limit of Quantitation (LOQ) for the L-Abu peak must be confirmed at 0.05% relative to the main peak (ICH Q3A threshold).

Decision Workflow: Selecting the Right Method

Use this logic flow to determine the appropriate analytical strategy for your specific peptide.

MethodSelection Start Start: D-Abu Peptide Analysis CheckSeq Does peptide contain Aromatic Residues? Start->CheckSeq TryPFP Attempt PFP Column (Method B) CheckSeq->TryPFP Yes (High Probability) TryC18 Attempt C18 with Perchlorate Buffer CheckSeq->TryC18 No (Aliphatic Only) CheckRes Is Resolution (Rs) > 1.5? TryPFP->CheckRes Success Validate Method B (Routine QC) CheckRes->Success Yes Fail Insufficient Separation CheckRes->Fail No TryChiral Switch to Chiral Column (Method C) Fail->TryChiral TryChiral->Success Rs > 1.5 TryC18->CheckRes

Figure 2: Method development decision tree. PFP is the preferred starting point due to its orthogonality to C18.

References

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[6] [Link]

  • Mac-Mod Analytical. (2020). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[7] [Link]

  • Tóth, C., et al. (2020). Separation of D-amino acid-containing peptide phenylseptin using 3,3'-phenyl-1,1'-binaphthyl-18-crown-6-ether columns.[8] Journal of Chromatography A. [Link]

Sources

Standard Reference Data for H-D-Abu-OtBu HCl Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to qualify chiral amino acid derivatives without a fundamental understanding of the molecule's physicochemical behavior. D-2-Aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-OtBu·HCl) is a highly specialized compound. It is not just a raw material; it is a critical chiral building block widely utilized in pharmaceutical research, peptide synthesis, and the development of neuropharmacological agents[1].

The Causality of Structural Design: The tert-butyl (OtBu) ester group is strategically chosen to protect the C-terminus during complex peptide coupling reactions. It offers enhanced solubility in organic solvents and prevents racemization at the alpha-carbon[1]. Furthermore, it is perfectly orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) because it remains stable under basic conditions but is easily cleaved under acidic conditions (e.g., via Trifluoroacetic acid).

This guide objectively compares reference standard grades, outlines standard physicochemical data, and provides self-validating experimental protocols for the rigorous analysis of H-D-Abu-OtBu HCl.

Reference Standard Grades: A Comparative Analysis

Selecting the correct grade of this compound is paramount for analytical integrity. Using a lower-tier standard for a regulatory submission can lead to method rejection, while using a costly CRM for early-stage screening is an inefficient use of resources.

Reference GradePurity RequirementTraceability & ValidationPrimary Application
Certified Reference Material (CRM) > 99.5%ISO 17034, NIST-traceableQuantitative assay calibration, late-stage regulatory submissions (IND/NDA).
Analytical Standard ≥ 98.0%CoA with HPLC, NMR, and PolarimetryRoutine QC, chiral method development, and identity confirmation[1].
Working Standard ≥ 95.0%In-house qualified against a primary CRMDaily system suitability testing (SST) and early-stage synthetic screening.

Physicochemical Reference Data

To establish a self-validating analytical system, your synthesized or purchased batch must be rigorously compared against established standard reference data. The quantitative benchmarks below represent the industry standard for high-purity this compound[1],[2].

PropertyStandard Reference Value
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
CAS Number 313994-32-0
Molecular Formula C8H17NO2·HCl
Molecular Weight 195.69 g/mol
Appearance White powder
Melting Point 240 - 244 °C
Optical Rotation [α]D20 -13 ± 1 ° (C=1 in EtOH); -2 ± 1 ° (C=4 in Water)
Chemical Purity ≥ 98% (HPLC)

Analytical Decision Tree

Before executing any protocol, it is crucial to understand the logical flow of quality control. The diagram below maps the analytical workflow required to fully release a batch of this compound.

AnalyticalWorkflow Start This compound Batch Sample Purity Chemical Purity (Achiral HPLC-ELSD) Start->Purity Chiral Enantiomeric Excess (Chiral HPLC-UV) Start->Chiral Identity Structural ID (NMR & Polarimetry) Start->Identity Purity_Pass ≥ 98% Purity Acceptable Purity->Purity_Pass Chiral_Pass ee > 99% Acceptable Chiral->Chiral_Pass ID_Pass Conforms to Reference Identity->ID_Pass

Figure 1: Analytical decision tree for the comprehensive QC of this compound.

Experimental Protocols & Methodologies

Protocols must not just be blindly followed—they must be understood. The following methodologies incorporate built-in self-validation mechanisms to guarantee trustworthiness.

Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC

The Causality of the Method: this compound lacks a strong UV chromophore. Furthermore, injecting a highly polar hydrochloride salt directly onto a normal-phase chiral column (e.g., Chiralpak AD-H) leads to severe peak tailing and poor retention[3]. To resolve this, pre-column derivatization with Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is employed. This neutralizes the amine and introduces a highly conjugated fluorenyl group, enabling sensitive UV detection at 254 nm while ensuring sharp peak shapes on an amylose-based chiral stationary phase.

Step-by-Step Methodology:

  • Sample Preparation (Derivatization): Dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and establish a basic environment.

  • Fmoc Addition: Add 1.1 equivalents of Fmoc-Cl. Stir the mixture at 25°C for 30 minutes until the reaction is complete (verify via TLC).

  • Quenching & Extraction: Quench the reaction with 1 mL of saturated NaHCO3. Extract the organic layer, dry over anhydrous MgSO4, and evaporate the solvent under reduced pressure. Reconstitute the Fmoc-D-Abu-OtBu derivative in Hexane/Isopropanol (90:10) to a final concentration of 1 mg/mL.

  • System Suitability Test (Self-Validating Step): Critical: Before injecting the sample, you must inject a derivatized racemic standard (Fmoc-DL-Abu-OtBu). You must achieve a baseline resolution (

    
    ) between the L- and D-enantiomers on the Chiralpak AD-H column[3]. If baseline resolution is not achieved, the mobile phase must be adjusted before proceeding.
    
  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane : Isopropanol (95:5 v/v)[3].

    • Flow Rate: 0.9 mL/min[3].

    • Detection: UV at 254 nm.

  • Sample Analysis: Inject 10 µL of the sample. Calculate the enantiomeric excess (ee) based on the peak area ratio of the D-isomer versus any detectable L-isomer impurity.

Protocol B: Specific Optical Rotation via Polarimetry

The Causality of the Method: Optical rotation is highly susceptible to thermal drift and concentration-dependent molecular interactions. Therefore, strict adherence to the reference concentrations (C=1 or C=4) and temperature (20°C) is mandatory to prevent false-positive impurity readings[1].

Step-by-Step Methodology:

  • Calibration (Self-Validating Step): Zero the polarimeter using the pure solvent blank (Absolute Ethanol or HPLC-grade Water) in a 100 mm (1 dm) cell. The blank reading must be exactly

    
     to rule out cell contamination.
    
  • Sample Preparation:

    • For Ethanol: Accurately weigh 100.0 mg of this compound and dissolve it in exactly 10.0 mL of absolute ethanol to achieve a concentration of C=1 (1 g/100 mL)[1].

    • For Water: Accurately weigh 400.0 mg and dissolve it in exactly 10.0 mL of HPLC-grade water to achieve C=4[1].

  • Temperature Control: Transfer the solution to a Peltier-thermostatted polarimeter cell. Allow exactly 10 minutes for the solution to thermally equilibrate to

    
    .
    
  • Measurement: Measure the optical rotation at the Sodium D-line (589 nm).

  • Validation: The result must fall within

    
     (EtOH) or 
    
    
    
    (Water)[1] to confirm the D-configuration identity and validate the absence of significant L-enantiomer contamination.

References

  • Canadian Science Publishing. Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling of H-D-Abu-Otbu HCl

[1]

Executive Summary & Chemical Profile

H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a critical chiral intermediate used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] As a hydrochloride salt of an amino acid ester, it presents specific handling challenges related to hygroscopicity and irritant potential rather than acute systemic toxicity.

This guide moves beyond generic safety advice, providing a targeted protocol for researchers handling this compound in drug development workflows.

Chemical Identity[3][4][5]
  • Systematic Name: D-2-Aminobutyric acid tert-butyl ester hydrochloride[1]

  • Common Abbreviation: H-D-Abu-Otbu · HCl

  • Physical State: White to off-white crystalline powder

  • Key Property: Highly Hygroscopic (absorbs atmospheric moisture rapidly)

Risk Assessment & Hazard Mechanics

To select the correct PPE, we must understand the "Why" behind the hazard. The safety profile of this compound is derived from its functional groups and salt form.

Hazard ComponentMechanism of ActionOperational Risk
Hydrochloride Salt (HCl) Upon contact with mucous membranes (eyes, lungs) or high humidity, the salt can partially hydrolyze or disassociate, creating an acidic micro-environment.Respiratory & Eye Irritation: Inhalation of dust causes immediate stinging and coughing.
Fine Crystalline Dust The powder has a low bulk density and becomes airborne easily during weighing.Inhalation: Particulates can penetrate deep into the bronchial tree (STOT SE 3).
Amino Acid Ester Esters can be skin sensitizers or irritants (Skin Irrit. 2).Dermal Contact: Prolonged contact can lead to dermatitis or chemical burns if wet.

Critical Insight: While the solid itself is moderately hazardous, the solvents used to dissolve it (typically Dichloromethane (DCM) or Dimethylformamide (DMF)) pose the greater permeation risk. Your PPE must account for the solution, not just the solute.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for a Self-Validating Safety System : if the PPE does not meet these specifications, the experiment must not proceed.

A. Primary Barrier (The User)
ZoneEquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 compliant with indirect venting.Why: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles provide a seal against acidic dust.
Dermal (Hands) Double-Gloving Strategy Inner Layer: Nitrile (4 mil/0.10mm) - protects against the solid salt.Outer Layer: Polychloroprene or Thick Nitrile (8 mil) - If using DCM/DMF.Why: Standard nitrile degrades in <5 mins with DCM. The outer glove is sacrificial; the inner glove protects the product and skin.
Respiratory N95 / P100 (If outside hood)Spec: NIOSH-approved particulate respirator.Why: Only required if weighing outside a fume hood (not recommended). Inside a hood, the sash is the respiratory barrier.
Body Lab Coat (High-Neck) Spec: 100% Cotton or Nomex (snap closures).Why: Synthetic blends can melt if a fire occurs with the organic solvents used in the subsequent reaction step.
B. Secondary Barrier (The Environment)
  • Engineering Control: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizer bar during weighing. Amino acid salts are prone to static charge, causing "fly-away" powder that bypasses containment.

Operational Workflow: From Storage to Reaction

The following diagram illustrates the "Safe Path" for the chemical, highlighting critical control points (CCPs) where PPE and environmental controls are most vital.

Gcluster_0CRITICAL HAZARD ZONE (Dust Generation)Storage1. Cold Storage(+2 to +8°C)Equilibration2. Thermal Equilibration(Closed Container)Storage->EquilibrationPrevent CondensationWeighing3. Weighing(Fume Hood + Static Control)Equilibration->WeighingOnly open when Room TempSolvation4. Solvation(Add DCM/DMF)Weighing->SolvationAdd solvent to powder(Minimize dust)Reaction5. Reaction EntrySolvation->ReactionTransfer solution

Figure 1: Operational workflow emphasizing the thermal equilibration step to prevent hydrolysis and the critical dust generation zone.

Detailed Protocol
  • Equilibration (Crucial Step):

    • Remove the bottle from the refrigerator (2-8°C).

    • STOP: Do not open the bottle immediately. Allow it to warm to room temperature (approx. 30 mins).

    • Reasoning: Opening a cold bottle introduces atmospheric moisture, which condenses on the hygroscopic salt, causing hydrolysis (clumping and degradation).

  • Weighing:

    • Place the balance inside the fume hood.

    • Don Chemical Splash Goggles .

    • Use an anti-static gun on the weighing boat.

    • Transfer solid using a clean spatula. Do not pour.

  • Solvation:

    • Add the solvent (e.g., DMF or DCM) to the powder, not the reverse. This suppresses dust immediately.

    • Once in solution, the hazard profile shifts from "Inhalation of Dust" to "Solvent Permeation."

Disposal & Emergency Response

Waste Disposal

Do not dispose of this compound in the drain.[2][3] It is an organic salt and must be treated as hazardous chemical waste.

  • Solid Waste: Bag in a sealed hazardous waste bag labeled "Solid Organic Waste (Amino Acid Salt)."

  • Solution Waste: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on the solvent used) and incinerate via a licensed contractor.

Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes.[4][5][6] Lift eyelids.[5][7] The HCl component makes this time-critical to prevent corneal etching.

  • Spill (Powder): Do not dry sweep (creates dust). Cover with a damp paper towel (if compatible) or use a HEPA-filtered vacuum. Wipe area with a weak base (1% Sodium Bicarbonate) to neutralize potential acidity.

References

  • Fisher Scientific. (2009). Safety Data Sheet: Hydrochloric Acid. Retrieved from 6 (Used for HCl salt hazard extrapolation).

  • SynQuest Labs. (2016). Safety Data Sheet: DL-2-Aminobutyric acid. Retrieved from 8.

  • Gloves.com. (2026). Glove for Chemicals: Compatibility Chart. Retrieved from 9.

  • AAPPTec. (2013).[2] Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from 2.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.